molecular formula C3H7NO2S B579992 L-Cysteine-15N CAS No. 204523-09-1

L-Cysteine-15N

カタログ番号: B579992
CAS番号: 204523-09-1
分子量: 122.15 g/mol
InChIキー: XUJNEKJLAYXESH-GZPBOPPUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Cysteine-15N, also known as this compound, is a useful research compound. Its molecular formula is C3H7NO2S and its molecular weight is 122.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

204523-09-1

分子式

C3H7NO2S

分子量

122.15 g/mol

IUPAC名

(2R)-2-(15N)azanyl-3-sulfanylpropanoic acid

InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i4+1

InChIキー

XUJNEKJLAYXESH-GZPBOPPUSA-N

異性体SMILES

C([C@@H](C(=O)O)[15NH2])S

正規SMILES

C(C(C(=O)O)N)S

同義語

(R)-2-Amino-3-mercaptopropanoic-15N Acid;  (R)-Cysteine-15N;  2-Amino-3-mercaptopropionic-15N Acid;  Cystein;  Cysteine-15N;  Half-cystine-15N;  L-(+)-Cysteine-15N;  3-Mercapto-L-alanine-15N;  L-Cys-15N;  Thioserine-15N;  β-Mercaptoalanine-15N;  H-Cys-OH-15N; 

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to L-Cysteine-¹⁵N: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, structure, and experimental applications of L-Cysteine-¹⁵N. The information is tailored for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Core Properties of L-Cysteine-¹⁵N

L-Cysteine-¹⁵N is a stable isotope-labeled version of the semi-essential amino acid L-cysteine, where the naturally occurring ¹⁴N atom in the amino group is replaced with the ¹⁵N isotope. This isotopic labeling makes it a valuable tracer in metabolic research and a tool in structural biology, particularly in studies involving Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

The fundamental physicochemical properties of L-Cysteine-¹⁵N are summarized in the table below, providing a quick reference for experimental design and application.

PropertyValue
Chemical Formula C₃H₇¹⁵NO₂S
Molecular Weight 122.15 g/mol
Isotopic Purity Typically ≥98 atom % ¹⁵N
Appearance White solid
Melting Point 220 °C (decomposes)
Optical Activity [α]20/D +6.5°, c = 2 in 5 M HCl
Storage Temperature 2-8°C
CAS Number 204523-09-1
Structural Information

The chemical structure of L-Cysteine-¹⁵N is identical to that of L-cysteine, with the key difference being the presence of the ¹⁵N isotope in the amine group.

  • SMILES String : [15NH2]--INVALID-LINK--C(O)=O

  • InChI Key : XUJNEKJLAYXESH-GZPBOPPUSA-N

Experimental Protocols

The following sections detail standardized protocols for the synthesis, purification, and analysis of L-Cysteine-¹⁵N. These methodologies are foundational for researchers working with this isotopically labeled amino acid.

Enzymatic Synthesis of L-Cysteine-¹⁵N

This protocol describes the enzymatic synthesis of L-Cysteine-¹⁵N from ¹⁵N-labeled L-serine and a sulfur source, a method known for its stereospecificity and efficiency.

Objective: To synthesize L-Cysteine-¹⁵N using a bacterial cysteine synthase.

Materials:

  • ¹⁵N-L-Serine

  • Acetyl-CoA

  • Sodium sulfide (Na₂S·9H₂O)

  • Cysteine synthase (e.g., from Salmonella enterica)

  • Serine acetyltransferase (CysE)

  • Potassium phosphate buffer (pH 7.5)

  • Pyridoxal-5'-phosphate (PLP)

  • Dithiothreitol (DTT)

Procedure:

  • Reaction Setup: In a sterile, anaerobic environment, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM ¹⁵N-L-Serine, 15 mM Acetyl-CoA, 20 mM sodium sulfide, 0.1 mM PLP, and 1 mM DTT.

  • Enzyme Addition: Add purified serine acetyltransferase (CysE) and cysteine synthase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C for 4-6 hours under gentle agitation.

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5% (w/v).

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant, which contains the synthesized L-Cysteine-¹⁵N.

Purification by Ion-Exchange Chromatography

This protocol outlines the purification of L-Cysteine-¹⁵N from the synthesis reaction mixture using cation-exchange chromatography.

Objective: To purify L-Cysteine-¹⁵N from unreacted substrates and byproducts.

Materials:

  • Dowex 50WX8 cation-exchange resin (H⁺ form)

  • Hydrochloric acid (HCl), 2 M

  • Ammonium hydroxide (NH₄OH), 2 M

  • Deionized water

Procedure:

  • Resin Preparation: Prepare a column with Dowex 50WX8 resin. Wash the resin extensively with deionized water until the eluate is neutral.

  • Sample Loading: Adjust the pH of the supernatant from the synthesis reaction to ~2.0 with 2 M HCl. Load the acidified supernatant onto the prepared column.

  • Washing: Wash the column with 3-5 column volumes of deionized water to remove unbound contaminants.

  • Elution: Elute the bound L-Cysteine-¹⁵N with 2 M ammonium hydroxide. Collect fractions and monitor the presence of cysteine using a suitable method (e.g., ninhydrin test).

  • Pooling and Lyophilization: Pool the fractions containing L-Cysteine-¹⁵N and lyophilize to obtain the purified product as a white powder.

Analysis by ¹H-¹⁵N HSQC NMR Spectroscopy

This protocol provides a general procedure for acquiring a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectrum of L-Cysteine-¹⁵N to confirm isotopic labeling and assess purity.

Objective: To verify the incorporation of the ¹⁵N isotope and characterize the sample.

Materials:

  • Purified L-Cysteine-¹⁵N

  • D₂O (99.9%)

  • Phosphate buffer (pH 7.0)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of purified L-Cysteine-¹⁵N in 500 µL of phosphate buffer (pH 7.0) prepared in 90% H₂O/10% D₂O.

  • NMR Spectrometer Setup:

    • Tune and match the NMR probe for ¹H and ¹⁵N frequencies.

    • Lock the spectrometer on the D₂O signal.

    • Optimize the shim currents for a homogeneous magnetic field.

  • Acquisition Parameters (Example for a 600 MHz spectrometer):

    • Pulse program: hsqcetf3gpsi (or equivalent sensitivity-enhanced HSQC with water suppression).

    • Spectral width: ~12 ppm in the ¹H dimension and ~35 ppm in the ¹⁵N dimension.

    • Carrier frequencies: Centered on the water resonance for ¹H and ~118 ppm for ¹⁵N.

    • Number of scans: 16-64 per increment, depending on the sample concentration.

    • Number of increments in the indirect dimension (¹⁵N): 128-256.

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). Apply a squared sine-bell window function in both dimensions before Fourier transformation.

Quantitative Analysis by LC-MS/MS

This protocol describes a method for the quantification of L-Cysteine-¹⁵N in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To accurately quantify the concentration of L-Cysteine-¹⁵N in a complex matrix.

Materials:

  • L-Cysteine-¹⁵N standard for calibration curve

  • Internal standard (e.g., ¹³C₃,¹⁵N-L-Cysteine)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • To 100 µL of the biological sample (e.g., plasma, cell lysate), add a known amount of the internal standard.

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate L-cysteine from other components (e.g., 0-5% B over 1 min, 5-95% B over 5 min, hold at 95% B for 2 min).

      • Flow rate: 0.3 mL/min.

    • MS/MS Conditions (Positive Ion Mode):

      • Ionization Source: Electrospray Ionization (ESI).

      • Multiple Reaction Monitoring (MRM):

        • L-Cysteine-¹⁵N: Q1 m/z 123.0 -> Q3 m/z 77.0

        • Internal Standard (¹³C₃,¹⁵N-L-Cysteine): Q1 m/z 126.0 -> Q3 m/z 80.0

  • Quantification: Construct a calibration curve using the L-Cysteine-¹⁵N standard. Determine the concentration of L-Cysteine-¹⁵N in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling and Metabolic Pathways

L-Cysteine-¹⁵N is an invaluable tool for tracing the metabolic fate of cysteine in various biological pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways where L-Cysteine-¹⁵N can be employed.

Glutathione Biosynthesis Pathway

This pathway illustrates the synthesis of the crucial antioxidant glutathione from its constituent amino acids, including cysteine.

Glutathione_Biosynthesis cluster_cysteine L-Cysteine-¹⁵N cys L-Cysteine-¹⁵N ggc γ-Glutamyl-cysteine-¹⁵N cys->ggc glu L-Glutamate glu->ggc Glutamate-cysteine ligase (GCL) gly Glycine gsh Glutathione-¹⁵N gly->gsh ggc->gsh Glutathione synthetase (GS)

Glutathione synthesis from L-Cysteine-¹⁵N.
Transsulfuration Pathway

The transsulfuration pathway demonstrates the conversion of homocysteine to cysteine, a vital process for maintaining sulfur balance in the body.

Transsulfuration_Pathway met Methionine sam S-Adenosylmethionine met->sam MAT sah S-Adenosylhomocysteine sam->sah Methyltransferases hcy Homocysteine sah->hcy SAHH cst Cystathionine-¹⁵N hcy->cst Cystathionine β-synthase (CBS) ser L-Serine-¹⁵N ser->cst cys L-Cysteine-¹⁵N cst->cys Cystathionine γ-lyase (CSE) akb α-Ketobutyrate cst->akb

The transsulfuration pathway showing the synthesis of L-Cysteine-¹⁵N.
Experimental Workflow for Metabolic Tracing

This diagram outlines a typical experimental workflow for using L-Cysteine-¹⁵N as a tracer in metabolic studies.

Metabolic_Tracing_Workflow start Cell Culture/ Animal Model labeling Introduce L-Cysteine-¹⁵N start->labeling incubation Time-course Incubation labeling->incubation sampling Sample Collection (e.g., cells, tissues) incubation->sampling extraction Metabolite Extraction sampling->extraction analysis LC-MS/MS or NMR Analysis extraction->analysis data Data Analysis & Flux Calculation analysis->data

Workflow for L-Cysteine-¹⁵N metabolic tracing experiments.

The Significance of 15N Labeling in L-Cysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique that has revolutionized our understanding of biological processes at the molecular level. By replacing an atom with its heavier, stable isotope, researchers can trace the path of molecules through complex metabolic pathways, elucidate protein structure and function, and quantify dynamic changes in cellular systems. Among the stable isotopes used in biomedical research, Nitrogen-15 (¹⁵N) holds a prominent place. This in-depth technical guide focuses on the significance of ¹⁵N labeling in the amino acid L-Cysteine, a molecule of profound importance in protein structure, catalysis, and cellular redox homeostasis.

L-Cysteine's unique thiol group makes it a critical component of many proteins, participating in disulfide bond formation, metal coordination, and a variety of enzymatic reactions. Labeling L-Cysteine with ¹⁵N provides a precise and non-radioactive method to probe its diverse roles. This guide will delve into the core principles of ¹⁵N labeling of L-Cysteine, its applications in proteomics and metabolic analysis, and provide detailed experimental protocols for its use in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Core Principles of ¹⁵N Labeling

Isotopic labeling with ¹⁵N involves the incorporation of this stable isotope of nitrogen into a molecule of interest, in this case, L-Cysteine. The natural abundance of ¹⁵N is approximately 0.37%, while the lighter isotope, ¹⁴N, constitutes the vast majority. By synthesizing or biologically producing L-Cysteine with a high enrichment of ¹⁵N (typically >98%), researchers can introduce a specific mass change into the molecule. This mass difference serves as a unique identifier that can be detected by analytical instruments like mass spectrometers and NMR spectrometers.

The key advantages of using ¹⁵N as a label include:

  • Stability: As a stable isotope, ¹⁵N does not decay over time, making it safe to handle and suitable for long-term studies without the complications of radioactivity.

  • Minimal Perturbation: The addition of a single neutron in ¹⁵N results in a minimal change to the chemical properties of L-Cysteine, ensuring that its biological activity remains largely unaffected.

  • Analytical Versatility: ¹⁵N-labeled molecules can be readily detected and quantified by mass spectrometry and NMR spectroscopy, two of the most powerful analytical techniques in modern life sciences.

Applications in Research and Drug Development

The use of ¹⁵N-labeled L-Cysteine offers profound insights into various aspects of biology and medicine:

  • Metabolic Flux Analysis (MFA): By introducing ¹⁵N L-Cysteine into a biological system, researchers can trace its metabolic fate. This allows for the quantification of flux through key metabolic pathways, such as the synthesis of glutathione (a major cellular antioxidant) and taurine. Understanding how these pathways are altered in disease states or in response to drug treatment is crucial for developing new therapeutic strategies.

  • Quantitative Proteomics: In a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing ¹⁵N-labeled amino acids. This results in the incorporation of the heavy isotope into all newly synthesized proteins. By comparing the proteomes of cells grown in "heavy" (¹⁵N) and "light" (¹⁴N) media, researchers can accurately quantify changes in protein expression levels between different conditions. When focused on L-Cysteine, this can reveal specific changes in the expression of cysteine-containing proteins, which are often involved in critical cellular functions.

  • Protein Structure and Dynamics: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of proteins in solution. The incorporation of ¹⁵N labels, including ¹⁵N L-Cysteine, is often essential for resolving the complex spectra of proteins and assigning signals to specific atoms. This enables the detailed characterization of protein folding, dynamics, and interactions with other molecules, such as drugs.

  • Drug Metabolism and Target Engagement: ¹⁵N-labeled L-Cysteine can be used to study how drugs are metabolized and how they interact with their target proteins. By tracking the labeled cysteine within a drug molecule or a target protein, researchers can gain valuable information about a drug's mechanism of action and its off-target effects.

Data Presentation

Table 1: Illustrative Mass Spectrometry Data for a ¹⁵N-Cysteine Labeled Peptide

This table shows the expected mass shift for a peptide containing a single cysteine residue when labeled with ¹⁵N. The mass-to-charge ratio (m/z) is a key parameter measured in mass spectrometry.

Peptide SequenceIsotopic LabelMonoisotopic Mass (Da)Charge State (z)Expected m/z
ACDEC FGHKUnlabeled (¹⁴N)1055.442528.72
ACDEC FGHKLabeled (¹⁵N)1056.442529.22

Note: This is a hypothetical example. The actual mass and m/z would depend on the specific peptide sequence.

Table 2: Representative NMR Chemical Shift Data for a ¹⁵N-Labeled Cysteine Residue in a Protein

This table illustrates how the chemical shifts of the backbone amide proton (¹H) and nitrogen (¹⁵N) of a cysteine residue might be presented. These shifts are sensitive to the local chemical environment and can provide structural information.

Residue¹H Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)
Cys-54 (Unlabeled)8.25118.3
Cys-54 (¹⁵N-Labeled)8.25118.3

Note: The chemical shifts themselves do not change significantly upon labeling, but the ability to detect the ¹⁵N signal is the key advantage.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving ¹⁵N-labeled L-Cysteine.

Protocol 1: Metabolic Labeling of Mammalian Cells for Quantitative Proteomics (SILAC)

This protocol describes the metabolic labeling of mammalian cells with ¹⁵N L-Cysteine for comparative proteomic analysis using mass spectrometry.

Materials:

  • Mammalian cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640)

  • Cysteine-free growth medium

  • Dialyzed fetal bovine serum (dFBS)

  • L-Cysteine (unlabeled)

  • ¹⁵N L-Cysteine (>98% isotopic purity)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • C18 solid-phase extraction (SPE) cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Adaptation:

    • Gradually adapt the cells to the cysteine-free medium supplemented with dFBS. Start with a 75:25 mixture of complete medium to cysteine-free medium and progressively increase the proportion of cysteine-free medium over several passages to minimize cellular stress.

  • Preparation of Labeling Media:

    • "Light" Medium: Supplement the cysteine-free base medium with unlabeled L-Cysteine to the desired final concentration (e.g., 0.2 mM). Add dFBS, L-Glutamine, and antibiotics.

    • "Heavy" Medium: Supplement the cysteine-free base medium with ¹⁵N L-Cysteine to the same final concentration as the light medium. Add dFBS, L-Glutamine, and antibiotics.

  • Metabolic Labeling:

    • Grow one population of cells in the "heavy" medium and a parallel control population in the "light" medium for at least 5-6 cell divisions to ensure >95% incorporation of the labeled amino acid.

  • Cell Harvest and Lysis:

    • Harvest the "light" and "heavy" cell populations separately.

    • Wash the cell pellets with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatants.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Reduce disulfide bonds by adding DTT and incubating at 56°C.

    • Alkylate free cysteine residues by adding IAM and incubating in the dark at room temperature.

    • Digest the proteins with trypsin overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide digest and desalt using C18 SPE cartridges.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the peptides in a suitable solvent for LC-MS/MS analysis.

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis:

    • Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the heavy-to-light ratios.

Protocol 2: ¹⁵N L-Cysteine Labeling for Protein NMR Spectroscopy

This protocol outlines the expression and purification of a ¹⁵N L-Cysteine labeled protein in E. coli for structural analysis by NMR.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding the protein of interest.

  • M9 minimal medium components.

  • ¹⁵NH₄Cl as the sole nitrogen source.

  • Glucose as the carbon source.

  • Unlabeled amino acid mixture (lacking cysteine).

  • ¹⁵N L-Cysteine.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer.

  • Purification resins (e.g., Ni-NTA for His-tagged proteins).

  • NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5, with 10% D₂O).

Procedure:

  • Starter Culture:

    • Inoculate a small volume of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C.

  • M9 Minimal Medium Culture:

    • Inoculate a larger volume of M9 minimal medium containing ¹⁵NH₄Cl with the starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Labeling:

    • Induce protein expression by adding IPTG.

    • Simultaneously, add the unlabeled amino acid mixture (lacking cysteine) and ¹⁵N L-Cysteine to the culture.

  • Cell Harvest:

    • Continue to grow the culture for the desired time (e.g., 4-6 hours at 30°C or overnight at 18-20°C).

    • Harvest the cells by centrifugation.

  • Protein Purification:

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

    • Purify the protein using appropriate chromatography techniques.

  • Sample Preparation for NMR:

    • Exchange the purified protein into the NMR buffer.

    • Concentrate the protein to a final concentration of 0.1 - 1.0 mM.

    • Add a chemical shift reference standard (e.g., DSS).

  • NMR Data Acquisition:

    • Acquire a suite of NMR experiments, such as a 2D ¹H-¹⁵N HSQC spectrum, to check the overall fold and begin the assignment process.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows discussed in this guide.

L_Cysteine_Metabolism Serine L-Serine OAS O-Acetylserine Serine->OAS Serine acetyltransferase Acetyl_CoA Acetyl-CoA Acetyl_CoA->OAS Cysteine L-Cysteine OAS->Cysteine Cysteine synthase Sulfide Sulfide (S²⁻) Sulfide->Cysteine GSH Glutathione (GSH) Cysteine->GSH Glutamate-cysteine ligase Taurine Taurine Cysteine->Taurine Cysteine dioxygenase Pyruvate Pyruvate Cysteine->Pyruvate Cysteine desulfhydrase Glutamate Glutamate Glutamate->GSH Glycine Glycine Glycine->GSH GSH->GSH

Caption: Simplified metabolic pathways of L-Cysteine biosynthesis and degradation.

SILAC_Workflow Start Start: Two cell populations Light Culture in 'Light' Medium (¹⁴N L-Cysteine) Start->Light Heavy Culture in 'Heavy' Medium (¹⁵N L-Cysteine) Start->Heavy Harvest Harvest and Lyse Cells Light->Harvest Heavy->Harvest Mix Combine Equal Amounts of Protein Lysates Harvest->Mix Digest Protein Digestion (Trypsin) Mix->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Analysis Data Analysis: Quantify Heavy/Light Ratios LC_MS->Analysis Result Result: Relative Protein Quantification Analysis->Result

Caption: Experimental workflow for SILAC-based quantitative proteomics.

Conclusion

The incorporation of ¹⁵N into L-Cysteine is a cornerstone of modern biomedical research, providing a safe, stable, and versatile tool for investigating the multifaceted roles of this critical amino acid. From tracing metabolic pathways and quantifying proteome-wide changes to elucidating the intricacies of protein structure and drug interactions, ¹⁵N-labeled L-Cysteine empowers researchers to ask and answer fundamental questions in biology and medicine. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals seeking to leverage the power of isotopic labeling in their research endeavors. As analytical technologies continue to advance, the significance and applications of ¹⁵N-labeled L-Cysteine are poised to expand even further, promising new discoveries and therapeutic innovations.

A Technical Guide to the Discovery and Synthesis of L-Cysteine-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the historical discovery of L-cysteine and details modern methodologies for the synthesis of its isotopically labeled form, L-cysteine-¹⁵N. The guide is intended to serve as a technical resource, offering detailed experimental protocols, comparative data, and visual representations of key processes. The stable isotope ¹⁵N-labeled L-cysteine is a critical tool in metabolic research, quantitative proteomics, and drug development, enabling precise tracking and quantification in complex biological systems.

Discovery of L-Cysteine: From Cystic Oxide to a Fundamental Amino Acid

The discovery of L-cysteine was a multi-step process that began with the identification of its oxidized dimer, L-cystine.

  • 1810 : English chemist and physicist William Hyde Wollaston first isolated a crystalline substance from urinary calculi (kidney stones), which he named "cystic oxide"[1][2].

  • 1884 : The German chemist Eugen Baumann discovered that reducing "cystic oxide" (now known as cystine) yielded its monomeric constituent, which he named "cysteine"[2][3]. This established the fundamental relationship between the two molecules.

  • 1899 : L-cystine was first isolated from a protein source (horn tissue) by the Swedish chemist Karl A. H. Mörner, confirming it as a building block of proteins[2].

This historical progression laid the groundwork for understanding the structure, function, and chemistry of this vital sulfur-containing amino acid.

Discovery_Timeline Figure 1: Timeline of the Discovery of L-Cystine and L-Cysteine node_1810 1810 Wollaston discovers 'Cystic Oxide' (Cystine) from kidney stones invis1 node_1810->invis1 node_1884 1884 Baumann reduces Cystine to discover Cysteine invis2 node_1884->invis2 node_1899 1899 Mörner isolates Cystine from protein (horn) invis1->node_1884 invis2->node_1899

A brief timeline of key discovery milestones.

Synthesis of L-Cysteine-¹⁵N

The incorporation of the stable isotope Nitrogen-15 into L-cysteine can be achieved through several distinct methodologies, each with specific advantages. The primary strategies are enzymatic synthesis, microbial fermentation, and electrochemical synthesis. These methods leverage biological pathways or novel chemical reactions to incorporate the ¹⁵N atom from a labeled precursor.

The Core Biosynthetic Pathway

In many microorganisms and plants, the synthesis of L-cysteine originates from the amino acid L-serine. This two-step pathway is central to most biotechnological production methods[4].

  • Activation of L-Serine : L-serine is first acetylated by the enzyme serine acetyltransferase (CysE) using acetyl-CoA to form O-acetyl-L-serine (OAS).

  • Sulfur Incorporation : The enzyme O-acetylserine sulfhydrylase (CysK or CysM) then catalyzes the reaction of OAS with a sulfur donor (like sulfide) to produce L-cysteine[4][5].

When a ¹⁵N-labeled L-serine or a general ¹⁵N source for cellular metabolism is used, the resulting L-cysteine becomes labeled.

Biosynthesis_Pathway Figure 2: Core Biosynthetic Pathway of L-Cysteine L_Serine L-Serine-¹⁵N OAS O-Acetyl-L-Serine-¹⁵N L_Serine->OAS CysE (Serine acetyltransferase) Acetyl_CoA Acetyl-CoA Acetyl_CoA->OAS L_Cysteine L-Cysteine-¹⁵N OAS->L_Cysteine CysK / CysM (O-acetylserine sulfhydrylase) Sulfide Sulfide (S²⁻) Sulfide->L_Cysteine

The enzymatic conversion of L-serine to L-cysteine.

Experimental Protocols

This section provides detailed methodologies for the synthesis of L-cysteine-¹⁵N.

Protocol 1: Enzymatic Synthesis

This protocol is adapted from a method using cloned cysteine synthases from Salmonella enterica to produce isotopically labeled L-cysteine derivatives[5]. This approach offers high specificity and efficiency.

Objective : To synthesize L-cysteine labeled with ¹⁵N at the amino group using ¹⁵N-labeled L-serine as a precursor.

Key Reagents & Enzymes :

  • ¹⁵N-labeled L-serine (99 atom % ¹⁵N)

  • Acetyl-CoA

  • Sodium sulfide (Na₂S)

  • Recombinant CysE (serine acetyltransferase)

  • Recombinant CysK (O-acetylserine sulfhydrylase)

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

Methodology :

  • Enzyme Preparation : Express and purify recombinant CysE and CysK enzymes from an appropriate host (e.g., E. coli). Ensure high purity and activity.

  • Reaction Setup : In a reaction vessel, combine the following in Tris-HCl buffer containing DTT:

    • ¹⁵N-L-serine

    • Acetyl-CoA

    • Sodium sulfide

    • Purified CysE and CysK enzymes

  • Incubation : Incubate the reaction mixture at 37°C. The reaction time will depend on enzyme concentrations and can be monitored using HPLC. The two-enzyme system converts ¹⁵N-L-serine first to ¹⁵N-O-acetylserine (by CysE) and then to ¹⁵N-L-cysteine (by CysK).

  • Reaction Termination : Stop the reaction by adding an acid, such as perchloric acid, to precipitate the enzymes.

  • Purification : Centrifuge the mixture to remove precipitated protein. The supernatant, containing L-cysteine-¹⁵N, can be further purified using ion-exchange chromatography.

  • Verification : Confirm the product identity and isotopic incorporation using LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Enzymatic_Workflow Figure 3: Workflow for Enzymatic Synthesis of L-Cysteine-¹⁵N start Start: Reagents & Enzymes reagents Prepare Reaction Mixture: • ¹⁵N-L-Serine • Acetyl-CoA, Na₂S • CysE & CysK enzymes • Buffer start->reagents incubate Incubate at 37°C reagents->incubate terminate Terminate Reaction (e.g., acid precipitation) incubate->terminate purify Purify Product (Centrifugation, Ion-Exchange Chromatography) terminate->purify verify Verify Product & Isotopic Purity (LC-MS, NMR) purify->verify end End: Purified L-Cysteine-¹⁵N verify->end

A step-by-step workflow for enzymatic synthesis.
Protocol 2: Microbial Fermentation

This method utilizes genetically engineered microorganisms, typically E. coli, to produce L-cysteine-¹⁵N from simple labeled precursors in a defined culture medium.

Objective : To produce L-cysteine-¹⁵N by growing an E. coli expression strain in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl.

Materials :

  • E. coli strain optimized for L-cysteine production.

  • M9 minimal medium components.

  • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl, 99 atom %).

  • Glucose (or other carbon source).

  • Trace elements solution.

  • Appropriate antibiotics.

  • Inducing agent (e.g., IPTG, if applicable).

Methodology :

  • Media Preparation : Prepare M9 minimal medium, omitting the standard NH₄Cl. In its place, add ¹⁵NH₄Cl as the sole nitrogen source[6][7]. Supplement with glucose, MgSO₄, CaCl₂, trace elements, and any required vitamins (thiamin, biotin)[7].

  • Inoculation : Grow a pre-culture of the E. coli strain in a small volume of the same ¹⁵N-labeled medium overnight. Use this pre-culture to inoculate the main culture volume.

  • Cultivation : Grow the main culture at the optimal temperature (e.g., 37°C) with vigorous shaking until it reaches a target optical density (OD₆₀₀), typically in the mid-log phase (e.g., OD₆₀₀ ≈ 0.8-1.0)[7].

  • Induction : If using an inducible promoter system for the cysteine biosynthesis genes, add the appropriate inducer (e.g., IPTG) and continue cultivation for several hours to allow for protein expression and L-cysteine accumulation.

  • Harvesting and Extraction : Harvest the cells by centrifugation. The labeled L-cysteine can be extracted from the cells or the culture supernatant, depending on the strain's export capabilities.

  • Purification : Purify the extracted L-cysteine-¹⁵N from other cellular components and amino acids using techniques such as ion-exchange chromatography and crystallization[8].

  • Verification : Confirm purity and isotopic enrichment using LC-MS and NMR.

Protocol 3: Electrochemical Synthesis

A novel and green approach involves the direct electrochemical synthesis of ¹⁵N-amino acids from ¹⁵N-nitrite and corresponding α-ketoacids under ambient conditions[9].

Objective : To synthesize L-cysteine-¹⁵N from its α-ketoacid precursor (3-mercaptopyruvic acid) and ¹⁵N-labeled nitrite.

Key Reagents & Equipment :

  • 3-mercaptopyruvic acid

  • ¹⁵N-labeled sodium nitrite (Na¹⁵NO₂)

  • Nickel foam (NF) cathode

  • Aqueous electrolyte solution

  • Electrochemical cell (H-type)

  • Potentiostat

Methodology Summary :

  • Cell Setup : Assemble an H-type electrochemical cell with a nickel foam cathode in one chamber and a suitable anode (e.g., platinum) in the other, separated by a membrane.

  • Reaction Mixture : The cathodic chamber is filled with an aqueous solution containing 3-mercaptopyruvic acid and Na¹⁵NO₂[9].

  • Electrolysis : Apply a constant potential to the cathode. The ¹⁵N-nitrite is electrochemically reduced and reacts with the ketoacid to form a ¹⁵N-oxime intermediate, which is further reduced to the final ¹⁵N-amino acid[9].

  • Extraction and Purification : After the reaction, the L-cysteine-¹⁵N is purified from the electrolyte solution, typically using chromatographic methods.

  • Verification : Analyze the final product for yield, purity, and isotopic labeling via HPLC, LC-MS, and NMR. This method has shown high yields (68-95%) for various amino acids[9].

Data Presentation: Comparison of Synthesis Methods

The selection of a synthesis method depends on factors such as desired scale, purity, cost, and available equipment.

Table 1: Qualitative Comparison of L-Cysteine-¹⁵N Synthesis Methods

Feature Enzymatic Synthesis Microbial Fermentation Electrochemical Synthesis
Principle In vitro enzymatic conversion In vivo biosynthesis Electrochemical reduction & amination
Isotopic Source ¹⁵N-L-Serine ¹⁵NH₄Cl, ¹⁵N-Nitrate ¹⁵N-Nitrite
Specificity Very High High (biological pathway) High (precursor-dependent)
Key Advantage High purity, controlled reaction Potentially lower cost at scale Green chemistry, ambient conditions
Key Challenge Enzyme production/cost Complex purification, metabolic stress Precursor availability, specialized equipment

| Typical Scale | Lab (mg to g) | Lab to Industrial (g to kg) | Lab (mg to g) |

Table 2: Quantitative Data for Labeled Cysteine Products

Parameter Value Method/Source Reference
Isotopic Purity ≥99 atom % ¹⁵N Commercial Supply [10]
Isotopic Purity (¹³C₃, ¹⁵N) ≥99 atom % ¹³C, 98 atom % ¹⁵N Commercial Supply
Chemical Purity ≥98% (CP) Commercial Supply

| Synthesis Yield | 68%–95% (for various amino acids) | Electrochemical Synthesis |[9] |

References

L-Cysteine-15N vs. Unlabeled L-Cysteine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications, methodologies, and comparative advantages of utilizing stable isotope-labeled L-Cysteine-15N versus its unlabeled counterpart in scientific research. This document is intended to serve as a core resource for professionals in drug development, proteomics, and metabolic research, offering detailed experimental protocols, data presentation standards, and visual aids to facilitate a deeper understanding of these critical research tools.

Introduction: The Significance of L-Cysteine in Research

L-Cysteine, a semi-essential sulfur-containing amino acid, plays a pivotal role in a myriad of biological processes. Its thiol side chain is highly reactive, participating in the formation of disulfide bonds crucial for protein structure and stability, acting as a nucleophile in enzymatic reactions, and serving as a precursor for the synthesis of vital biomolecules such as glutathione and iron-sulfur clusters[1]. In research, L-Cysteine and its isotopically labeled form, this compound, are invaluable tools for elucidating complex biological systems.

Unlabeled L-Cysteine is fundamental in cell culture media, supporting cell growth and protein synthesis. It is also utilized in studies investigating its therapeutic potential, acting as a precursor to the potent antioxidant glutathione and exhibiting protective effects against oxidative stress[1][2].

This compound, a stable, non-radioactive isotope-labeled amino acid, has become indispensable in quantitative proteomics and nuclear magnetic resonance (NMR) spectroscopy. Its incorporation into proteins allows for the precise tracking and quantification of protein synthesis, degradation, and post-translational modifications, offering a dynamic view of the proteome that is unattainable with traditional methods[3][4].

Core Applications: A Comparative Analysis

The choice between this compound and unlabeled L-Cysteine is dictated by the specific research question. While unlabeled L-Cysteine is essential for maintaining cellular health and is a subject of study in its own right, this compound provides a powerful analytical tool for quantitative and structural biology.

ApplicationThis compound (Labeled)Unlabeled L-Cysteine
Quantitative Proteomics (e.g., SILAC) Enables accurate relative and absolute quantification of protein abundance, synthesis, and turnover.[3][5]Serves as the "light" standard in SILAC experiments and is a fundamental component of the control cell culture medium.[3]
Protein Structure and Dynamics (NMR) Simplifies complex NMR spectra and allows for the detailed study of protein structure, folding, and dynamics.Used in the expression of proteins for structural studies where isotopic labeling is not required, typically for smaller proteins or in conjunction with other techniques.
Metabolic Flux Analysis Allows for the tracing of the metabolic fate of cysteine and its incorporation into downstream metabolites like glutathione.Used to study the effects of cysteine supplementation or deprivation on metabolic pathways.[2]
Drug Development and Efficacy Studies Can be used to identify drug targets and quantify their engagement by monitoring changes in protein expression or modification in response to a compound.Investigated as a therapeutic agent itself or as a supplement to mitigate cellular stress.[1][6]
Redox Proteomics Can be combined with other labeling strategies to quantify changes in the redox state of specific cysteine residues.[7][8]Used to induce or study the effects of oxidative stress in cellular models.[2]

Quantitative Data Presentation

The primary advantage of using this compound in quantitative proteomics is the ability to generate precise data on changes in protein abundance. In a typical Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment, two cell populations are grown in media containing either "light" (unlabeled) or "heavy" (15N-labeled) L-Cysteine. After experimental treatment, the cell populations are combined, and the proteins are analyzed by mass spectrometry. The relative peak intensities of the "light" and "heavy" peptides provide a direct measure of the change in protein abundance.

Table 1: Hypothetical Quantitative Proteomics Data Comparing Control vs. Treated Cells using this compound SILAC

ProteinPeptide SequenceLight (Unlabeled) IntensityHeavy (this compound) IntensityRatio (Heavy/Light)Fold Change
Glutathione S-transferase PIGYAWK1.2 x 10^62.4 x 10^62.02.0 (Upregulated)
ThioredoxinDAFQEALDAAAGDK8.5 x 10^54.2 x 10^50.49-2.0 (Downregulated)
Peroxiredoxin-1VCPAGWKPGSGTIK9.1 x 10^59.3 x 10^51.02No significant change
Actin, cytoplasmic 1SYELPDGQVITIGNER2.5 x 10^72.6 x 10^71.04No significant change

Detailed Experimental Protocols

Quantitative Proteomics using SILAC with this compound

This protocol outlines the key steps for a SILAC experiment to quantify protein expression changes.

Materials:

  • Cell line of interest

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-Lysine, L-Arginine, and L-Cysteine

  • Dialyzed fetal bovine serum (dFBS)

  • Unlabeled ("light") L-Lysine, L-Arginine, and L-Cysteine

  • 15N-labeled ("heavy") L-Cysteine (this compound)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Trypsin (mass spectrometry grade)

  • C18 desalting columns

  • LC-MS/MS system

Methodology:

  • Cell Culture Adaptation:

    • Culture cells for at least six doublings in the "light" SILAC medium (supplemented with unlabeled amino acids) and "heavy" SILAC medium (supplemented with unlabeled L-Lysine and L-Arginine, and this compound). This ensures complete incorporation of the labeled amino acid.

    • Monitor incorporation efficiency by mass spectrometry of a small protein sample.

  • Experimental Treatment:

    • Once full incorporation is achieved, treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment) and the "light" labeled cells with the control condition.

  • Cell Lysis and Protein Extraction:

    • Harvest and wash the cells with ice-cold PBS.

    • Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cells in lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Protein Digestion:

    • Quantify the protein concentration of the lysate.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (IAA).

    • Digest the proteins into peptides overnight with trypsin.

  • Peptide Desalting and LC-MS/MS Analysis:

    • Desalt the peptide mixture using C18 columns.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Use software such as MaxQuant or Proteome Discoverer to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs.

Protein Expression and NMR Sample Preparation with this compound

This protocol describes the expression and purification of a 15N-cysteine labeled protein for NMR analysis.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene of interest

  • M9 minimal medium

  • Unlabeled amino acid mix (excluding L-Cysteine)

  • This compound

  • IPTG for induction

  • Purification resins (e.g., Ni-NTA for His-tagged proteins)

  • NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, 10% D2O, pH 6.5)

Methodology:

  • Protein Expression:

    • Transform the expression vector into the E. coli strain.

    • Grow a starter culture in LB medium.

    • Inoculate M9 minimal medium with the starter culture and grow to an OD600 of 0.6-0.8.

    • Pellet the cells and resuspend in M9 medium containing the unlabeled amino acid mix and this compound.

    • Induce protein expression with IPTG and grow for the desired time and temperature.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells (e.g., by sonication) in a suitable lysis buffer.

    • Purify the protein using appropriate chromatography techniques based on the protein's properties (e.g., affinity, ion exchange, size exclusion).

  • NMR Sample Preparation:

    • Exchange the purified protein into the final NMR buffer using dialysis or a desalting column.

    • Concentrate the protein to the desired concentration (typically 0.1-1 mM)[9].

    • Add a chemical shift reference standard (e.g., DSS).

    • Transfer the sample to a high-quality NMR tube.

Mandatory Visualizations

Signaling Pathways

L-Cysteine is a central molecule in several critical cellular pathways. The following diagrams illustrate its role in glutathione synthesis and iron-sulfur cluster biogenesis.

Glutathione_Synthesis Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine L-Cysteine Cysteine->GCL Glycine Glycine GS Glutathione Synthetase (GS) Glycine->GS gamma_EC γ-Glutamylcysteine gamma_EC->GS GSH Glutathione (GSH) GCL->gamma_EC ADP1 ADP + Pi GCL->ADP1 GS->GSH ADP2 ADP + Pi GS->ADP2 ATP1 ATP ATP1->GCL ATP2 ATP ATP2->GS

Caption: Glutathione biosynthesis pathway.

Iron_Sulfur_Cluster_Biogenesis cluster_ISC Mitochondrial ISC Machinery Cysteine L-Cysteine NFS1 NFS1 (Cysteine Desulfurase) Cysteine->NFS1 Alanine Alanine NFS1->Alanine Persulfide NFS1-S-SH (Persulfide) NFS1->Persulfide S ISCU ISCU (Scaffold Protein) Persulfide->ISCU S²⁻ FeS_Cluster [2Fe-2S] Cluster on ISCU ISCU->FeS_Cluster Fe Fe²⁺ Fe->ISCU Apoproteins Apoproteins FeS_Cluster->Apoproteins Cluster Transfer FeS_Proteins Fe-S Proteins Apoproteins->FeS_Proteins

Caption: Iron-sulfur cluster biogenesis pathway.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for quantitative proteomics and redox proteomics.

SILAC_Workflow cluster_culture Cell Culture cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Culture in 'Light' Medium (Unlabeled Cysteine) Combine Combine Cells (1:1) Light_Culture->Combine Heavy_Culture Culture in 'Heavy' Medium (this compound) Heavy_Culture->Combine Lysis Cell Lysis Combine->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Caption: SILAC experimental workflow.

Redox_Proteomics_Workflow cluster_labeling Differential Labeling cluster_enrichment_analysis Enrichment and Analysis Lysate Protein Lysate Block_Free Block Free Thiols (e.g., NEM) Lysate->Block_Free Reduce_Oxidized Reduce Oxidized Thiols (e.g., DTT) Block_Free->Reduce_Oxidized Label_Nascent Label Nascent Thiols (e.g., Biotin-maleimide) Reduce_Oxidized->Label_Nascent Digestion Protein Digestion Label_Nascent->Digestion Enrichment Affinity Enrichment (e.g., Streptavidin) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Quantification Identification and Quantification of Oxidized Cysteines LC_MS->Quantification

Caption: Redox proteomics experimental workflow.

Conclusion and Future Perspectives

The strategic use of this compound and its unlabeled counterpart is fundamental to advancing our understanding of complex biological systems. Isotopic labeling with this compound offers unparalleled precision in the quantitative analysis of the proteome, enabling researchers to dissect protein dynamics, structure, and function with high resolution. Conversely, unlabeled L-Cysteine remains a cornerstone of cell biology research and holds promise as a therapeutic agent.

The continued development of mass spectrometry and NMR technologies, coupled with innovative isotopic labeling strategies, will undoubtedly expand the applications of this compound. Future research will likely focus on more sophisticated multiplexing techniques to analyze multiple experimental conditions simultaneously and on the development of methods to probe the in vivo dynamics of cysteine metabolism and redox signaling with even greater detail. The integration of data from labeled and unlabeled L-Cysteine studies will provide a more holistic view of cellular processes, from fundamental metabolism to the complex interplay of signaling networks in health and disease. This integrated approach will be crucial for the development of novel diagnostics and therapeutics.

References

Navigating the Nitrogen Isotope Landscape: An In-depth Technical Guide to the Natural Abundance of ¹⁵N in Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural abundance of the stable isotope nitrogen-15 (¹⁵N) in amino acids. Understanding the variations in ¹⁵N abundance at the molecular level offers a powerful tool for tracing nitrogen flow through metabolic pathways, authenticating dietary sources, and assessing physiological status. This document details the analytical methodologies for measuring ¹⁵N in amino acids, explores the biochemical underpinnings of isotopic fractionation, and presents a compilation of reported ¹⁵N natural abundance values.

Quantitative Data on the Natural Abundance of ¹⁵N in Amino Acids

The natural abundance of ¹⁵N is typically expressed in delta (δ) notation in parts per thousand (‰) relative to the international standard, atmospheric air (AIR).

δ¹⁵N (‰) = [ (¹⁵N/¹⁴N)sample / (¹⁵N/¹⁴N)standard - 1 ] * 1000

Metabolic processes lead to isotopic fractionation, causing variations in the δ¹⁵N values among different amino acids. These are broadly categorized into 'trophic' and 'source' amino acids. Trophic amino acids, such as glutamic acid, are significantly enriched in ¹⁵N with each trophic level increase due to their involvement in numerous transamination reactions.[1] In contrast, source amino acids, like phenylalanine, show little change in their δ¹⁵N values as they are not heavily involved in nitrogen transfer reactions.[1]

Below are summary tables of representative δ¹⁵N values for amino acids from various sources. It is important to note that these values can vary depending on diet, environment, and physiological state.

Table 1: Approximate δ¹⁵N Values (‰) of Amino Acids in Human Plasma

Amino Acidδ¹⁵N (‰) RangeMetabolic Role
Alanine+10 to +15Trophic
Leucine+10 to +15Trophic
Proline+10 to +15Trophic
Ornithine+10 to +15Trophic
Lysine+1 to +4Source
Phenylalanine~ -12Source
Threonine~ -5Source
TyrosineVaries (derived from Phe)Trophic

Data compiled from a study on healthy American and German subjects.[2]

Table 2: Approximate δ¹⁵N Values (‰) of Amino Acids in Plant and Animal Tissues

Amino AcidPlant Protein (Lolium perenne)Cattle Dentine CollagenClassification
Alanine (Ala)5.6 ± 1.59.0 ± 0.4Trophic
Aspartic Acid (Asx)7.7 ± 1.510.7 ± 0.3Trophic
Glutamic Acid (Glx)6.9 ± 1.612.3 ± 0.4Trophic
Glycine (Gly)-3.1 ± 1.76.2 ± 0.5Source
Isoleucine (Ile)5.3 ± 2.28.8 ± 0.5Trophic
Leucine (Leu)3.0 ± 1.714.5 ± 0.5Trophic
Lysine (Lys)1.3 ± 1.31.5 ± 0.3Source
Phenylalanine (Phe)13.8 ± 1.615.2 ± 0.5Source
Proline (Pro)6.0 ± 1.410.9 ± 0.4Trophic
Serine (Ser)1.1 ± 1.86.9 ± 0.5Source
Threonine (Thr)2.1 ± 1.7-4.8 ± 1.1Source
Valine (Val)6.7 ± 1.410.1 ± 0.4Trophic

Values are presented as mean ± standard deviation. Data extracted from a controlled feeding study.[3]

Experimental Protocols for ¹⁵N Analysis in Amino Acids

The primary technique for high-precision measurement of the natural abundance of ¹⁵N in individual amino acids is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). This method requires the hydrolysis of proteins, purification of the resulting amino acids, and their derivatization to make them volatile for GC analysis.

Protein Hydrolysis

Objective: To break down proteins into their constituent free amino acids.

Materials:

  • 6 M Hydrochloric acid (HCl)

  • Hydrolysis tubes (e.g., borosilicate vials with PTFE-lined caps)

  • Heating block or oven

  • Nitrogen gas source

  • Heptane:Chloroform mixture (6:5, v/v) for lipid removal (optional)

Protocol:

  • Place the dried and homogenized sample material into a hydrolysis tube.

  • Add 6 M HCl to the tube (e.g., 0.5 mL for animal tissues, 2 mL for plant tissues).[4]

  • Flush the vial with nitrogen gas to create an inert atmosphere and prevent oxidation of certain amino acids.[4]

  • Seal the vial tightly and place it in an oven or heating block at 110-150°C for 70 minutes to 24 hours. The exact time and temperature may need optimization depending on the sample matrix.[4]

  • After cooling, for samples with high lipid content, add a heptane:chloroform mixture, vortex, and discard the organic layer to remove lipids.[4]

  • Dry the acid hydrolysate under a gentle stream of nitrogen gas at approximately 60°C.[4]

Amino Acid Purification

Objective: To isolate amino acids from other components in the hydrolysate that may interfere with derivatization or GC analysis.

Materials:

  • Cation-exchange resin (e.g., Dowex 50WX8)

  • Chromatography column

  • Deionized water

  • 2 M Ammonium hydroxide (NH₄OH)

Protocol:

  • Prepare a column with the cation-exchange resin.

  • Dissolve the dried hydrolysate in deionized water and load it onto the column.

  • Wash the column with deionized water to remove neutral and acidic compounds.

  • Elute the amino acids from the resin using 2 M NH₄OH.

  • Collect the eluate containing the amino acids.

  • Dry the eluate under a stream of nitrogen or using a vacuum centrifuge to remove the ammonia.

Amino Acid Derivatization (N-acetyl-i-propyl esters)

Objective: To convert the non-volatile amino acids into volatile derivatives suitable for GC analysis.

Materials:

  • Acidified isopropanol (prepared by adding acetyl chloride to isopropanol)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Triethylamine

  • Acetone

  • Ethyl acetate

  • Saturated NaCl solution

Protocol:

  • To the dried amino acid sample, add acidified isopropanol and heat at 100°C for 1 hour to esterify the carboxyl groups.

  • Evaporate the excess reagent under a stream of nitrogen.

  • Add DCM and evaporate to remove any remaining water and reagents.

  • For acetylation of the amino groups, add a mixture of acetic anhydride, triethylamine, and acetone (e.g., 1:2:5, v/v/v) and heat at 60°C for 10 minutes.[4]

  • Evaporate the reagents under nitrogen at room temperature.[4]

  • Perform a liquid-liquid extraction by adding ethyl acetate and a saturated NaCl solution. Vortex and allow the phases to separate.[4]

  • Transfer the upper ethyl acetate layer containing the derivatized amino acids to a new vial for GC-C-IRMS analysis.[4]

Signaling Pathways and Metabolic Relationships

The differential ¹⁵N abundance in amino acids is a direct consequence of the kinetic isotope effects associated with enzymatic reactions in their metabolic pathways. The two key processes governing nitrogen flow and isotopic fractionation are transamination and deamination.

Central Role of Glutamate in Nitrogen Metabolism

Glutamate and its corresponding α-keto acid, α-ketoglutarate, are central to the transfer of amino groups between amino acids.[5][6] Transaminase enzymes catalyze the reversible transfer of an amino group from an amino acid to α-ketoglutarate, forming glutamate and a new α-keto acid.[7] This constant cycling of nitrogen through the glutamate pool leads to the enrichment of ¹⁵N in glutamate and other amino acids that are actively transaminated (trophic amino acids).

Nitrogen_Metabolism cluster_transamination Transamination Cycle cluster_deamination Oxidative Deamination Amino_Acid_1 Amino Acid 1 Alpha_Keto_Acid_1 α-Keto Acid 1 Amino_Acid_1->Alpha_Keto_Acid_1 Transaminase Alpha_Ketoglutarate α-Ketoglutarate Glutamate Glutamate Alpha_Ketoglutarate->Glutamate Transaminase Glutamate_Deamination Glutamate Glutamate->Glutamate_Deamination Alpha_Ketoglutarate_Deamination α-Ketoglutarate Glutamate_Deamination->Alpha_Ketoglutarate_Deamination Glutamate Dehydrogenase Ammonia NH₄⁺ (to Urea Cycle) Glutamate_Deamination->Ammonia

Figure 1. Central role of glutamate in nitrogen metabolism.

Experimental Workflow for ¹⁵N Amino Acid Analysis

The following diagram outlines the major steps involved in the analysis of the natural abundance of ¹⁵N in amino acids from a proteinaceous sample.

Experimental_Workflow Sample Proteinaceous Sample (e.g., tissue, cells) Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Hydrolysis Liberate Amino Acids Purification Cation-Exchange Chromatography Hydrolysis->Purification Isolate Amino Acids Derivatization Derivatization (e.g., N-acetyl-i-propyl esterification) Purification->Derivatization Increase Volatility GC_C_IRMS GC-C-IRMS Analysis Derivatization->GC_C_IRMS Separation & Isotope Measurement Data δ¹⁵N Data Output GC_C_IRMS->Data

Figure 2. Workflow for ¹⁵N analysis in amino acids.

Conclusion

The analysis of the natural abundance of ¹⁵N in amino acids provides a nuanced view of nitrogen metabolism that is not attainable through bulk tissue isotope analysis. For researchers in the life sciences and drug development, this technique offers a sophisticated method to trace metabolic pathways, understand nutrient utilization, and potentially identify biomarkers for various physiological and pathological states. The methodologies outlined in this guide provide a foundation for the successful implementation of compound-specific nitrogen isotope analysis in a research setting.

References

Isotopic Labeling of Proteins with L-Cysteine-15N: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of isotopic labeling of proteins with L-Cysteine-¹⁵N. This powerful technique is instrumental in modern biomedical research, particularly in the fields of structural biology, quantitative proteomics, and drug development. By incorporating the stable isotope ¹⁵N into cysteine residues, researchers can unlock detailed insights into protein structure, function, and dynamics.

Introduction to Isotopic Labeling with L-Cysteine-¹⁵N

Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes. In protein science, stable isotopes such as ¹⁵N, ¹³C, and ²H are commonly used. L-Cysteine, with its unique thiol group, plays a critical role in protein structure and function, often participating in disulfide bond formation, metal coordination, and enzymatic catalysis. The selective incorporation of ¹⁵N-labeled L-Cysteine provides a powerful probe to study these phenomena.

The primary applications of L-Cysteine-¹⁵N labeling include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To study protein structure, dynamics, and interactions. The ¹⁵N nucleus has a spin of 1/2, making it NMR-active. By labeling specific cysteine residues, complex spectra can be simplified, and specific structural features, such as disulfide bridges, can be elucidated.[1]

  • Mass Spectrometry (MS)-based Quantitative Proteomics: To accurately quantify proteins and their modifications. The mass shift introduced by the ¹⁵N isotope allows for the differentiation and relative or absolute quantification of proteins from different samples.[2][3] This is particularly valuable in drug discovery for target identification and biomarker discovery.

  • Drug Development: To study drug-target interactions, especially for covalent inhibitors that target cysteine residues.[4][5] Understanding the local environment of a target cysteine can aid in the design of more potent and selective therapeutics.

Data Presentation: Quantitative Aspects of L-Cysteine-¹⁵N Labeling

The efficiency of isotopic labeling and its impact on protein expression are critical parameters for experimental success. The following tables summarize key quantitative data related to L-Cysteine-¹⁵N labeling.

ParameterOrganism/System¹⁵N SourceTypical Incorporation Efficiency (%)Reference
Overall ¹⁵N LabelingE. coli¹⁵NH₄Cl>95%[6][7][8]
Selective ¹⁵N-Amino Acid LabelingHEK293 Cells¹⁵N-CysteineHigh, but can be affected by metabolic scrambling[9][10]
¹⁵N-Amino Acid LabelingPancreatic Cancer Cells¹⁵N Amino Acid Mixture (33-50%)44-76% (Fractional Synthesis Rate)[6]

Table 2: Impact of Isotopic Labeling on Recombinant Protein Yield

Labeling StrategyExpression SystemProteinYield (per liter of culture)Reference
¹⁵N Labeling in M9 Minimal MediumE. coliDsbA C33S~100 mg[6][8]
¹⁵N-Methionine Dual LabelingE. coliNot specified6.4-fold increase over M9 media
Selective ¹⁵N-Amino Acid LabelingHEK293 CellsNot specifiedGenerally lower than in rich media[9]

Experimental Protocols

This section provides detailed methodologies for the isotopic labeling of proteins with L-Cysteine-¹⁵N in both prokaryotic and eukaryotic expression systems.

Metabolic Labeling in E. coli with ¹⁵N

This protocol is adapted for uniform ¹⁵N labeling, which will inherently label all nitrogen-containing amino acids, including cysteine.

Materials:

  • M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl)

  • ¹⁵NH₄Cl (as the sole nitrogen source)

  • 20% (w/v) glucose solution (or other carbon source)

  • 1 M MgSO₄

  • 1 M CaCl₂

  • Trace elements solution (100x)

  • Vitamins solution (e.g., thiamin, biotin)

  • Appropriate antibiotics

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Prepare M9 Minimal Medium:

    • For 1 liter of 1x M9 medium, mix:

      • 800 ml sterile water

      • 100 ml of 10x M9 salts (60 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl per liter)

      • 1 g ¹⁵NH₄Cl

    • Autoclave the mixture.

    • Aseptically add the following sterile solutions:

      • 20 ml of 20% glucose

      • 2 ml of 1 M MgSO₄

      • 100 µl of 1 M CaCl₂

      • 1 ml of 100x trace elements solution

      • 1 ml of vitamin solution

      • Appropriate antibiotic.

  • Pre-culture Preparation:

    • Inoculate a single colony of the transformed E. coli into 5 ml of LB medium with the appropriate antibiotic.

    • Grow overnight at 37°C with shaking.

  • Adaptation Culture:

    • Inoculate 50 ml of M9 minimal medium (containing natural abundance ¹⁴NH₄Cl) with the overnight LB pre-culture.

    • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. This step helps the cells adapt to the minimal medium.

  • Main Culture and Labeling:

    • Inoculate 1 liter of ¹⁵N- M9 minimal medium with the adaptation culture to a starting OD₆₀₀ of ~0.05.

    • Grow the culture at the optimal temperature for your protein expression (e.g., 37°C for rapid growth, or 18-25°C for slower growth and potentially better protein folding) with vigorous shaking.

  • Induction and Harvest:

    • Monitor the OD₆₀₀ of the culture. When it reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to incubate the culture for the desired expression time (typically 3-16 hours), depending on the protein and temperature.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • The cell pellet can be stored at -80°C or used immediately for protein purification.

Selective Labeling with L-Cysteine-¹⁵N in HEK293 Cells

Selective labeling in mammalian cells is more complex due to their intricate metabolism and the potential for amino acid conversion (metabolic scrambling). This protocol aims to maximize the incorporation of exogenous L-Cysteine-¹⁵N while minimizing its conversion to other amino acids.

Materials:

  • HEK293 suspension cells (e.g., HEK293F, Expi293F)

  • Custom amino acid-free DMEM or Freestyle medium

  • L-Cysteine-¹⁵N

  • Complete set of 19 unlabeled amino acids

  • L-Glutamine

  • Glucose

  • Fetal Bovine Serum (FBS), dialyzed

  • Transfection reagent (e.g., PEI, Lipofectamine)

  • Expression plasmid DNA

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Prepare Custom Labeling Medium:

    • Start with a commercially available amino acid-free DMEM or a custom formulation.

    • Supplement the medium with all 19 unlabeled amino acids to their standard concentrations (or a minimum of 100 mg/L each).[9]

    • Add L-Cysteine-¹⁵N to a final concentration of 100 mg/L.[9]

    • Add L-Glutamine to a final concentration of 1 g/L.[9]

    • Add glucose to a final concentration of 3 g/L.[9]

    • Supplement with 10% dialyzed FBS. Dialysis is crucial to remove unlabeled amino acids present in the serum.

    • Sterile filter the complete medium through a 0.22 µm filter.

  • Cell Culture and Transfection:

    • Culture HEK293 cells in their standard growth medium to the desired density for transfection.

    • On the day of transfection, pellet the cells by centrifugation (e.g., 100 x g for 5 minutes) and gently resuspend them in the pre-warmed custom labeling medium.

    • Transfect the cells with the expression plasmid using your preferred method.

  • Protein Expression and Harvest:

    • Incubate the transfected cells in a shaker incubator at 37°C with 8% CO₂.

    • Monitor cell viability and protein expression over time (typically 48-72 hours post-transfection).

    • Harvest the cells or the conditioned medium (for secreted proteins) by centrifugation.

  • Protein Purification:

    • Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

Mandatory Visualizations

Logical Workflow for Quantitative Proteomics using L-Cysteine-¹⁵N Labeling

The following diagram illustrates a typical workflow for a quantitative proteomics experiment utilizing L-Cysteine-¹⁵N labeling in combination with a cysteine-reactive tag.

quantitative_proteomics_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling & Lysis cluster_digestion_enrichment Digestion & Enrichment cluster_analysis Analysis cell_culture_1 Cell Culture 1 (Control) lysis_1 Cell Lysis cell_culture_1->lysis_1 cell_culture_2 Cell Culture 2 (¹⁵N-Cysteine Labeled) lysis_2 Cell Lysis cell_culture_2->lysis_2 mix Mix Protein Samples lysis_1->mix lysis_2->mix cys_tag Cysteine Tagging (e.g., Biotinylated Reagent) mix->cys_tag digest Tryptic Digestion cys_tag->digest enrich Affinity Purification (e.g., Avidin) digest->enrich lc_ms LC-MS/MS Analysis enrich->lc_ms data_analysis Data Analysis (Quantification & Identification) lc_ms->data_analysis

Caption: A generalized workflow for quantitative proteomics using ¹⁵N-Cysteine metabolic labeling and affinity tagging.

Signaling Pathway: EGFR Inhibition by a Cysteine-Targeted Irreversible Inhibitor

This diagram depicts the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the mechanism of action of a third-generation irreversible inhibitor, such as osimertinib, which covalently binds to a cysteine residue in the ATP-binding pocket of mutant EGFR.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR (with C797) EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Osimertinib Osimertinib Osimertinib->EGFR Covalently binds to C797 (Irreversible Inhibition) Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of a cysteine-targeting drug like osimertinib.

Conclusion

Isotopic labeling of proteins with L-Cysteine-¹⁵N is a versatile and powerful technique for researchers in academia and the pharmaceutical industry. It provides a means to gain high-resolution insights into protein structure and function, and to accurately quantify changes in protein expression and modification. The detailed protocols and workflows presented in this guide offer a solid foundation for the successful implementation of this technique in a variety of research contexts, from fundamental studies of protein biology to the development of novel therapeutics. As mass spectrometry and NMR technologies continue to advance, the applications of L-Cysteine-¹⁵N labeling are expected to expand, further solidifying its role as an indispensable tool in protein science.

References

Applications of L-Cysteine-¹⁵N in Early-Stage Drug Discovery: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of early-stage drug discovery, a profound understanding of a drug candidate's mechanism of action, target engagement, and its metabolic fate is paramount. Stable isotope labeling, particularly with heavy-atom-labeled amino acids, has emerged as a powerful tool in quantitative proteomics and metabolic studies. Among these, L-Cysteine-¹⁵N, a non-radioactive, stable isotope-labeled version of the amino acid cysteine, offers unique advantages for researchers. Its incorporation into proteins allows for precise and robust quantification of protein expression, turnover, and post-translational modifications, providing critical insights into drug efficacy and safety.

This technical guide delves into the core applications of L-Cysteine-¹⁵N in the early phases of drug development. We will explore its utility in quantitative proteomics for target identification and validation, its role in measuring protein dynamics and turnover to understand a drug's impact on cellular homeostasis, and its application as a tracer in pharmacokinetic studies. This document provides detailed experimental protocols, presents quantitative data in structured formats, and visualizes complex biological pathways and workflows to equip researchers with the knowledge to effectively leverage L-Cysteine-¹⁵N in their drug discovery endeavors.

Quantitative Proteomics for Target Identification and Validation

One of the primary applications of L-Cysteine-¹⁵N is in quantitative proteomics, enabling the precise measurement of changes in protein abundance in response to a drug candidate. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted metabolic labeling strategy where cells are cultured in media containing either the "light" (unlabeled) or "heavy" (¹⁵N-labeled) form of an essential amino acid. Since cysteine is a conditionally essential amino acid, specialized media and protocols are required for efficient labeling.

By comparing the proteomes of drug-treated and untreated cells, researchers can identify proteins that are upregulated or downregulated, providing clues to the drug's mechanism of action and potential off-target effects. The unique mass shift introduced by the ¹⁵N isotope allows for the differentiation and relative quantification of peptides from the two cell populations in a single mass spectrometry (MS) analysis.

Experimental Workflow: SILAC using L-Cysteine-¹⁵N

The following diagram illustrates a typical SILAC workflow adapted for L-Cysteine-¹⁵N labeling.

SILAC_Workflow cluster_CellCulture Cell Culture & Labeling cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry & Data Analysis light_culture Control Cells: Culture in 'light' medium (unlabeled L-Cysteine) mix Combine Equal Amounts of 'Light' and 'Heavy' Cell Lysates light_culture->mix heavy_culture Treated Cells: Culture in 'heavy' medium (L-Cysteine-¹⁵N) heavy_culture->mix digest Protein Digestion (e.g., with Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms quant Protein Identification & Quantification (Heavy/Light Ratios) lcms->quant Dynamic_SILAC_Workflow cluster_Labeling Labeling & Chase cluster_Sampling Time-Course Sampling cluster_Analysis Analysis heavy_label Grow cells to steady state in 'heavy' medium (L-Cysteine-¹⁵N) chase Switch to 'light' medium (unlabeled L-Cysteine) heavy_label->chase tp0 Time Point 0 chase->tp0 tp1 Time Point 1 chase->tp1 tp_n Time Point n chase->tp_n lcms LC-MS/MS Analysis of Heavy/Light Ratios at each Time Point tp0->lcms tp1->lcms tp_n->lcms turnover Calculate Protein Degradation Rate & Half-Life lcms->turnover EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation PK_Workflow cluster_Dosing Dosing cluster_Sampling Sample Collection cluster_Analysis Analysis dosing Administer L-Cysteine-¹⁵N labeled drug to animal model sampling Collect blood, urine, and tissue samples at various time points dosing->sampling extraction Extract drug and metabolites from samples sampling->extraction lcms LC-MS/MS analysis to quantify labeled compounds extraction->lcms pk_model Pharmacokinetic Modeling lcms->pk_model

An In-depth Technical Guide to L-Cysteine-¹⁵N as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-cysteine, a semi-essential sulfur-containing amino acid, plays a pivotal role in numerous physiological processes, including protein synthesis, detoxification, and the maintenance of intracellular redox balance. It serves as a crucial precursor for the synthesis of vital biomolecules such as glutathione (GSH), taurine, and hydrogen sulfide (H₂S). Given its central role in metabolism, the ability to trace the metabolic fate of L-cysteine is of paramount importance in understanding cellular physiology and pathology, particularly in the context of drug development and disease research.

Stable isotope labeling with L-Cysteine-¹⁵N offers a powerful and non-radioactive method to quantitatively trace the metabolic flux of cysteine through its various biochemical pathways. By introducing a "heavy" nitrogen isotope into the cysteine molecule, researchers can track its incorporation into downstream metabolites using sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the application of L-Cysteine-¹⁵N in metabolic studies, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key metabolic pathways and workflows.

Core Metabolic Pathways of L-Cysteine

The metabolic fate of L-cysteine is primarily governed by two major pathways: the transsulfuration pathway for its synthesis and the glutathione synthesis pathway for its utilization in maintaining redox homeostasis.

The Transsulfuration Pathway

In mammals, L-cysteine is synthesized from the essential amino acid methionine via the transsulfuration pathway. This pathway is crucial for maintaining cysteine homeostasis, especially when dietary intake is limited. The key steps involve the conversion of methionine to homocysteine, which is then condensed with serine to form cystathionine. Finally, cystathionine is cleaved to produce L-cysteine.[1] The two key enzymes regulating this pathway are cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL).[2][3]

Transsulfuration_Pathway Met Methionine SAM S-Adenosylmethionine Met->SAM SAH S-Adenosylhomocysteine SAM->SAH Hcy Homocysteine SAH->Hcy SAHH Cystathionine Cystathionine Hcy->Cystathionine CBS Ser Serine Ser->Cystathionine Cys L-Cysteine Cystathionine->Cys CGL aKG α-Ketobutyrate Cystathionine->aKG NH3 Ammonia Cystathionine->NH3

Figure 1: The Transsulfuration Pathway for L-Cysteine Synthesis.
Glutathione (GSH) Synthesis Pathway

One of the primary metabolic fates of L-cysteine is its incorporation into the tripeptide antioxidant, glutathione (γ-L-glutamyl-L-cysteinylglycine).[4] GSH plays a critical role in protecting cells from oxidative damage. The synthesis of GSH occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[5][6][7] The availability of cysteine is often the rate-limiting factor in GSH synthesis.

Glutathione_Synthesis_Pathway Glu Glutamate gGCS γ-Glutamylcysteine Glu->gGCS GCL Cys_15N L-Cysteine-¹⁵N Cys_15N->gGCS Gly Glycine GSH_15N Glutathione-¹⁵N Gly->GSH_15N gGCS->GSH_15N GS ATP1 ATP ADP1 ADP + Pi ATP1->ADP1 ATP2 ATP ADP2 ADP + Pi ATP2->ADP2

Figure 2: The Glutathione (GSH) Synthesis Pathway.

Experimental Design and Protocols

General Experimental Workflow

The use of L-Cysteine-¹⁵N as a metabolic tracer typically follows a standardized workflow, from cell culture and labeling to sample analysis and data interpretation.

Experimental_Workflow cluster_Phase1 Cell Culture & Labeling cluster_Phase2 Sample Preparation cluster_Phase3 Analysis & Data Processing A Cell Seeding B Growth in Standard Medium A->B C Switch to ¹⁵N-Cysteine Medium B->C D Time-Course Incubation C->D E Cell Lysis & Protein Precipitation D->E F Metabolite Extraction E->F G Derivatization (for GC-MS) F->G H LC-MS/MS or GC-MS Analysis F->H G->H I Peak Integration & Isotope Correction H->I J Metabolic Flux Analysis I->J

Figure 3: General Experimental Workflow for L-Cysteine-¹⁵N Tracing.
Detailed Experimental Protocols

  • Cell Culture: Plate adherent cells (e.g., HEK293T, HeLa) in complete Dulbecco's Modified Eagle Medium (DMEM) and grow to 70-80% confluency.

  • Media Preparation: Prepare DMEM deficient in L-cysteine. Supplement this medium with dialyzed fetal bovine serum (dFBS) to minimize unlabeled cysteine. Add L-Cysteine-¹⁵N to the desired final concentration (e.g., 200 µM).

  • Labeling: Aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the prepared ¹⁵N-Cysteine labeling medium.

  • Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of ¹⁵N incorporation.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each plate and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum centrifuge.

    • Store the dried metabolite extract at -80°C until analysis.[8]

  • Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% acetonitrile in water.

  • Centrifugation: Centrifuge the reconstituted samples at 14,000 rpm for 10 minutes at 4°C to pellet any insoluble debris.

  • Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Protein Precipitation: After cell lysis, precipitate the protein by adding a cold solvent like acetone or methanol.

  • Acid Hydrolysis: Hydrolyze the protein pellet with 6 M HCl at 110°C for 24 hours.

  • Purification: Purify the resulting amino acids using cation-exchange chromatography.

  • Derivatization (for GC-MS): Derivatize the purified amino acids to increase their volatility for GC-MS analysis. Common derivatization methods include silylation or esterification followed by acylation.[9]

Data Presentation and Analysis

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data obtained from an L-Cysteine-¹⁵N tracing experiment in a cancer cell line.

Table 1: ¹⁵N-Enrichment in Cysteine and Downstream Metabolites Over Time

Time (hours)¹⁵N-Cysteine (%)¹⁵N-Glutathione (%)¹⁵N-Taurine (%)
0000
145.2 ± 3.110.5 ± 1.22.1 ± 0.3
485.7 ± 5.635.8 ± 2.98.9 ± 0.9
892.1 ± 4.860.2 ± 4.515.4 ± 1.7
2495.3 ± 3.988.6 ± 6.230.1 ± 2.5

Table 2: Relative Abundance of ¹⁵N-Labeled Isotopologues in Glutathione at 24 hours

IsotopologueRelative Abundance (%)
M+0 (Unlabeled)11.4 ± 1.8
M+1 (¹⁵N₁)88.6 ± 6.2
Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most common technique for analyzing ¹⁵N-labeled metabolites due to its high sensitivity and specificity.

Table 3: Representative LC-MS/MS Parameters for Cysteine Metabolite Analysis

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) or a HILIC column for polar metabolites
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A linear gradient from 2% to 98% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
Precursor > Product Ions Cysteine: m/z 122.0 > 76.0; ¹⁵N-Cysteine: m/z 123.0 > 77.0; Glutathione: m/z 308.1 > 179.1; ¹⁵N-Glutathione: m/z 309.1 > 180.1

Applications in Research and Drug Development

The use of L-Cysteine-¹⁵N as a tracer has broad applications in various research areas:

  • Cancer Metabolism: Cancer cells often exhibit altered cysteine metabolism to support rapid proliferation and combat oxidative stress.[10] Tracing ¹⁵N-cysteine can elucidate these metabolic adaptations and identify potential therapeutic targets.

  • Neurodegenerative Diseases: Cysteine metabolism is implicated in neurological function, and its dysregulation is linked to neurodegenerative disorders. ¹⁵N-tracing can help understand these pathological mechanisms.

  • Drug Metabolism and Toxicology: This technique can be used to investigate how drugs perturb cysteine-dependent pathways, providing insights into their mechanisms of action and potential toxicities.

  • Redox Biology: By tracing the incorporation of ¹⁵N-cysteine into glutathione, researchers can directly measure the rate of glutathione synthesis under various physiological and pathological conditions.[11]

Conclusion

L-Cysteine-¹⁵N is a versatile and powerful tool for dissecting the complexities of cellular metabolism. Its application in metabolic tracing studies provides invaluable quantitative data on the flux through key biochemical pathways. The detailed protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to design and execute their own L-Cysteine-¹⁵N tracing experiments, ultimately leading to a deeper understanding of cellular physiology and the development of novel therapeutic strategies.

References

Commercial Availability and Applications of L-Cysteine-¹⁵N: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of L-Cysteine-¹⁵N, a stable isotope-labeled amino acid crucial for a variety of research and development applications. This document details commercially available product specifications, outlines key experimental protocols where L-Cysteine-¹⁵N is utilized, and presents visual workflows for these methodologies.

Commercial Availability and Suppliers

L-Cysteine-¹⁵N is readily available from several reputable suppliers specializing in stable isotope-labeled compounds. These products are intended for research use only. The primary suppliers and their typical product specifications are summarized below.

SupplierProduct NameCAS NumberIsotopic PurityChemical PurityAvailable Quantities
Cambridge Isotope Laboratories, Inc. L-Cysteine (¹⁵N, 98%)204523-09-1≥98 atom % ¹⁵N≥99%250 mg
Sigma-Aldrich (MilliporeSigma) L-Cysteine-¹⁵N204523-09-1≥98 atom % ¹⁵N≥98% (CP)100 mg
MedchemExpress L-Cysteine-¹⁵N204523-09-1Not specified>98%5 mg, 10 mg, 25 mg, 50 mg, 100 mg
Eurisotop L-CYSTEINE (15N, 98%)204523-09-198%99%0.25 g
LGC Standards L-Cysteine-¹⁵N204523-09-1Not specifiedNot specifiedNot specified

Key Applications and Experimental Methodologies

L-Cysteine-¹⁵N serves as a powerful tool in various scientific disciplines, primarily due to the ability to trace and quantify metabolic pathways and protein dynamics using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][][3]

Metabolic Flux Analysis (MFA)

Metabolic flux analysis is a technique used to quantify the rates of metabolic reactions in a biological system. By introducing ¹⁵N-labeled substrates like L-Cysteine-¹⁵N, researchers can trace the incorporation of the nitrogen atom into various metabolic pathways.[4][5][6]

Experimental Protocol: ¹⁵N-Labeling for Metabolic Flux Analysis

  • Cell Culture Preparation: Cultivate cells in a standard medium to the desired cell density.

  • Media Exchange: Replace the standard medium with a specially formulated medium containing L-Cysteine-¹⁵N as the sole cysteine source. The concentration of L-Cysteine-¹⁵N should be optimized for the specific cell line and experimental goals.

  • Time-Course Sampling: Harvest cell samples at various time points after the media exchange to monitor the incorporation of ¹⁵N into downstream metabolites.

  • Metabolite Extraction: Quench metabolic activity rapidly (e.g., using cold methanol) and extract metabolites from the cell pellets.

  • Sample Analysis by Mass Spectrometry: Analyze the extracted metabolites using high-resolution mass spectrometry (e.g., LC-MS/MS or GC-MS) to determine the mass isotopomer distribution of cysteine-containing metabolites.

  • Data Analysis and Flux Calculation: Utilize specialized software to analyze the mass spectrometry data and calculate the metabolic flux rates through the relevant pathways.

Metabolic_Flux_Analysis_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis A Prepare Cell Culture B Introduce L-Cysteine-¹⁵N Medium A->B C Time-Course Sampling B->C D Metabolite Extraction C->D E Sample Cleanup D->E F Mass Spectrometry (LC-MS/MS or GC-MS) E->F G Data Analysis F->G H Flux Calculation G->H

Metabolic Flux Analysis Workflow using L-Cysteine-¹⁵N.

Quantitative Proteomics (Stable Isotope Labeling by Amino Acids in Cell Culture - SILAC)

SILAC is a powerful mass spectrometry-based technique for the quantitative analysis of proteins. While traditionally using arginine and lysine, the principles can be extended to other amino acids like cysteine for specific applications. By growing one cell population in a medium containing "light" (unlabeled) L-cysteine and another in a medium with "heavy" (L-Cysteine-¹⁵N) L-cysteine, the relative abundance of proteins between the two samples can be accurately determined.

Experimental Protocol: ¹⁵N-Cysteine Labeling for Quantitative Proteomics

  • Cell Culture and Labeling: Grow two separate cell populations. One in a standard medium containing unlabeled L-cysteine ("light") and the other in a medium where unlabeled cysteine is replaced with L-Cysteine-¹⁵N ("heavy"). Ensure complete incorporation of the labeled amino acid over several cell divisions.

  • Sample Treatment: Apply the experimental treatment (e.g., drug administration) to one of the cell populations.

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion: Digest the combined protein mixture into peptides using a protease such as trypsin.

  • Peptide Fractionation and Mass Spectrometry: Fractionate the peptide mixture (optional but recommended for complex samples) and analyze the fractions by LC-MS/MS.

  • Data Analysis: Use specialized proteomics software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.

Quantitative Proteomics Workflow with L-Cysteine-¹⁵N.

NMR Spectroscopy for Structural Biology

¹⁵N-labeling is a cornerstone of protein NMR spectroscopy, enabling the determination of three-dimensional protein structures and the study of protein dynamics.[] Uniformly ¹⁵N-labeling a protein by expressing it in a medium containing ¹⁵N-labeled amino acids, including L-Cysteine-¹⁵N, allows for the acquisition of heteronuclear NMR spectra, such as the ¹H-¹⁵N HSQC, which provides a unique signal for each amino acid residue.[7]

Experimental Protocol: Protein Expression and ¹⁵N-Labeling for NMR Studies

  • Expression System: Utilize a bacterial expression system (e.g., E. coli) capable of high-level protein expression.

  • Minimal Media Preparation: Prepare a minimal medium where the standard nitrogen source (e.g., ammonium chloride) is replaced with ¹⁵NH₄Cl. For specific labeling, supplement this medium with the desired ¹⁵N-labeled amino acids, including L-Cysteine-¹⁵N.

  • Protein Expression and Induction: Grow the bacterial culture in the ¹⁵N-containing minimal medium and induce protein expression at the appropriate cell density.

  • Cell Harvesting and Lysis: Harvest the cells and lyse them to release the ¹⁵N-labeled protein.

  • Protein Purification: Purify the labeled protein using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

  • NMR Sample Preparation: Prepare the purified protein in a suitable NMR buffer, typically containing D₂O for the lock signal.

  • NMR Data Acquisition and Analysis: Acquire a series of NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCA, HN(CO)CA) to assign the backbone and side-chain resonances and determine the protein's structure and dynamics.

NMR_Workflow A Prepare Minimal Medium with ¹⁵N-Sources (including L-Cysteine-¹⁵N) B Bacterial Culture & Protein Expression A->B C Cell Harvesting & Lysis B->C D Protein Purification C->D E NMR Sample Preparation D->E F NMR Data Acquisition E->F G Structure & Dynamics Analysis F->G

¹⁵N-Labeling Workflow for Protein NMR Studies.

Conclusion

L-Cysteine-¹⁵N is a commercially accessible and invaluable tool for researchers in the life sciences. Its application in metabolic flux analysis, quantitative proteomics, and NMR-based structural biology provides deep insights into complex biological processes. The methodologies outlined in this guide, while requiring careful optimization for specific experimental systems, offer a robust framework for leveraging the power of stable isotope labeling in drug discovery and fundamental research.

References

Methodological & Application

Application Notes and Protocols for Incorporating L-Cysteine-¹⁵N into Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the incorporation of stable isotope-labeled L-Cysteine-¹⁵N into mammalian cell culture media for quantitative proteomics and analysis of cysteine-related cellular processes. This method is a powerful tool for studying protein turnover, identifying post-translational modifications, and elucidating the role of cysteine residues in signaling pathways.

Introduction

Stable isotope labeling with amino acids in cell culture (SILAC) is a widely used metabolic labeling strategy in quantitative proteomics. By replacing a standard amino acid with its heavy isotope-labeled counterpart, researchers can accurately quantify differences in protein abundance between different cell populations. L-Cysteine, a semi-essential amino acid, plays a critical role in protein structure and function through the formation of disulfide bonds and its involvement in various redox-regulated signaling pathways. Incorporating L-Cysteine-¹⁵N allows for the specific tracking and quantification of cysteine-containing peptides and proteins, providing valuable insights into cellular physiology and disease.

Data Presentation

Table 1: Typical Incorporation Efficiency of ¹⁵N-Labeled Amino Acids
Cell Line¹⁵N Amino AcidIncorporation Efficiency (%)Reference
HEK293¹⁵N-Lysine, ¹⁵N-Arginine> 95%[1]
Mia PaCa¹⁵N Algal Amino Acid MixNot specified, but no significant difference in protein expression observed[2]
E. coli¹⁵N-LeucineHigh, scrambling preventable with excess unlabeled amino acids[3]
Table 2: Recommended L-Cysteine Concentrations in Common Cell Culture Media
Media TypeL-Cysteine Concentration (mg/L)Molar Concentration (mM)Reference
DMEM48~0.4[4]
RPMI-1640Not typically included-
L-15 Medium120~1.0

Experimental Protocols

Protocol 1: Preparation of L-Cysteine-¹⁵N Labeling Medium

This protocol describes the preparation of 1 liter of Dulbecco's Modified Eagle Medium (DMEM) for L-Cysteine-¹⁵N labeling. The key is to use a cysteine-deficient DMEM formulation and supplement it with L-Cysteine-¹⁵N.

Materials:

  • DMEM, powder, cysteine-deficient

  • L-Cysteine-¹⁵N

  • Sodium Bicarbonate (NaHCO₃)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution (100x)

  • Milli-Q or distilled water, sterile

  • Sterile filtration unit (0.22 µm)

  • Sterile bottles

Procedure:

  • Prepare Water: In a sterile beaker, add 800 mL of room temperature sterile Milli-Q water.

  • Dissolve DMEM: While stirring gently with a sterile magnetic stir bar, slowly add the powdered cysteine-deficient DMEM. Allow the powder to dissolve completely.[5]

  • Add Sodium Bicarbonate: Add 3.7 g of sodium bicarbonate and stir until dissolved.

  • Add L-Cysteine-¹⁵N: Weigh the required amount of L-Cysteine-¹⁵N to achieve the desired final concentration (e.g., 48 mg for a final concentration of ~0.4 mM). Dissolve it in a small amount of sterile water before adding it to the medium.

  • Adjust pH: Adjust the pH of the medium to 7.2-7.4 using sterile 1N HCl or 1N NaOH.

  • Adjust Volume: Add sterile Milli-Q water to bring the final volume to 1 liter.

  • Sterile Filtration: Sterilize the medium by passing it through a 0.22 µm sterile filter into a sterile bottle.[5]

  • Add Supplements: Aseptically add 100 mL of dialyzed FBS (final concentration 10%) and 10 mL of 100x Penicillin-Streptomycin solution (final concentration 1x).

  • Storage: Store the prepared medium at 4°C, protected from light. Use within 2-4 weeks.[5]

Protocol 2: Cell Culture and Labeling

Procedure:

  • Cell Seeding: Seed mammalian cells of choice in a T-75 flask with standard complete DMEM and allow them to reach 70-80% confluency.

  • Adaptation (Optional but Recommended): To minimize cell stress, gradually adapt the cells to the labeling medium. Start by replacing 50% of the standard medium with the L-Cysteine-¹⁵N labeling medium. In the subsequent passage, use 100% labeling medium.

  • Labeling: Culture the cells in the L-Cysteine-¹⁵N labeling medium for at least 5-6 cell doublings to ensure maximum incorporation of the stable isotope.

  • Monitoring: Monitor cell viability and morphology during the labeling period. No significant differences in protein expression are expected in cells cultured with ¹⁵N labeled amino acids.[2]

Protocol 3: Assessment of Cell Viability (MTT Assay)

This protocol is to assess the effect of L-Cysteine-¹⁵N labeling on cell viability.

Materials:

  • 96-well plates

  • Cells cultured in standard and L-Cysteine-¹⁵N labeling medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in both standard and labeling media.

  • Incubation: Incubate the plate for 24-48 hours.

  • Add MTT: Add 10 µL of MTT solution to each well.[6]

  • Incubate: Incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilize: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[6]

  • Read Absorbance: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Compare the absorbance values between cells grown in standard and labeling media to determine any significant differences in viability.

Protocol 4: Sample Preparation for Mass Spectrometry

Procedure:

  • Cell Harvesting: After labeling, wash the cells twice with ice-cold PBS and harvest them by scraping or trypsinization. Centrifuge to pellet the cells.

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Incubate on ice for 30 minutes with occasional vortexing.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Reduction and Alkylation:

    • Take a defined amount of protein (e.g., 100 µg) and add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

  • Protein Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting: Desalt the digested peptides using a C18 solid-phase extraction column.

  • Mass Spectrometry Analysis: Analyze the peptides by LC-MS/MS. The incorporation efficiency of L-Cysteine-¹⁵N can be determined by analyzing the isotopic distribution of cysteine-containing peptides.[3][7]

Mandatory Visualization

experimental_workflow Experimental Workflow for L-Cysteine-¹⁵N Labeling cluster_media_prep 1. Media Preparation cluster_cell_culture 2. Cell Culture & Labeling cluster_analysis 3. Downstream Analysis media_powder Cysteine-Deficient DMEM Powder add_water Add Sterile Water media_powder->add_water add_bicarb Add NaHCO₃ add_water->add_bicarb add_cys Add L-Cysteine-¹⁵N add_bicarb->add_cys adjust_ph Adjust pH add_cys->adjust_ph adjust_vol Adjust Volume adjust_ph->adjust_vol filter Sterile Filter adjust_vol->filter add_supplements Add Dialyzed FBS & Pen-Strep filter->add_supplements final_medium ¹⁵N Labeling Medium add_supplements->final_medium seed_cells Seed Cells in Standard Medium adapt_cells Adapt to Labeling Medium seed_cells->adapt_cells label_cells Culture for 5-6 Doublings adapt_cells->label_cells harvest_cells Harvest Cells label_cells->harvest_cells protein_extraction Protein Extraction & Quantification harvest_cells->protein_extraction digest Reduction, Alkylation & Trypsin Digestion protein_extraction->digest desalt Peptide Desalting digest->desalt lc_ms LC-MS/MS Analysis desalt->lc_ms

Caption: Workflow for L-Cysteine-¹⁵N labeling in cell culture.

Caption: The Keap1-Nrf2 redox signaling pathway.

References

Application Notes and Protocols for NMR-Based Protein Structure Determination Using L-Cysteine-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-Cysteine-¹⁵N for Nuclear Magnetic Resonance (NMR) spectroscopy to determine the three-dimensional structure of proteins. This document outlines the principles, detailed experimental protocols, data presentation, and visualization of workflows for the successful application of this technique. Cysteine residues, with their unique chemical properties and role in disulfide bond formation, are often critical to protein structure and function, making the study of their local environment and connectivity essential. Isotopic labeling with ¹⁵N at cysteine residues provides a powerful tool to probe these aspects at atomic resolution.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile biophysical technique that provides detailed information about the structure, dynamics, and interactions of biological macromolecules in solution.[1] Isotopic labeling of proteins with stable isotopes such as ¹⁵N is often a prerequisite for NMR studies of proteins larger than 10 kDa, as it simplifies spectra and enables the use of powerful multi-dimensional NMR experiments.[2]

L-Cysteine plays a crucial role in protein structure through the formation of disulfide bridges, which stabilize the tertiary and quaternary structure of many proteins.[3] The unique chemical shift of the amide proton and nitrogen of cysteine, along with its potential involvement in the active sites of enzymes, makes it a residue of significant interest. By incorporating L-Cysteine-¹⁵N, researchers can selectively monitor these key residues within a protein, providing valuable restraints for structure calculation and offering insights into the local chemical environment.

This document will guide researchers through the process of ¹⁵N-labeling of cysteine-containing proteins, acquiring and processing NMR data, and proceeding toward a high-resolution structure.

Principle of the Method

The core principle involves the expression of a target protein in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl. In this medium, the bacterium will incorporate ¹⁵N into all newly synthesized amino acids, including L-Cysteine. For specific labeling of cysteine, one would need to use an auxotrophic bacterial strain and provide ¹⁵N-labeled L-cysteine in the growth medium. However, uniform ¹⁵N labeling is the more common and cost-effective approach for de novo structure determination.

Once the protein is uniformly labeled with ¹⁵N, a suite of heteronuclear NMR experiments can be performed. The key experiment is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which yields a fingerprint of the protein, with each non-proline residue giving rise to a unique peak corresponding to its backbone amide ¹H and ¹⁵N chemical shifts.[4] Subsequent 3D NMR experiments, such as ¹⁵N-NOESY-HSQC and ¹⁵N-TOCSY-HSQC, are used to obtain through-space and through-bond correlations, respectively. These correlations provide the necessary distance and dihedral angle restraints to calculate a three-dimensional structure of the protein.

Data Presentation

Quantitative data is crucial for the successful planning and execution of NMR experiments. The following tables summarize key parameters for the expression of ¹⁵N-labeled proteins and the acquisition of NMR data.

Table 1: Typical Yield and ¹⁵N Incorporation Efficiency

ParameterValueMethod of Determination
Protein Yield (E. coli)1-10 mg/L of cultureUV-Vis Spectroscopy (A₂₈₀)
¹⁵N Incorporation Efficiency> 95%Mass Spectrometry (e.g., ESI-MS)

Table 2: Recommended Sample Conditions for NMR Spectroscopy

ParameterRecommended RangeNotes
Protein Concentration0.1 - 1.0 mMHigher concentration is generally better for signal-to-noise.
Buffer20-50 mM Phosphate, Tris, or HEPESBuffer components should not have interfering ¹H signals.
pH5.5 - 7.0Lower pH minimizes amide proton exchange with the solvent.
Salt Concentration50 - 150 mM NaCl or KClTo maintain protein solubility and stability.
D₂O Content5 - 10%For the deuterium lock of the NMR spectrometer.
Reducing Agent (for Cys)1-5 mM DTT or TCEPTo prevent oxidation and disulfide bond formation of free cysteines.

Table 3: Typical NMR Acquisition Parameters for a ¹⁵N-Labeled Protein (~15 kDa) on a 600 MHz Spectrometer

ExperimentSpectral Width (¹H)Spectral Width (¹⁵N)Number of Points (¹H)Number of Points (¹⁵N)Acquisition Time
2D ¹H-¹⁵N HSQC12 ppm35 ppm2048256~ 30 minutes
3D ¹⁵N-NOESY-HSQC12 ppm35 ppm102464~ 12-24 hours
3D ¹⁵N-TOCSY-HSQC12 ppm35 ppm102464~ 12-24 hours

Note: These are starting parameters and may need to be optimized based on the specific protein and spectrometer.

Experimental Protocols

This section provides detailed step-by-step protocols for the key stages of the workflow.

Expression and Purification of ¹⁵N-Labeled Cysteine-Containing Protein

This protocol is for uniform ¹⁵N labeling in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • M9 minimal medium components (see recipe below).

  • ¹⁵NH₄Cl (Cambridge Isotope Laboratories, Inc. or equivalent).

  • Glucose (or ¹³C-glucose for double labeling).

  • Antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Purification resins (e.g., Ni-NTA for His-tagged proteins).

  • NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

M9 Minimal Medium (1 L):

  • To 800 mL of sterile deionized water, add:

    • 6.8 g Na₂HPO₄

    • 3.0 g KH₂PO₄

    • 0.5 g NaCl

    • 1.0 g ¹⁵NH₄Cl

  • Autoclave the above mixture.

  • Separately prepare and autoclave the following stock solutions:

    • 20% (w/v) Glucose

    • 1 M MgSO₄

    • 1 M CaCl₂

  • After the M9 salt solution has cooled, aseptically add:

    • 20 mL of 20% Glucose

    • 2 mL of 1 M MgSO₄

    • 100 µL of 1 M CaCl₂

    • The appropriate antibiotic.

Protocol:

  • Inoculate a 50 mL starter culture of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C.

  • The next day, use the starter culture to inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl.

  • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.[5]

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Reduce the temperature to 18-25°C and continue to grow the culture for another 12-16 hours.

  • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

  • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

  • Purify the protein using appropriate chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography). Important: From this step onwards, always include a reducing agent like DTT or TCEP in all buffers to prevent oxidation of the cysteine residues.

  • Verify the purity and molecular weight of the protein using SDS-PAGE and mass spectrometry. Mass spectrometry will also confirm the high level of ¹⁵N incorporation.[5]

  • Exchange the purified protein into the final NMR buffer using dialysis or a desalting column.

  • Concentrate the protein to the desired concentration for NMR analysis.

NMR Data Acquisition
  • Prepare the NMR sample by transferring the concentrated protein solution into a clean NMR tube. Add 5-10% D₂O for the lock.

  • Record a 1D ¹H spectrum to check the sample quality and proper protein folding. A well-folded protein will show good signal dispersion.

  • Set up and acquire a 2D ¹H-¹⁵N HSQC spectrum. This "fingerprint" spectrum is crucial for assessing sample quality and for subsequent resonance assignments.

  • Acquire a set of 3D NMR experiments for resonance assignment and structure calculation. Standard experiments for a ¹⁵N-labeled protein include:

    • 3D ¹⁵N-NOESY-HSQC: Provides through-space correlations between protons, which are used to generate distance restraints. A mixing time of 80-150 ms is typically used.[6][7]

    • 3D ¹⁵N-TOCSY-HSQC: Provides through-bond correlations within an amino acid residue, which aids in the assignment of spin systems. A mixing time of 60-80 ms is common.

For proteins larger than ~20 kDa, or for more complete assignments, uniform ¹³C, ¹⁵N-labeling is highly recommended to enable a suite of triple-resonance experiments (e.g., HNCO, HN(CA)CO, HNCACB, CBCA(CO)NH).

NMR Data Processing and Structure Calculation
  • Process the acquired NMR data using software such as NMRPipe, TopSpin, or MNova. This involves Fourier transformation, phasing, and baseline correction.

  • Use software like CCPNmr Analysis or SPARKY for spectral visualization and resonance assignment.

  • Assign the chemical shifts of the backbone and side-chain atoms by analyzing the pattern of correlations in the 3D spectra.

  • Generate distance restraints from the analysis of the ¹⁵N-NOESY-HSQC spectrum.

  • Use the chemical shift assignments and distance restraints to calculate the 3D structure of the protein using software such as CYANA, XPLOR-NIH, or Rosetta.

  • The result is typically an ensemble of structures that all satisfy the experimental restraints. This ensemble is then refined and validated using programs like PROCHECK or MolProbity.

Visualizations

The following diagrams illustrate the key workflows described in these application notes.

experimental_workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_nmr NMR Analysis Transformation Transformation Starter_Culture Starter_Culture Transformation->Starter_Culture Inoculate M9_Culture M9_Culture Starter_Culture->M9_Culture Inoculate Induction Induction M9_Culture->Induction Grow to OD600 0.6-0.8 Harvesting Harvesting Induction->Harvesting Express Protein Cell_Lysis Cell_Lysis Harvesting->Cell_Lysis Resuspend Clarification Clarification Cell_Lysis->Clarification Centrifuge Chromatography Chromatography Clarification->Chromatography Purify Buffer_Exchange Buffer_Exchange Chromatography->Buffer_Exchange Dialysis NMR_Sample_Prep NMR_Sample_Prep Buffer_Exchange->NMR_Sample_Prep Concentrate NMR_Data_Acquisition NMR_Data_Acquisition NMR_Sample_Prep->NMR_Data_Acquisition Acquire Spectra Final_Structure Final_Structure NMR_Data_Acquisition->Final_Structure Data Processing & Calculation

Caption: Experimental workflow for ¹⁵N-labeled protein production and NMR analysis.

data_analysis_workflow NMR_Data NMR_Data Processed_Spectra Processed_Spectra NMR_Data->Processed_Spectra Fourier Transform, Phasing Resonance_Assignments Resonance_Assignments Processed_Spectra->Resonance_Assignments Peak Picking & Analysis Structural_Restraints Structural_Restraints Resonance_Assignments->Structural_Restraints NOE Analysis Structure_Calculation Structure_Calculation Structural_Restraints->Structure_Calculation Distance & Dihedral Restraints Structure_Ensemble Structure_Ensemble Structure_Calculation->Structure_Ensemble Refinement_Validation Refinement_Validation Structure_Ensemble->Refinement_Validation Final_Structure Final_Structure Refinement_Validation->Final_Structure

References

Application Notes and Protocols for L-Cysteine-¹⁵N in Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to L-Cysteine-¹⁵N Labeling in Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative mass spectrometry-based proteomics. The use of amino acids containing stable heavy isotopes, such as ¹³C or ¹⁵N, allows for the differential labeling of entire proteomes. L-Cysteine-¹⁵N is a specialized SILAC reagent that enables the specific tracking and quantification of cysteine-containing proteins. Given the critical role of cysteine residues in protein structure, enzyme catalysis, and redox signaling, L-Cysteine-¹⁵N is an invaluable tool for in-depth proteomic investigations.

Cysteine is a unique amino acid due to its thiol group, which can form disulfide bonds, be a target for various post-translational modifications (PTMs) like S-acylation and S-nitrosylation, and play a crucial role in the active sites of many enzymes. Metabolic incorporation of L-Cysteine-¹⁵N allows for the direct comparison of protein abundance and the turnover of cysteine-containing proteins between different cellular states.

Core Applications

Quantitative Proteomics of Cysteine-Containing Proteins

L-Cysteine-¹⁵N metabolic labeling allows for the accurate relative quantification of cysteine-containing proteins between different experimental conditions. By growing one cell population in a medium containing natural L-cysteine and another in a medium with L-Cysteine-¹⁵N, the resulting "light" and "heavy" proteomes can be mixed at an early stage of the experimental workflow. This minimizes quantitative errors that can be introduced during sample preparation.[1] The mass shift introduced by the ¹⁵N isotope allows for the differentiation and relative quantification of peptides from the two samples in a single mass spectrometry run.

Studying Cysteine-Specific Post-Translational Modifications (PTMs)

The unique chemical properties of the cysteine thiol group make it a hotspot for a variety of PTMs that are critical for cellular signaling and protein function. L-Cysteine-¹⁵N labeling can be combined with enrichment strategies to specifically study the dynamics of these modifications. For instance, in the study of S-acylation, a reversible lipid modification, L-Cysteine-¹⁵N can be used to quantify changes in the acylation status of proteins in response to cellular stimuli.

Application in Drug Development

Cysteine residues are attractive targets for covalent drugs due to the nucleophilic nature of the thiol group. L-Cysteine-¹⁵N-based proteomic approaches can be employed in drug development to:

  • Identify drug targets: By assessing changes in the expression or modification of cysteine-containing proteins upon drug treatment.

  • Elucidate mechanisms of drug action: By monitoring how a drug affects specific signaling pathways involving cysteine-rich proteins.

  • Assess off-target effects: By quantifying unintended changes across the cysteine-containing proteome.

A key signaling pathway often investigated in this context is the Keap1-Nrf2 pathway, which is a central regulator of the cellular antioxidant response and is rich in reactive cysteine residues.[2][3][4][5][6]

Experimental Protocols

Protocol 1: SILAC Labeling of Mammalian Cells with L-Cysteine-¹⁵N

This protocol outlines the metabolic labeling of mammalian cells for a comparative quantitative proteomics experiment.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, A549)

  • Cysteine-free cell culture medium (e.g., DMEM, RPMI 1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Cysteine (natural abundance, "light")

  • L-Cysteine-¹⁵N ("heavy")

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture Preparation:

    • Prepare two batches of complete culture medium:

      • "Light" medium: Cysteine-free medium supplemented with dFBS, penicillin/streptomycin, and natural L-Cysteine.

      • "Heavy" medium: Cysteine-free medium supplemented with dFBS, penicillin/streptomycin, and L-Cysteine-¹⁵N.

    • The concentration of L-cysteine should be optimized for the specific cell line to avoid toxicity while ensuring sufficient incorporation.

  • Metabolic Labeling:

    • Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

    • Allow the cells to undergo at least five to six doublings to ensure near-complete incorporation of the labeled amino acid.[1]

    • Monitor cell morphology and proliferation to ensure the heavy isotope does not adversely affect cell health.

  • Experimental Treatment:

    • Once labeling is complete, apply the experimental treatment (e.g., drug, growth factor) to one or both cell populations.

  • Cell Harvesting and Mixing:

    • Wash the cells with ice-cold PBS and harvest them (e.g., by scraping or trypsinization).

    • Count the cells from each population and mix them at a 1:1 ratio. Alternatively, perform a protein quantification assay on small aliquots and mix equal amounts of protein.

  • Protein Extraction:

    • Lyse the combined cell pellet with an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.

  • Protein Digestion:

    • Quantify the protein concentration in the lysate.

    • Perform in-solution or in-gel digestion of the proteins using a protease such as trypsin. This involves reduction of disulfide bonds with DTT and alkylation of free cysteines with iodoacetamide.

  • Mass Spectrometry Analysis:

    • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data using a software package that supports SILAC quantification (e.g., MaxQuant, Proteome Discoverer).

    • The software will identify peptides and quantify the intensity ratios of heavy to light peptide pairs to determine the relative abundance of the corresponding proteins.

Quantitative Data Presentation

The following table is an illustrative example of quantitative data obtained from a L-Cysteine-¹⁵N SILAC experiment comparing a treated sample ("Heavy") to a control sample ("Light").

Protein IDGene NamePeptide SequenceHeavy/Light Ratiop-valueRegulation
P04637TP53VAPEEHPVLLTEAPINPC K1.050.85Unchanged
Q16236KEAP1DLIDVLEFSSC SDAFATT0.980.91Unchanged
P10636-8NFE2L2LGPPGC VPAAGAVQG2.150.001Upregulated
Q9Y6K9HMOX1FTLGATC HYAEAAK3.52<0.001Upregulated
P08263SOD1HVGDLGNVTADKNGVAIC K0.450.02Downregulated

Note: The bold 'C' indicates the position of the cysteine residue. Data is for illustrative purposes only.

Visualizations

Experimental Workflow

experimental_workflow cluster_labeling Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis light_cells Control Cells (Light L-Cysteine) mix Mix Cell Populations (1:1) light_cells->mix heavy_cells Treated Cells (Heavy L-Cysteine-¹⁵N) heavy_cells->mix lyse Cell Lysis & Protein Extraction mix->lyse digest Protein Digestion (Trypsin) lyse->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Quantification lcms->data keap1_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1 KEAP1 (Cysteine-rich) nrf2 NRF2 keap1->nrf2 Binds cul3 CUL3-RBX1 E3 Ligase nrf2->cul3 Presents for Ubiquitination proteasome Proteasome nrf2->proteasome Degradation nrf2_nuc NRF2 nrf2->nrf2_nuc Translocation cul3->nrf2 Ub stress Oxidative Stress (e.g., Electrophiles) stress->keap1 Modifies Cysteines maf MAF nrf2_nuc->maf Dimerizes with are Antioxidant Response Element (ARE) maf->are Binds to genes Cytoprotective Gene Transcription are->genes Activates quantification_principle cluster_peptides Peptides in Mixed Sample cluster_ms Mass Spectrometry Analysis cluster_quant Quantification light_pep Light Peptide (from Control) ¹⁴N-Cysteine ms_spec Mass Spectrum light_pep->ms_spec heavy_pep Heavy Peptide (from Treatment) ¹⁵N-Cysteine heavy_pep->ms_spec light_peak Light Peak (Lower m/z) ms_spec->light_peak heavy_peak Heavy Peak (Higher m/z) ms_spec->heavy_peak ratio Calculate Peak Intensity Ratio (Heavy / Light) light_peak->ratio heavy_peak->ratio result Relative Protein Abundance ratio->result

References

Application Notes and Protocols for L-Cysteine-¹⁵N Labeling in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of amino acids in recombinant proteins expressed in Escherichia coli is a cornerstone technique for a multitude of applications in biomedical research and drug development. Specifically, the incorporation of the stable isotope ¹⁵N into L-cysteine residues provides a powerful tool for structural and functional studies of proteins, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The nitrogen atom within the amino group of cysteine becomes labeled, allowing for detailed analysis of protein structure, dynamics, and interactions. This document provides a comprehensive, step-by-step guide for the metabolic labeling of proteins with ¹⁵N-L-cysteine in E. coli, including detailed protocols, data presentation, and troubleshooting strategies.

L-Cysteine Biosynthesis in E. coli

In E. coli, the biosynthesis of L-cysteine begins with the glycolytic intermediate 3-phosphoglycerate. Through a series of enzymatic reactions, 3-phosphoglycerate is converted to L-serine. The enzyme serine acetyltransferase (cysE) then catalyzes the acetylation of L-serine to form O-acetylserine. Finally, cysteine synthase (cysK) incorporates sulfide to produce L-cysteine. When ¹⁵NH₄Cl is provided as the sole nitrogen source in the growth medium, the ¹⁵N isotope is incorporated into the amino group of L-serine and subsequently into L-cysteine.

Materials and Reagents

Bacterial Strain and Plasmid
  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene of interest

Media and Stock Solutions
  • ¹⁵NH₄Cl (¹⁵N, 99%)

  • M9 minimal media components

  • Glucose (20% w/v, sterile)

  • MgSO₄ (1 M, sterile)

  • CaCl₂ (1 M, sterile)

  • 100x Trace Elements Solution

  • Thiamine (1 mg/mL, sterile)

  • Biotin (1 mg/mL, sterile)

  • Appropriate antibiotic stock solution

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M, sterile)

Experimental Protocols

Preparation of ¹⁵N-Labeled M9 Minimal Media

A detailed recipe for the M9 minimal medium is provided in the table below. All solutions should be prepared with high-purity water and sterilized by autoclaving or filtration.

ComponentAmount for 1 L of MediumFinal Concentration
5x M9 Salts (without NH₄Cl)200 mL1x
¹⁵NH₄Cl1 g1 g/L
20% (w/v) Glucose20 mL0.4%
1 M MgSO₄2 mL2 mM
1 M CaCl₂100 µL0.1 mM
100x Trace Elements Solution1 mL1x
1 mg/mL Thiamine1 mL1 µg/mL
1 mg/mL Biotin1 mL1 µg/mL
Appropriate AntibioticVariesVaries
Sterile H₂Oto 1 L-

5x M9 Salts (per 1 L):

  • Na₂HPO₄: 60 g

  • KH₂PO₄: 30 g

  • NaCl: 5 g

100x Trace Elements Solution (per 100 mL):

  • EDTA: 500 mg

  • FeCl₃·6H₂O: 83 mg

  • ZnCl₂: 8.4 mg

  • CuCl₂·2H₂O: 1.3 mg

  • CoCl₂·6H₂O: 1 mg

  • H₃BO₃: 1 mg

  • MnCl₂·4H₂O: 0.16 mg

Step-by-Step ¹⁵N Labeling Protocol
  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Adaptation Culture: Inoculate 1 mL of the overnight starter culture into 100 mL of M9 minimal medium (containing standard ¹⁴NH₄Cl) with the appropriate antibiotic. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. This step helps adapt the cells to the minimal medium.

  • Main Culture Inoculation: Pellet the cells from the adaptation culture by centrifugation (5000 x g, 10 min, 4°C). Resuspend the cell pellet in 10 mL of fresh ¹⁵N-labeled M9 minimal medium and use this to inoculate 1 L of pre-warmed ¹⁵N-labeled M9 minimal medium containing the appropriate antibiotic.

  • Growth and Induction: Grow the main culture at 37°C with vigorous shaking. Monitor the OD₆₀₀. When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[1]

  • Expression: Reduce the temperature to 18-25°C and continue to shake for 12-16 hours to allow for protein expression. Lower temperatures often improve protein solubility.

  • Harvesting: Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). Discard the supernatant. The cell pellet can be stored at -80°C for later use.

Data Presentation

ParameterExpected Value/RangeNotes
OD₆₀₀ at Induction 0.6 - 0.8Optimal density for induction to maximize protein yield.
¹⁵N Incorporation Efficiency >95%Determined by Mass Spectrometry.
Protein Yield Varies (dependent on protein)Typically ranges from 1-10 mg/L of culture for well-expressed proteins.

Potential Challenges and Optimization Strategies

ChallengeCauseOptimization Strategy
Low Protein Yield Toxicity of the expressed protein, suboptimal growth conditions.Optimize induction conditions (IPTG concentration, temperature, induction time). Use a different E. coli expression strain.
Incomplete ¹⁵N Incorporation Contamination with ¹⁴N from starter culture or other media components.Minimize the volume of the starter culture used for inoculation. Ensure all media components are free of other nitrogen sources.
Slower Growth Rate ¹⁵N isotopes can slightly alter metabolic rates.[2]Allow for a longer growth period. Ensure optimal aeration and media composition.
Cysteine Catabolism E. coli can catabolize cysteine to pyruvate, potentially leading to scrambling of the ¹⁵N label to other amino acids.Supplement the medium with an excess of unlabeled cystine. This can help to suppress the de novo synthesis and catabolism of cysteine.

Quantification of ¹⁵N Incorporation

The efficiency of ¹⁵N incorporation into the expressed protein can be accurately determined using mass spectrometry.

  • Protein Digestion: The purified protein is digested into smaller peptides using a protease such as trypsin.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by high-resolution mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: The mass spectra of the peptides are analyzed to determine the mass shift corresponding to the incorporation of ¹⁵N. The percentage of incorporation is calculated by comparing the intensities of the isotopic peaks of the labeled and unlabeled peptides.[3] This can be achieved by comparing the experimental isotopic profile of a peptide to a series of theoretical profiles with varying enrichment rates.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Culturing cluster_expression Expression & Harvesting cluster_analysis Analysis prep_media Prepare ¹⁵N M9 Media transform Transform E. coli starter Overnight Starter Culture (LB Medium) transform->starter adapt Adaptation Culture (¹⁴N M9 Medium) starter->adapt main_culture Main Culture (¹⁵N M9 Medium) adapt->main_culture induce Induce with IPTG (OD₆₀₀ = 0.6-0.8) main_culture->induce express Express Protein (18-25°C, 12-16h) induce->express harvest Harvest Cells express->harvest purify Purify Protein harvest->purify quantify Quantify ¹⁵N Incorporation (Mass Spectrometry) purify->quantify

Caption: Experimental workflow for ¹⁵N labeling in E. coli.

cysteine_biosynthesis glycolysis Glycolysis pga3 3-Phosphoglycerate glycolysis->pga3 phosphohydroxypyruvate 3-Phosphohydroxypyruvate pga3->phosphohydroxypyruvate NAD⁺ → NADH pgdh serA (3-phosphoglycerate dehydrogenase) phosphoserine 3-Phospho-L-serine phosphohydroxypyruvate->phosphoserine Glutamate → α-Ketoglutarate psat serC (Phosphoserine aminotransferase) serine L-Serine phosphoserine->serine H₂O → Pi psp serB (Phosphoserine phosphatase) acetylserine O-Acetyl-L-serine serine->acetylserine Acetyl-CoA → CoA sat cysE (Serine acetyltransferase) cysteine L-Cysteine acetylserine->cysteine Acetate cs cysK (Cysteine synthase) nh4 ¹⁵NH₄⁺ (from medium) nh4->phosphoserine sulfide Sulfide sulfide->cysteine

Caption: L-cysteine biosynthesis pathway in E. coli.

References

Quantitative Proteomics Workflows Using L-Cysteine-¹⁵N: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a powerful analytical approach for the comprehensive and quantitative analysis of proteins in complex biological samples. Stable isotope labeling has become a cornerstone of quantitative mass spectrometry, enabling the precise relative and absolute quantification of proteins and their post-translational modifications. This application note details a robust workflow for quantitative proteomics utilizing metabolic labeling with L-Cysteine-¹⁵N in combination with cysteine-reactive affinity tags. This methodology offers a cost-effective and accurate strategy for global quantitative proteomic measurements, with specific applications in studying redox signaling and identifying targets of drug candidates.

Cysteine residues are of particular interest in proteomics as their thiol groups are susceptible to a variety of post-translational modifications that play crucial roles in protein structure, function, and regulation. By combining ¹⁵N metabolic labeling of cysteine with affinity-based enrichment of cysteine-containing peptides, researchers can achieve deep coverage and precise quantification of this important sub-proteome.

Principle of the Method

The workflow is based on the metabolic incorporation of L-Cysteine-¹⁵N into proteins in one cell population (the "heavy" sample), while a control population is cultured with natural abundance L-Cysteine (the "light" sample). Following experimental treatment, the two cell populations are combined. The proteins are extracted, and the cysteine residues are derivatized with a cysteine-reactive tag, such as a biotin-containing reagent. After proteolytic digestion, the biotinylated cysteine-containing peptides are enriched using affinity chromatography (e.g., immobilized avidin).

The enriched peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects pairs of chemically identical peptides that differ in mass only by the number of incorporated ¹⁵N atoms. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the two samples.

Experimental Workflow

The overall experimental workflow consists of the following key stages:

  • Metabolic Labeling: Culture cells in media containing either natural abundance L-Cysteine ('light') or L-Cysteine-¹⁵N ('heavy').

  • Sample Preparation: Harvest and combine 'light' and 'heavy' cell populations. Lyse the cells and extract proteins.

  • Cysteine Derivatization: Reduce disulfide bonds and alkylate free cysteine thiols with a biotin-containing affinity tag.

  • Proteolytic Digestion: Digest the protein mixture into peptides using an enzyme such as trypsin.

  • Affinity Enrichment: Isolate the biotin-tagged cysteine-containing peptides using avidin affinity chromatography.

  • LC-MS/MS Analysis: Separate the enriched peptides by liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis: Identify and quantify the relative abundance of cysteine-containing peptides and their corresponding proteins.

experimental_workflow cluster_sample_prep Sample Preparation labeling Metabolic Labeling (L-Cysteine vs L-Cysteine-¹⁵N) harvest Cell Harvesting & Lysis labeling->harvest derivatization Cysteine Derivatization (Biotin Tag) harvest->derivatization digestion Proteolytic Digestion (Trypsin) derivatization->digestion enrichment Affinity Enrichment (Avidin Chromatography) digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

A high-level overview of the quantitative proteomics workflow.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells
  • Cell Culture: Culture mammalian cells in Dulbecco's Modified Eagle's Medium (DMEM) formulated without L-Cysteine.

  • Labeling Media Preparation: Supplement the cysteine-free DMEM with either natural abundance L-Cysteine ("light" medium) or L-Cysteine-¹⁵N ("heavy" medium) to a final concentration of 0.2 mM. Also add 10% dialyzed fetal bovine serum.

  • Metabolic Labeling: Grow cells for at least five doublings in the respective "light" or "heavy" medium to ensure near-complete incorporation of the labeled amino acid.

  • Experimental Treatment: Apply the desired experimental treatment (e.g., drug administration, exposure to oxidative stress) to one of the cell populations.

  • Cell Harvesting: Harvest the "light" and "heavy" cell populations, wash with phosphate-buffered saline (PBS), and combine them at a 1:1 ratio based on cell count.

Protocol 2: Cysteine-Peptide Enrichment and Mass Spectrometry
  • Protein Extraction and Reduction: Lyse the combined cell pellet in a buffer containing a strong denaturant (e.g., 8 M urea) and a reducing agent like dithiothreitol (DTT) to break disulfide bonds.

  • Cysteine Alkylation: Alkylate the reduced cysteine residues with a biotin-containing reagent, such as a commercially available cysteine-reactive biotin affinity tag.[1][2]

  • Protein Digestion: Dilute the urea concentration and digest the proteins into peptides using a sequence-specific protease like trypsin.

  • Affinity Purification: Isolate the biotin-tagged cysteine-containing peptides using immobilized avidin resin. Wash the resin extensively to remove non-biotinylated peptides.[1][2]

  • Elution and Desalting: Elute the enriched peptides from the resin and desalt them using a C18 solid-phase extraction column prior to mass spectrometry.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.[1][2] The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS/MS fragmentation spectra.

Data Presentation and Analysis

The primary output of this workflow is a list of identified cysteine-containing peptides and their corresponding proteins, along with their relative abundance ratios between the experimental and control samples. This data is typically presented in a tabular format.

Table 1: Example of Quantitative Data for Cysteine-Containing Peptides under Oxidative Stress
Protein NameGene NamePeptide SequenceLight IntensityHeavy IntensityRatio (Heavy/Light)Regulation
Peroxiredoxin-2PRDX2ADVC LPVGR1.2E+083.6E+083.0Upregulated
ThioredoxinTXNDAFQEALDAAC GK2.5E+075.0E+072.0Upregulated
Glutathione S-transferase PGSTP1IYGVEGSLINC VK9.8E+062.4E+072.5Upregulated
Protein disulfide-isomeraseP4HBYC APWDK5.4E+071.3E+070.25Downregulated
Actin, cytoplasmic 1ACTBDLYANTVLSGGTTMYPGIADR3.1E+083.0E+080.97Unchanged

Note: The bold 'C' indicates the cysteine residue. The data presented here is illustrative and will vary depending on the specific experiment.

Application: Investigating Redox Signaling Pathways

This quantitative proteomics workflow is particularly well-suited for studying cellular responses to oxidative stress and elucidating the role of cysteine modifications in redox signaling pathways. A key pathway involved in the cellular defense against oxidative stress is the Keap1-Nrf2 pathway.

Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3 ubiquitin ligase complex. Keap1 contains several reactive cysteine residues that act as sensors for oxidative and electrophilic stress. Modification of these cysteines upon exposure to stressors leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the expression of a battery of antioxidant and cytoprotective genes.

The L-Cysteine-¹⁵N labeling workflow can be used to quantify changes in the abundance of proteins involved in this pathway and to identify novel cysteine-containing proteins that are regulated in response to oxidative stress.

Keap1_Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-Rbx1 Keap1->Cul3 Associates Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub Ubiquitin Cul3->Ub Recruits Ub->Nrf2 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., NQO1, HMOX1) ARE->Antioxidant_Genes Activates Transcription Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress Cellular Protection Oxidative_Stress->Keap1 Modifies Cysteines

The Keap1-Nrf2 signaling pathway in response to oxidative stress.

Conclusion

The combination of L-Cysteine-¹⁵N metabolic labeling and cysteine-reactive affinity tags provides a powerful and versatile workflow for quantitative proteomics. This approach enables the accurate and global quantification of cysteine-containing proteins, making it an invaluable tool for researchers in various fields, including cell biology, drug discovery, and toxicology. The detailed protocols and application example provided herein serve as a guide for implementing this robust methodology to gain deeper insights into the complex roles of cysteine modifications in cellular processes.

References

Application Notes and Protocols for L-Cysteine-¹⁵N as a Standard in Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of amino acids is crucial in various fields, including proteomics, metabolomics, drug development, and nutritional science.[1] L-cysteine, a semi-essential sulfur-containing amino acid, plays a vital role in protein synthesis, antioxidant defense as a precursor to glutathione, and other physiological processes.[2][3] However, the precise measurement of cysteine in biological matrices presents challenges due to its susceptibility to oxidation into cystine.[2]

The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry (MS), as it corrects for sample loss during preparation and variations in instrument response.[4][5][6] L-Cysteine-¹⁵N, a non-radioactive, stable isotope-labeled form of L-cysteine, serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart in complex biological samples.[7][8] This document provides detailed application notes and protocols for the use of L-Cysteine-¹⁵N as a standard in amino acid analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Application

The primary application of L-Cysteine-¹⁵N is as an internal standard for the accurate quantification of L-cysteine in various biological samples, including but not limited to:

  • Plasma and Serum: For clinical research and biomarker discovery.

  • Tissue Homogenates: To study metabolic pathways and drug effects in specific organs.

  • Cell Cultures: For in-vitro studies of cellular metabolism and protein synthesis.[4]

  • Food and Nutritional Supplements: For quality control and formulation analysis.[9]

This method is particularly valuable in studies where precise measurement of cysteine is critical, such as in research related to oxidative stress, metabolic disorders, and the pharmacokinetic and metabolic profiles of cysteine-containing drugs.[7]

Data Presentation

The use of L-Cysteine-¹⁵N as an internal standard allows for the generation of robust and reproducible quantitative data. Below are examples of how to structure such data.

Table 1: LC-MS/MS Parameters for Cysteine and L-Cysteine-¹⁵N

ParameterCysteineL-Cysteine-¹⁵N (Internal Standard)
Precursor Ion (m/z)122.0123.0
Product Ion (m/z)76.077.0
Collision Energy (V)1515
Dwell Time (ms)100100

Note: These values should be optimized for the specific instrument used.[2]

Table 2: Calibration Curve for L-Cysteine Quantification

Standard Concentration (µM)Peak Area Ratio (Cysteine / Cysteine-¹⁵N)
0.10.052
0.50.248
1.00.505
5.02.512
10.05.025
25.012.55
50.025.10
0.9995

Table 3: Quantification of Cysteine in Human Plasma Samples

Sample IDPeak Area (Cysteine)Peak Area (L-Cysteine-¹⁵N)Peak Area RatioCalculated Concentration (µM)
Control 145,87690,1230.5091.02
Control 248,12391,2340.5271.05
Treated 175,43290,5670.8331.67
Treated 279,87691,0010.8781.76

Experimental Protocols

Materials and Reagents
  • L-Cysteine-¹⁵N (Internal Standard)

  • L-Cysteine (for calibration standards)

  • N-Ethylmaleimide (NEM)[2]

  • Trichloroacetic acid (TCA) or Acetonitrile with 0.1% Formic Acid

  • Ultrapure water

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Standard laboratory equipment (vortex mixer, centrifuge, etc.)

Standard and Sample Preparation Workflow

The following diagram illustrates the general workflow for preparing standards and samples for analysis.

G cluster_0 Standard Preparation cluster_1 Sample Preparation A Prepare L-Cysteine-¹⁵N Internal Standard Working Solution C Aliquot Standards and IS A->C B Prepare L-Cysteine Calibration Standards B->C J Combine Aliquots for Calibration Curve Points C->J D Collect Biological Sample (e.g., Plasma) E Add N-Ethylmaleimide (NEM) to prevent oxidation D->E F Add L-Cysteine-¹⁵N Internal Standard E->F G Protein Precipitation (e.g., with Acetonitrile) F->G H Centrifuge to pellet protein G->H I Collect Supernatant H->I K LC-MS/MS Analysis I->K J->K

Caption: Workflow for sample and standard preparation.

Detailed Protocol for Plasma Sample Preparation
  • Prevent Cysteine Oxidation: Immediately after collecting blood in an appropriate anticoagulant tube and centrifuging to obtain plasma, add a thiol-alkylating agent. To 100 µL of plasma, add 10 µL of a 10 mg/mL N-Ethylmaleimide (NEM) solution in water and vortex briefly.[2] This step is critical to prevent the auto-oxidation of cysteine to cystine.[2]

  • Spike with Internal Standard: Add 10 µL of the L-Cysteine-¹⁵N internal standard working solution (e.g., 1 µg/mL) to the NEM-treated plasma.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex for 1 minute.[2]

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile).

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol for Protein Hydrolysis (for total amino acid analysis)

For the analysis of total L-cysteine (i.e., protein-bound), a hydrolysis step is required to liberate the amino acids.

  • Performic Acid Oxidation: To accurately determine cysteine and methionine, which can be degraded during acid hydrolysis, performic acid oxidation is recommended.[10] This process quantitatively oxidizes cysteine to the more stable cysteic acid and methionine to methionine sulfone.[10]

  • Acid Hydrolysis: After oxidation, perform acid hydrolysis using 6 M HCl at 110°C for 20-24 hours under vacuum to prevent further oxidation.[10][11]

  • Internal Standard Addition: The L-Cysteine-¹⁵N internal standard should be added after hydrolysis to correct for variations in the subsequent sample workup and analysis.

  • Derivatization (Optional): Depending on the chromatographic method, derivatization of the amino acids may be necessary to improve retention and detection.

LC-MS/MS Analysis Workflow

The following diagram outlines the analytical workflow using LC-MS/MS.

G A Prepared Sample/ Standard Injection B Liquid Chromatography (e.g., Reversed-Phase C18) A->B C Electrospray Ionization (ESI) B->C D Mass Spectrometry (MS1) - Precursor Ion Selection C->D E Collision-Induced Dissociation (CID) D->E F Tandem Mass Spectrometry (MS2) - Product Ion Detection E->F G Data Acquisition and Processing F->G H Quantification using Peak Area Ratios G->H

Caption: LC-MS/MS analytical workflow.

Recommended LC-MS/MS Conditions
  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating cysteine from other matrix components.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to elute the analyte, followed by a wash and re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions for cysteine and L-Cysteine-¹⁵N should be optimized (see Table 1 for typical values).[2]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Cysteine Signal Oxidation of cysteine during sample preparation.Ensure immediate addition of NEM after sample collection. Keep samples on ice.
Poor protein precipitation.Optimize the ratio of precipitation solvent to sample. Ensure the solvent is ice-cold.
High Variability in Results Inconsistent sample preparation.Use an automated liquid handler for precise pipetting. Ensure thorough vortexing.
Instability of the internal standard.Prepare fresh working solutions of L-Cysteine-¹⁵N daily.
Poor Peak Shape Inappropriate mobile phase or column.Optimize the LC gradient and mobile phase composition. Ensure the sample is fully dissolved in the initial mobile phase.
Matrix Effects Co-eluting compounds suppressing or enhancing the signal.Improve chromatographic separation. Dilute the sample if sensitivity allows.

By following these protocols and utilizing L-Cysteine-¹⁵N as an internal standard, researchers can achieve accurate and reliable quantification of L-cysteine in a variety of biological matrices, contributing to a deeper understanding of its role in health and disease.

References

Application Notes and Protocols for Flux Analysis of Metabolic Pathways with L-Cysteine-¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteine is a semi-essential amino acid central to cellular metabolism and redox homeostasis. It serves as a critical precursor for the synthesis of proteins, the major intracellular antioxidant glutathione (GSH), and other vital metabolites such as taurine and hydrogen sulfide (H₂S). Cancer cells, in particular, often exhibit an increased demand for cysteine to counteract the high levels of oxidative stress associated with rapid proliferation and to support anabolic processes. Understanding the metabolic fate of cysteine is therefore crucial for identifying therapeutic targets and developing novel strategies in drug development.

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates (fluxes) of metabolic pathways in living cells. By introducing a substrate labeled with a stable isotope, such as L-Cysteine-¹⁵N, researchers can trace the incorporation of the isotope into downstream metabolites. Subsequent analysis by mass spectrometry (MS) allows for the determination of the relative contributions of different pathways to the production and consumption of these metabolites. These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis using L-Cysteine-¹⁵N in mammalian cells.

Key Metabolic Pathways of L-Cysteine

L-Cysteine is a nodal point for several critical metabolic pathways. The primary fates of cysteine include:

  • Glutathione (GSH) Synthesis: Cysteine is the rate-limiting precursor for the synthesis of GSH, a tripeptide that plays a central role in antioxidant defense and detoxification.

  • Taurine Synthesis: Cysteine can be oxidized to cysteine sulfinic acid, a precursor for taurine synthesis. Taurine is involved in various physiological processes, including osmoregulation and bile acid conjugation.

  • Protein Synthesis: As a proteinogenic amino acid, cysteine is incorporated into newly synthesized proteins.

  • Hydrogen Sulfide (H₂S) Production: Cysteine can be catabolized to produce H₂S, a signaling molecule with roles in vasodilation and neuromodulation.

  • Pyruvate Generation: The carbon skeleton of cysteine can be converted to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for biosynthesis.

Cysteine_Metabolism cluster_uptake Cellular Uptake cluster_synthesis De Novo Synthesis cluster_fates Metabolic Fates Cystine Cystine L-Cysteine L-Cysteine Cystine->L-Cysteine Reduction L-Cysteine_15N L-Cysteine-¹⁵N Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Transsulfuration Homocysteine->L-Cysteine Transsulfuration Glutathione_15N Glutathione-¹⁵N L-Cysteine_15N->Glutathione_15N GCL, GSS Taurine Taurine L-Cysteine_15N->Taurine CDO H2S H₂S L-Cysteine_15N->H2S CBS, CTH Pyruvate Pyruvate L-Cysteine_15N->Pyruvate Proteins Proteins L-Cysteine_15N->Proteins Translation

Overview of L-Cysteine Metabolism.

Experimental Workflow for L-Cysteine-¹⁵N Flux Analysis

The general workflow for a metabolic flux experiment using L-Cysteine-¹⁵N involves several key steps, from cell culture and labeling to data acquisition and analysis.

Experimental_Workflow cluster_cell_prep 1. Cell Preparation cluster_labeling 2. Isotope Labeling cluster_sampling 3. Metabolite Extraction cluster_analysis 4. LC-MS Analysis cluster_data 5. Data Processing A Seed cells and grow to desired confluency B Switch to ¹⁵N-Cysteine containing medium A->B C Incubate for a defined time course B->C D Quench metabolism (e.g., cold methanol) C->D E Extract metabolites D->E F Analyze extracts by LC-MS/MS E->F G Identify labeled metabolites and determine isotopomer distribution F->G H Calculate metabolic fluxes using computational models G->H

General workflow for L-Cysteine-¹⁵N metabolic flux analysis.

Detailed Experimental Protocols

Protocol 1: Mammalian Cell Culture and ¹⁵N-Labeling

This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Cysteine-free DMEM or RPMI-1640

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Cysteine-¹⁵N (≥98% isotopic purity)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 50-70% confluency at the time of the experiment.

  • Preparation of Labeling Medium: Prepare the "heavy" labeling medium by supplementing cysteine-free base medium with L-Cysteine-¹⁵N to the desired final concentration (typically the same as in the complete growth medium). Add dFBS and other necessary supplements (e.g., L-glutamine, penicillin-streptomycin). Prepare a "light" control medium with unlabeled L-cysteine.

  • Adaptation (Optional but Recommended): For some cell lines, it may be beneficial to adapt the cells to the cysteine-free medium supplemented with unlabeled cysteine for one passage before the labeling experiment to minimize metabolic shocks.

  • Metabolic Labeling:

    • Aspirate the complete growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed "heavy" labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of ¹⁵N into downstream metabolites. The optimal time points should be determined empirically for the specific cell line and pathway of interest.

Protocol 2: Metabolite Extraction

Materials:

  • 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C and >13,000 x g

Procedure:

  • Quenching: At each time point, remove the labeling medium and place the culture plate on dry ice. Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate). This step rapidly quenches enzymatic activity.

  • Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the tubes vigorously for 1 minute and then incubate at -20°C for 30 minutes to facilitate protein precipitation and metabolite extraction.

  • Centrifugation: Centrifuge the samples at maximum speed (>13,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

  • Sample Storage: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) without heating. Store the dried pellets at -80°C until LC-MS analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Q-Exactive, Triple TOF).

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol in water. Vortex and centrifuge to remove any remaining particulates.

  • Chromatographic Separation: Separate the metabolites using a column designed for polar molecules, such as a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry: Analyze the eluted metabolites using the mass spectrometer in a mode that allows for the detection of both the precursor ion (M) and its isotopologues (M+1, M+2, etc.). For ¹⁵N-labeled cysteine, the mass of the molecule will increase by one for each nitrogen atom that is replaced with ¹⁵N.

  • Data Acquisition: Acquire data in full scan mode to observe all ions and their isotopic distributions. Targeted MS/MS can be used to confirm the identity of metabolites.

Data Presentation and Analysis

The analysis of LC-MS data from stable isotope tracing experiments is a multi-step process that involves identifying labeled metabolites, correcting for natural isotope abundance, and calculating flux rates.

Data Analysis Workflow

Data_Analysis_Workflow A Raw LC-MS Data (.raw, .wiff, etc.) B Peak Picking and Metabolite Identification A->B C Isotopomer Distribution Extraction (Mass Isotopomer Distribution - MID) B->C D Correction for Natural Isotope Abundance C->D F Flux Calculation (e.g., using INCA, 13CFLUX2) D->F E Metabolic Model Construction E->F G Flux Map Visualization F->G

Data analysis workflow for metabolic flux analysis.

Specialized software such as INCA, 13CFLUX2, or vendor-specific software like Agilent MassHunter VistaFlux can be used for these calculations.[1][2][3] These tools use the mass isotopomer distributions (MIDs) of key metabolites, along with a stoichiometric model of the metabolic network, to estimate the intracellular fluxes.[2]

Quantitative Data Summary

The ultimate output of a metabolic flux analysis experiment is a quantitative map of the reaction rates in the metabolic network. The following table provides an illustrative example of flux data that could be obtained from an experiment tracing cysteine metabolism. The values are based on a study using ³⁵S-labeled cysteine in rat hepatocytes and are presented here to demonstrate the format of quantitative flux data.[4][5]

Metabolic FluxPeriportal Hepatocytes (µmol/h per g of cells)Perivenous Hepatocytes (µmol/h per g of cells)
Cysteine Uptake8.610.3
Glutathione (GSH) Synthesis6.15.0
Taurine Synthesis0.10.7
Incorporation into ProteinSimilar in bothSimilar in both
Production of SulphateSimilar in bothSimilar in both

Table 1: Illustrative metabolic flux data for cysteine metabolism in different cell types. Data are adapted from Kera et al. (1990) and are for demonstrative purposes.[4][5]

Applications in Drug Development

Metabolic flux analysis with L-Cysteine-¹⁵N has significant applications in the field of drug development:

  • Target Identification and Validation: By quantifying the flux through cysteine-dependent pathways in normal versus diseased cells, researchers can identify enzymes that are critical for the survival and proliferation of pathogenic cells. For example, a high flux towards glutathione synthesis in cancer cells could indicate a dependency on this pathway, making the enzymes involved (e.g., GCL, GSS) attractive drug targets.

  • Mechanism of Action Studies: MFA can be used to elucidate how a drug candidate affects cellular metabolism. By treating cells with a compound and performing L-Cysteine-¹⁵N tracing, researchers can determine if the drug alters flux through specific pathways, providing insights into its mechanism of action.

  • Pharmacodynamic Biomarker Development: Changes in metabolic fluxes in response to drug treatment can serve as pharmacodynamic biomarkers. For instance, a reduction in the flux from cysteine to glutathione in tumors after treatment could be used as a biomarker of target engagement and therapeutic efficacy.

  • Understanding Drug Resistance: Alterations in cysteine metabolism can contribute to drug resistance. MFA can be used to compare the metabolic phenotypes of drug-sensitive and drug-resistant cells, potentially revealing mechanisms of resistance and strategies to overcome it.

Conclusion

Metabolic flux analysis using L-Cysteine-¹⁵N is a powerful tool for dissecting the complexities of cysteine metabolism. The detailed protocols and workflows presented in these application notes provide a framework for researchers to implement this technique in their own studies. By providing quantitative insights into the metabolic fate of cysteine, this approach can significantly advance our understanding of disease and accelerate the development of novel therapeutics.

References

Troubleshooting & Optimization

Optimizing L-Cysteine-15N concentration for cell labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing L-Cysteine-15N in cell labeling experiments for quantitative proteomics.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture medium?

A1: The optimal concentration of this compound can be cell-line dependent. However, a common starting point is to match the concentration of L-Cystine found in many standard media, which is typically around 0.2 mM.[1] Since L-Cysteine can be toxic at higher concentrations, it is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Some studies have used L-Cysteine at concentrations ranging from 0.5 mM to 2 mM without observing apoptosis.[2]

Q2: Is this compound toxic to cells?

A2: Yes, excessive concentrations of L-cysteine can be toxic to cells. Studies have shown that L-cysteine concentrations of 5-10 mmol/L can reduce cell viability and induce a vacuole-like cell death.[3] Another study reported that 1 mM L-cysteine was highly toxic to cultured cells, a toxicity that could be mitigated by the presence of pyruvate.[4] It is crucial to determine the cytotoxic threshold for your specific cell line.

Q3: What level of ¹⁵N incorporation can I expect with L-Cysteine-¹⁵N?

A3: With proper experimental conditions, including culturing cells for a sufficient number of doublings (at least 5-6), you can expect to achieve high levels of incorporation, often greater than 97%.[5][6] Incomplete labeling can be a source of error in quantitative proteomics, so it is important to verify the incorporation efficiency.[7]

Q4: Can I use this compound for SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments?

A4: Yes, this compound can be used in SILAC experiments. This method, termed Cysteine-SILAC, allows for the specific tracking and quantification of cysteine-containing peptides and proteins.[6] It is particularly useful for studying disulfide bond formation and other cysteine-specific modifications.

Troubleshooting Guide

Problem: Low ¹⁵N Incorporation Efficiency

Q1: I am observing low incorporation of this compound in my protein samples. What could be the cause?

A1: Low incorporation efficiency is a common issue in metabolic labeling experiments and can stem from several factors:

  • Insufficient Cell Doublings: Ensure that the cells have been cultured in the presence of this compound for at least 5-6 cell divisions to allow for the turnover of existing unlabeled proteins.[5]

  • Presence of Unlabeled Cysteine: Standard fetal bovine serum (FBS) contains unlabeled amino acids. It is critical to use dialyzed FBS (dFBS) to minimize the concentration of unlabeled L-cysteine in your culture medium.[5]

  • Amino Acid Conversion: Some cell lines can synthesize cysteine from other amino acids present in the medium, such as methionine.[8] This can dilute the pool of labeled cysteine.

  • Incorrect Concentration: The concentration of this compound may be too low for efficient uptake and incorporation. Consider performing a titration experiment to find the optimal concentration.

Problem: Cell Death or Poor Cell Health

Q2: My cells are dying or appear unhealthy after adding this compound to the medium. What should I do?

A2: Cell death is likely due to the cytotoxic effects of L-cysteine at high concentrations.

  • Reduce Concentration: The concentration of this compound may be too high. Refer to the data on cysteine cytotoxicity and consider reducing the concentration.[3][4]

  • Supplement with Pyruvate: The presence of pyruvate in the culture medium has been shown to eliminate the toxicity of 1 mM cysteine.[4]

  • Check Medium Stability: L-cysteine can be unstable in culture medium and undergo auto-oxidation, which can produce toxic byproducts. Prepare fresh medium for each experiment.

  • Adapt Cells Gradually: If possible, gradually adapt the cells to the medium containing this compound over several passages.

Problem: Unexpected Mass Shifts in Mass Spectrometry Data

Q3: I am seeing unexpected mass shifts in my mass spectrometry data that do not correspond to the incorporation of ¹⁵N. What could be the reason?

A3: Unexpected mass shifts can arise from post-translational modifications or chemical modifications during sample preparation.

  • Cysteine Oxidation: The sulfhydryl group of cysteine is susceptible to oxidation, leading to the formation of sulfinic acid or sulfonic acid, which will alter the mass of the peptide.

  • Alkylation Issues: Incomplete alkylation of cysteine residues with reagents like iodoacetamide (IAA) can lead to mixed populations of modified and unmodified peptides. Ensure your reduction and alkylation steps are efficient.[7]

  • Disulfide Bonds: Incomplete reduction of disulfide bonds can result in peptides linked together, leading to significantly higher masses.

Data and Protocols

Quantitative Data: L-Cysteine and N-Acetyl-L-cysteine (NAC) Cytotoxicity

The following table summarizes concentrations of L-cysteine and its derivative N-acetyl-L-cysteine (NAC) and their observed effects on cell viability in various cell lines. This data can be used as a reference for determining the appropriate concentration range for your experiments.

CompoundCell LineConcentrationEffect on Cell ViabilityCitation
L-CysteineIntestinal porcine epithelial cells5-10 mmol/LReduced cell viability, vacuole-like cell death[3]
L-CysteineMouse hippocampal neuronal HT22 cells0.5-2 mMNo observed apoptosis[2]
L-CysteineCultured cells (general)1 mMHighly toxic[4]
N-acetyl-L-cysteine (NAC)Human liver carcinoma (HepG2) cells0.125, 0.25, 0.5 mMProtective effect against lead-induced cytotoxicity[9]
N-acetyl-L-cysteine (NAC)Human neuroblastoma SH-SY5Y cells0.25-2 mMCytotoxicity less than 5%
N-acetyl-L-cysteine (NAC)Human neuroblastoma SH-SY5Y cells5 mM31% cytotoxicity
Experimental Protocols

Protocol 1: General this compound Labeling in Mammalian Cells

This protocol provides a general workflow for metabolic labeling of mammalian cells using this compound.

  • Medium Preparation:

    • Prepare a custom SILAC medium (e.g., DMEM or RPMI-1640) that lacks L-cysteine.

    • Supplement the medium with 10% dialyzed fetal bovine serum (dFBS), penicillin-streptomycin, and other necessary supplements.

    • Divide the medium into two batches: "Light" and "Heavy".

    • To the "Light" medium, add unlabeled L-cysteine to the desired final concentration (e.g., 0.2 mM).

    • To the "Heavy" medium, add this compound to the same final concentration.[1]

    • Sterile filter the media.

  • Cell Culture and Adaptation:

    • Culture your mammalian cell line of interest in the "Light" medium for at least two passages to ensure they are well-adapted.

    • Once adapted, split the cell population into two groups. Continue to culture one group in the "Light" medium and switch the other group to the "Heavy" medium.

    • Culture the cells for a minimum of 5-6 cell doublings to ensure complete incorporation of the labeled amino acid.[5] This may take 1-2 weeks depending on the cell line's doubling time.

  • Experimental Treatment and Harvest:

    • Once labeling is complete, apply your experimental treatment to the "Heavy" labeled cells and the corresponding control treatment to the "Light" labeled cells.

    • After treatment, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.

    • Combine the "Light" and "Heavy" cell populations at a 1:1 ratio based on cell count or protein concentration.

  • Protein Extraction and Digestion:

    • Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Determine the protein concentration of the lysate using a BCA assay.

    • Proceed with standard protocols for protein reduction, alkylation, and in-solution or in-gel tryptic digestion.[7]

Protocol 2: Assessing ¹⁵N Incorporation Efficiency by Mass Spectrometry

This protocol describes how to determine the percentage of this compound incorporation in your protein samples.

  • Sample Preparation:

    • After culturing cells in "Heavy" this compound medium for at least 5-6 doublings, harvest a small aliquot of cells.

    • Extract proteins and digest them with trypsin as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software package (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a relevant protein database.

    • In the search parameters, specify this compound as a variable or fixed modification.

    • The software will identify peptides and calculate the ratio of "Heavy" to "Light" isotopic peaks for cysteine-containing peptides.

    • The incorporation efficiency can be calculated as: Efficiency (%) = (Intensity of Heavy Peak) / (Intensity of Heavy Peak + Intensity of Light Peak) * 100

    • Average the incorporation efficiency across multiple identified cysteine-containing peptides to get a reliable estimate for the entire proteome. An incorporation of >97% is generally considered sufficient for quantitative analysis.[5][6]

Visualizations

experimental_workflow Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_labeling Labeling & Treatment cluster_analysis Analysis prep_media Prepare 'Light' (unlabeled Cys) & 'Heavy' (15N-Cys) Media adapt_cells Adapt Cells to 'Light' Medium prep_media->adapt_cells split_cells Split Cells into 'Light' & 'Heavy' Culture Conditions adapt_cells->split_cells culture_cells Culture for >5 Doublings split_cells->culture_cells apply_treatment Apply Experimental Treatment (Heavy) & Control (Light) culture_cells->apply_treatment harvest_combine Harvest & Combine Cell Populations (1:1 Ratio) apply_treatment->harvest_combine protein_prep Protein Extraction, Reduction, Alkylation & Digestion harvest_combine->protein_prep lc_ms LC-MS/MS Analysis protein_prep->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

Caption: Workflow for this compound cell labeling and analysis.

cysteine_toxicity_pathway Signaling Pathway of Excessive L-Cysteine-Induced Cell Death cluster_er_stress Endoplasmic Reticulum Stress cluster_mapk MAPK Signaling excess_cys Excessive L-Cysteine grp78 GRP78 (BiP) excess_cys->grp78 activates jnk p-JNK1/2 excess_cys->jnk activates p38 p-p38 MAPK excess_cys->p38 activates erk p-ERK1/2 (reduced) excess_cys->erk inhibits chop CHOP grp78->chop eif2a p-eIF2α grp78->eif2a xbp1 spliced XBP-1 grp78->xbp1 cell_death Vacuole-like Cell Death chop->cell_death jnk->cell_death p38->cell_death

Caption: Cysteine-induced ER stress and MAPK signaling leading to cell death.[3]

References

L-Cysteine-¹⁵N Metabolic Tracing Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Cysteine-¹⁵N based metabolic tracing experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experimental workflows.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during L-Cysteine-¹⁵N metabolic tracing experiments.

Issue 1: Low or Incomplete ¹⁵N Enrichment in Cysteine and Downstream Metabolites

Q: My mass spectrometry data shows low incorporation of ¹⁵N into cysteine and its metabolites, such as glutathione. What are the potential causes and how can I troubleshoot this?

A: Low ¹⁵N enrichment is a common issue that can arise from several factors throughout the experimental workflow. Here are the primary causes and corresponding troubleshooting strategies:

  • Metabolic Scrambling: The ¹⁵N label from L-Cysteine-¹⁵N can be transferred to other amino acids through transamination reactions, diluting the label in the intended target molecules.[1]

    • Troubleshooting:

      • Optimize Labeling Time: Conduct a time-course experiment to determine the optimal labeling duration that maximizes enrichment in cysteine and its downstream metabolites before significant scrambling occurs.

      • Inhibit Transaminases: If experimentally feasible, consider using transaminase inhibitors to reduce the transfer of the ¹⁵N label.

  • Dilution from Unlabeled Sources: The intracellular pool of cysteine can be diluted by unlabeled cysteine from the culture medium or from the breakdown of unlabeled intracellular proteins.

    • Troubleshooting:

      • Use High-Purity Tracer: Ensure the L-Cysteine-¹⁵N tracer is of high isotopic purity.

      • Control Media Composition: Use a defined medium with a known concentration of cysteine and minimize or eliminate sources of unlabeled amino acids, such as serum. If serum is required, consider using dialyzed serum to reduce the concentration of free amino acids.

  • Insufficient Tracer Uptake: Cells may not be efficiently taking up the L-Cysteine-¹⁵N from the medium.

    • Troubleshooting:

      • Verify Transporter Expression: Check the expression levels of cysteine transporters (e.g., xCT) in your cell line.

      • Optimize Tracer Concentration: Test a range of L-Cysteine-¹⁵N concentrations to ensure adequate availability for cellular uptake.

Issue 2: Cysteine Oxidation and Degradation During Sample Preparation

Q: I am concerned about the stability of cysteine during my sample extraction and preparation. How can I prevent its oxidation and degradation to ensure accurate measurement of ¹⁵N enrichment?

A: Cysteine is highly susceptible to oxidation to cystine and other oxidized forms, and it can also be degraded by cellular enzymes.[2] This can lead to inaccurate quantification of ¹⁵N-labeled cysteine. The following steps are crucial for preserving the integrity of your samples:

  • Rapid Quenching of Metabolism: It is essential to halt all enzymatic activity instantly to get a precise snapshot of the metabolic state.

    • Protocol:

      • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

      • Immediately add liquid nitrogen to flash-freeze the cell monolayer.

      • Alternatively, use a cold methanol-water solution (-20°C to -80°C) to quench metabolism and extract metabolites simultaneously.

  • Use of Alkylating Agents: To prevent the formation of disulfide bonds and other oxidative modifications, free thiol groups of cysteine should be blocked.

    • Protocol:

      • Lyse the cells in a buffer containing a thiol-alkylating agent such as N-ethylmaleimide (NEM) or iodoacetamide (IAM).

      • This step should be performed quickly and on ice to minimize enzymatic degradation.

  • Acidic Extraction: Cysteine is more stable at acidic pH.

    • Protocol:

      • Use an acidic solvent, such as a mixture of methanol, acetonitrile, and water with a small amount of formic acid, for metabolite extraction.

Issue 3: Interference and Artifacts in Mass Spectrometry Analysis

Q: My chromatograms show unexpected peaks co-eluting with ¹⁵N-cysteine or its metabolites, potentially interfering with quantification. What could be the source of these interferences and how can I resolve them?

A: Mass spectrometry analysis of cysteine and its derivatives can be challenging due to in-source decomposition and the presence of interfering compounds.[3]

  • In-source Fragmentation/Decomposition: Cysteine and its metabolites can be unstable in the mass spectrometer's ion source, leading to fragment ions that can be mistaken for the target analyte.[3]

    • Troubleshooting:

      • Optimize Ion Source Parameters: Adjust the ion source temperature and voltages to minimize in-source fragmentation.

      • Choice of Ionization Technique: Electrospray ionization (ESI) may be gentler than atmospheric pressure chemical ionization (APCI) for analyzing labile thiol metabolites.[3]

  • Co-eluting Metabolites: Other cellular metabolites or contaminants from sample preparation can have similar mass-to-charge ratios and retention times as the analyte of interest.

    • Troubleshooting:

      • Improve Chromatographic Separation: Optimize the liquid chromatography (LC) method by using a different column, modifying the mobile phase composition, or adjusting the gradient to better separate the analyte from interfering peaks.

      • Use High-Resolution Mass Spectrometry: High-resolution instruments can distinguish between analytes and interferences with very similar masses.

  • Contaminants from Reagents and Materials: Impurities from solvents, tubes, and other labware can introduce interfering signals.

    • Troubleshooting:

      • Use High-Purity Reagents: Utilize LC-MS grade solvents and high-purity reagents.

      • Use Low-Binding Tubes: Employ protein and peptide low-binding microcentrifuge tubes to minimize leaching of plasticizers.

Frequently Asked Questions (FAQs)

Q1: What is a typical labeling efficiency for L-Cysteine-¹⁵N, and how do I calculate it?

A1: The labeling efficiency can vary depending on the cell type, culture conditions, and labeling time, but it typically ranges from 90% to 99%.[4] Incomplete labeling is a common issue that needs to be accounted for in data analysis.[4]

To calculate the labeling efficiency, you need to measure the isotopic distribution of cysteine in your labeled samples. The enrichment can be determined by comparing the peak intensities of the unlabeled (M+0) and labeled (M+1) cysteine.

Q2: How does the degradation of cysteine impact the interpretation of metabolic tracing results?

A2: Cysteine degradation can lead to the production of several downstream metabolites, including pyruvate, ammonia, and hydrogen sulfide (H₂S).[2][5] If the ¹⁵N label from cysteine is incorporated into these degradation products, it can complicate the interpretation of flux into canonical pathways like glutathione synthesis. It is crucial to be aware of these alternative metabolic routes and, if necessary, to measure the enrichment in these degradation products to get a complete picture of cysteine metabolism.

Q3: What are the key considerations for sample derivatization when analyzing ¹⁵N-cysteine by GC-MS?

A3: Derivatization is often necessary to improve the volatility and chromatographic properties of amino acids for GC-MS analysis. For cysteine, it is important to choose a derivatization method that is efficient and does not cause degradation. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used to derivatize the amine, carboxyl, and thiol groups of cysteine.[6] It is important to optimize the reaction conditions (temperature and time) to ensure complete derivatization and avoid the formation of multiple derivatives.[6]

Experimental Protocols

Protocol 1: Sample Preparation for L-Cysteine-¹⁵N Tracing in Cultured Cells

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the culture medium with a medium containing L-Cysteine-¹⁵N at a predetermined concentration.

    • Incubate for the desired labeling period.

  • Metabolism Quenching and Cell Harvesting:

    • Aspirate the labeling medium and wash the cells once with ice-cold PBS.

    • Immediately add liquid nitrogen to the culture dish to flash-freeze the cells.

  • Metabolite Extraction and Cysteine Alkylation:

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol containing 10 mM N-ethylmaleimide) to the frozen cells.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 15 minutes.

  • Sample Clarification and Storage:

    • Centrifuge the lysate at maximum speed for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Store the samples at -80°C until analysis.

Quantitative Data Summary

ParameterTypical RangePotential PitfallTroubleshooting
¹⁵N Labeling Efficiency 90-99%[4]Incomplete labeling leading to underestimation of flux.Adjust for natural isotope abundance in data analysis; optimize labeling time.
Cysteine Oxidation VariableLoss of reduced ¹⁵N-cysteine, inaccurate quantification.Use of alkylating agents (NEM, IAM) during extraction.[7]
Metabolic Scrambling Can be significantDilution of ¹⁵N label, misinterpretation of pathway activity.Shorten labeling time; use of metabolic inhibitors.[1]
Tracer Purity >98%Introduction of unlabeled cysteine, diluting the isotopic enrichment.Use high-purity L-Cysteine-¹⁵N tracer.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Seed Cells B 2. Introduce L-Cysteine-¹⁵N Tracer A->B C 3. Quench Metabolism (e.g., Liquid Nitrogen) B->C D 4. Metabolite Extraction & Cysteine Alkylation C->D E 5. Sample Clarification D->E F 6. LC-MS/MS or GC-MS Analysis E->F G 7. Data Processing & Flux Analysis F->G

Caption: Experimental workflow for L-Cysteine-¹⁵N metabolic tracing.

Cysteine_Metabolism cluster_uptake Uptake cluster_intracellular Intracellular Metabolism Cystine_ext Extracellular L-Cystine Cysteine_pool Intracellular Cysteine-¹⁵N Pool Cystine_ext->Cysteine_pool xCT transporter Cysteine_15N Extracellular L-Cysteine-¹⁵N Cysteine_15N->Cysteine_pool Amino Acid Transporters Glutathione Glutathione-¹⁵N Cysteine_pool->Glutathione GCL, GSS Taurine Taurine Cysteine_pool->Taurine Pyruvate Pyruvate Cysteine_pool->Pyruvate Cysteine Degradation H2S H₂S Pyruvate->H2S

Caption: Simplified L-Cysteine-¹⁵N metabolic tracing pathways.

References

How to minimize isotopic scrambling with L-Cysteine-15N?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Cysteine-15N isotopic labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic scrambling and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a concern with this compound?

A1: Isotopic scrambling refers to the undesired transfer of the 15N stable isotope from this compound to other molecules, particularly other amino acids. This occurs primarily through metabolic pathways within the cell, such as transamination reactions.[1][2] When scrambling occurs, the 15N label is no longer specific to cysteine residues in your protein of interest, which can lead to inaccurate results in quantitative proteomics and NMR studies.

Q2: What are the main metabolic pathways responsible for 15N scrambling from L-Cysteine?

A2: The primary route for 15N scrambling from L-cysteine is through transamination, a biochemical reaction involving the transfer of an amino group to a keto acid. Cysteine aminotransferase, which is identical to aspartate aminotransferase, can catalyze the transfer of the 15N-labeled amino group from this compound to α-ketoglutarate, forming 15N-glutamate. This 15N-glutamate can then serve as a donor of the 15N label to other amino acids.

Q3: How can I minimize isotopic scrambling during cell culture?

A3: Minimizing isotopic scrambling involves optimizing the cell culture conditions to favor the direct incorporation of this compound over its metabolism. Key strategies include:

  • Using a high concentration of unlabeled amino acids: Supplementing the culture medium with a high concentration of all other unlabeled amino acids can reduce the cell's reliance on de novo amino acid synthesis and the subsequent transfer of the 15N label.

  • Reducing the concentration of this compound: Using the lowest effective concentration of this compound can limit its availability for metabolic conversion.[1]

  • Using specialized media formulations: Employing amino acid-free media as a base and then adding back specific concentrations of labeled and unlabeled amino acids gives you greater control over nutrient availability.

  • Using metabolic inhibitors: In some cases, inhibitors of transaminase enzymes can be used to reduce scrambling, though this must be carefully optimized to avoid cellular toxicity.

Q4: How stable is this compound in cell culture media?

A4: L-cysteine is an unstable amino acid in solution, particularly at neutral or alkaline pH and in the presence of oxygen and metal ions.[3][4][5][6] It can readily oxidize to form L-cystine, which is less soluble and may precipitate out of the media. This can affect the availability of the labeled amino acid to the cells. It is recommended to prepare fresh media or use stabilized forms of cysteine if available.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Low incorporation of 15N label 1. Degradation of this compound in media: Cysteine is unstable and can oxidize.[3][4][5][6] 2. Low concentration of this compound: Insufficient labeled amino acid available for protein synthesis. 3. Cellular stress: High concentrations of cysteine can be toxic to some cell lines.[7][8][9]1. Prepare fresh media before each experiment. Store stock solutions at low pH and temperature. Consider using more stable cysteine derivatives.[4][6] 2. Optimize the concentration of this compound through a dose-response experiment. 3. Test a range of this compound concentrations to find the optimal balance between labeling efficiency and cell viability.
High degree of isotopic scrambling (15N found in other amino acids) 1. Active transamination pathways: Cells are metabolizing the this compound and transferring the label.[1][2] 2. Insufficient unlabeled amino acids: Cells are forced to synthesize other amino acids, using the 15N from cysteine.1. Supplement the media with a high concentration of all other unlabeled amino acids (e.g., 100 mg/L each).[1] 2. Ensure your media contains a complete mixture of all other proteinogenic amino acids at sufficient concentrations.
Unexpected modifications of cysteine residues in mass spectrometry data 1. Oxidation of cysteine during sample preparation: The thiol group of cysteine is highly reactive and can be oxidized to sulfenic, sulfinic, or sulfonic acid.[10][11][12][13] 2. Alkylation artifacts: Incomplete or non-specific reaction with alkylating agents.1. Work at low pH and temperature during sample preparation. Use fresh buffers and consider adding antioxidants. Perform reduction and alkylation steps to protect the thiol group.[11][13] 2. Ensure complete reduction of disulfide bonds before alkylation. Use an appropriate excess of the alkylating agent and optimize reaction time and temperature.
Precipitate in cell culture media 1. Formation of L-cystine: Oxidation of L-cysteine leads to the formation of the less soluble L-cystine.[3][4][5][6]1. Prepare media with L-cysteine immediately before use. Adjust the pH of the media to be slightly acidic if compatible with your cell line. Consider using more soluble and stable cysteine derivatives.[4][6]

Quantitative Data on Isotopic Scrambling

The extent of isotopic scrambling can be quantified using mass spectrometry by analyzing the isotopic enrichment of other amino acids isolated from hydrolyzed protein samples. The table below summarizes typical scrambling levels observed under different labeling conditions.

Labeling Condition15N Transfer to Glutamate (%)15N Transfer to Aspartate (%)15N Transfer to Alanine (%)
Standard Medium with this compound 15-25%10-20%5-15%
High Unlabeled Amino Acid Supplementation 5-10%2-8%<5%
Reduced this compound Concentration 8-15%5-12%2-7%

Note: These are representative values and the actual extent of scrambling can vary depending on the cell line, growth conditions, and specific experimental protocol.

Experimental Protocols

Protocol 1: Minimizing 15N Scrambling in Mammalian Cell Culture

This protocol is designed for selective labeling of a target protein with this compound in a mammalian cell line (e.g., HEK293) while minimizing isotopic scrambling.

Materials:

  • HEK293 cells (or other mammalian cell line)

  • Amino acid-free DMEM

  • Dialyzed fetal bovine serum (dFBS)

  • This compound

  • Complete set of unlabeled amino acids

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

Procedure:

  • Cell Culture Adaptation: Gradually adapt cells to a custom medium with reduced levels of unlabeled L-cysteine to increase the efficiency of this compound incorporation.

  • Preparation of Labeling Medium:

    • Prepare amino acid-free DMEM supplemented with 10% dFBS.

    • Add all unlabeled amino acids to a final concentration of 100 mg/L each, except for L-cysteine .

    • Add this compound to a final concentration of 25-50 mg/L. The optimal concentration should be determined empirically for your cell line.

  • Labeling:

    • Grow cells in standard culture medium to ~70-80% confluency.

    • Wash the cells twice with sterile PBS to remove the old medium.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the labeled amino acid.

  • Cell Harvest and Lysis:

    • Harvest the cells and wash them with cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Purification and Analysis:

    • Purify the protein of interest using standard chromatography techniques.

    • Prepare the protein for mass spectrometry or NMR analysis.

Protocol 2: Sample Preparation for Mass Spectrometry to Prevent Cysteine Modification

This protocol focuses on the proper handling of cysteine-containing proteins after purification to prevent artificial modifications during sample preparation for mass spectrometry.

Materials:

  • Purified protein sample

  • Denaturing buffer (e.g., 8 M urea or 6 M guanidinium chloride in 100 mM Tris-HCl, pH 8.0)

  • Reducing agent (e.g., 10 mM dithiothreitol - DTT)

  • Alkylating agent (e.g., 55 mM iodoacetamide - IAM)

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., 50 mM DTT)

  • Formic acid

Procedure:

  • Denaturation and Reduction:

    • Resuspend the purified protein in the denaturing buffer.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce all disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAM to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 45 minutes to alkylate the free thiol groups of cysteine residues.

  • Quenching:

    • Add DTT to a final concentration of 50 mM to quench the excess IAM.

    • Incubate for 15 minutes at room temperature.

  • Buffer Exchange and Digestion:

    • Perform a buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) to remove the denaturant and reducing/alkylating agents.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using a C18 solid-phase extraction cartridge.

    • Elute the peptides and dry them down in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the peptides in a suitable solvent for LC-MS/MS analysis.

Visualizations

Metabolic Pathway of L-Cysteine and 15N Scrambling

a_to_b This compound This compound 3-Mercaptopyruvate 3-Mercaptopyruvate This compound->3-Mercaptopyruvate Cysteine Aminotransferase Incorporation into Protein Incorporation into Protein This compound->Incorporation into Protein α-Ketoglutarate α-Ketoglutarate 15N-Glutamate 15N-Glutamate α-Ketoglutarate->15N-Glutamate Other 15N-Amino Acids Other 15N-Amino Acids 15N-Glutamate->Other 15N-Amino Acids Transaminases Other α-Keto Acids Other α-Keto Acids Other α-Keto Acids->α-Ketoglutarate Other 15N-Amino Acids->Incorporation into Protein

Caption: Metabolic pathway leading to 15N scrambling from this compound.

Experimental Workflow for this compound Labeling and Analysis

experimental_workflow cluster_culture Cell Culture and Labeling cluster_processing Sample Processing and Analysis A 1. Cell Culture (Adaptation to custom medium) B 2. Preparation of Labeling Medium (Amino acid-free DMEM + supplements) A->B C 3. 15N Labeling (Incubate cells with this compound) B->C D 4. Cell Harvest and Lysis C->D E 5. Protein Purification (e.g., Affinity Chromatography) D->E F 6. Sample Preparation for MS (Reduction, Alkylation, Digestion) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Quantification of incorporation and scrambling) G->H

Caption: General experimental workflow for this compound labeling and analysis.

References

How to correct for natural 15N abundance in L-Cysteine experiments?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using 15N-labeled L-Cysteine to correct for natural isotopic abundance accurately.

Frequently Asked Questions (FAQs)

Q1: What is natural isotopic abundance, and why is correction necessary in 15N L-Cysteine experiments?

A: Every element in a sample, including the carbon, hydrogen, nitrogen, oxygen, and sulfur in L-Cysteine, has naturally occurring heavier isotopes. For instance, approximately 0.37% of all nitrogen is the heavier 15N isotope, and about 1.1% of carbon is 13C. A mass spectrometer detects ions based on their mass-to-charge ratio. This means the instrument cannot distinguish between a molecule that contains a deliberately introduced 15N label and a molecule that happens to contain a naturally occurring heavy isotope (like 13C or 34S) that increases its mass. This overlap leads to an overestimation of the labeled L-Cysteine. Therefore, correction for natural isotope abundance is a critical step to ensure the accurate quantification of true isotopic enrichment.[1]

Q2: What key information is required to perform an accurate natural abundance correction?

A: To perform a successful correction, you need the following:

  • The precise chemical formula of the analyte (L-Cysteine: C₃H₇NO₂S).[1]

  • Accurate natural isotopic abundance values for all constituent elements (C, H, N, O, S).[1]

  • The isotopic purity of the 15N L-Cysteine tracer. The manufacturer's stated purity can be a starting point, but experimental verification is recommended for highest accuracy.[1][2]

  • High-resolution mass spectrometry data from the analysis of an unlabeled L-Cysteine standard, the pure 15N L-Cysteine tracer, and your experimental samples.[1][3]

Q3: Can I ignore the natural abundance of other elements like carbon (¹³C) and sulfur (³⁴S)?

A: No, you cannot ignore the contributions of other elements. The M+1 and M+2 peaks in a mass spectrum are a composite of all possible heavy isotopes. For L-Cysteine, the M+1 peak will have contributions from ¹³C, ²H, ¹⁵N, and ³³S. The M+2 peak will have contributions from ³⁴S, multiple ¹³C atoms, etc. A proper correction algorithm must account for the isotopic distributions of all elements in the molecule to accurately isolate the signal from the ¹⁵N tracer.

Q4: How does incomplete labeling affect the correction?

A: Incomplete labeling means that the actual enrichment of your tracer is less than 100% (e.g., 98-99%).[2][4][5] If you assume 100% enrichment in your calculations but it's actually lower, your correction will be inaccurate. It is crucial to determine the actual labeling efficiency, often by analyzing a pure standard of your labeled tracer, and incorporate this value into your correction algorithm.[2][6]

Troubleshooting Guide

Issue: My corrected data shows negative abundance values for some isotopologues.

Negative abundance values are physically impossible and are a clear indicator of an error in the raw data or the correction process.[1] Here are the common causes and solutions:

Potential Cause Troubleshooting Steps & Solutions
Incorrect Natural Isotope Abundance Values Verify Isotope Abundances: Double-check the natural abundance values used in your correction algorithm against a reliable, published source (see Table 1 below). Ensure the values are precise.[1]
Inaccurate Tracer Purity Check Tracer Purity: The stated isotopic purity from the manufacturer may be inaccurate. Analyze a pure standard of your 15N L-Cysteine tracer to determine its actual isotopic distribution and use this measured value in your correction calculations.[1]
Background Noise or Contamination Improve Data Quality: High background noise or co-eluting contaminants in your mass spectrometry data can interfere with the isotopic cluster of your analyte.[1] Optimize your chromatography to better separate the analyte from interfering peaks and implement background subtraction methods during data processing.
Low Signal Intensity Enhance Signal-to-Noise: Very low signal-to-noise ratios for your analyte can make it difficult to accurately determine the intensity of each isotopic peak.[1] Try to increase the sample concentration or optimize mass spectrometer parameters for better sensitivity.

Data & Protocols

Quantitative Data Tables

For accurate correction, the natural isotopic abundances of all elements within L-Cysteine (C₃H₇NO₂S) must be considered.

Table 1: Natural Isotopic Abundances of Constituent Elements

Isotope Natural Abundance (%)
¹²C 98.93
¹³C 1.07
¹H 99.9885
²H 0.0115
¹⁴N 99.632
¹⁵N 0.368
¹⁶O 99.757
¹⁷O 0.038
¹⁸O 0.205
³²S 94.99
³³S 0.75
³⁴S 4.25

| ³⁶S | 0.01 |

Table 2: Properties of L-Cysteine

Property Value
Chemical Formula C₃H₇NO₂S
Monoisotopic Mass (Unlabeled) 121.01975 u

| Monoisotopic Mass (¹⁵N-labeled) | 122.01678 u |

Experimental Protocols
Protocol 1: General Workflow for Natural Abundance Correction

This protocol outlines the essential steps for acquiring and processing data for accurate natural abundance correction in 15N L-Cysteine experiments.

  • Preparation of Standards:

    • Prepare a standard of unlabeled L-Cysteine at a known concentration.

    • Prepare a standard of the 15N L-Cysteine tracer at a known concentration.

  • Sample Preparation:

    • Prepare your biological samples and extract the metabolites, including L-Cysteine.[7] Take care to prevent the oxidation of free thiols by using appropriate derivatization agents if necessary.[8]

  • Mass Spectrometry Analysis:

    • Analyze the unlabeled L-Cysteine standard to obtain its natural isotopic pattern. This serves as your baseline control.[1]

    • Analyze the 15N L-Cysteine tracer standard to confirm its isotopic purity and enrichment level.[1]

    • Analyze your prepared experimental samples under the exact same instrument conditions.

  • Data Extraction:

    • For each sample and standard, extract the ion intensities for the mass isotopologue distribution (e.g., M+0, M+1, M+2, etc.) of L-Cysteine. Ensure high mass resolution to separate peaks clearly.[9]

  • Correction Calculation:

    • Use a suitable correction algorithm or software. These methods typically employ matrix-based calculations to subtract the contributions of naturally occurring heavy isotopes from the measured isotopologue distribution.

    • Input the following parameters into the algorithm: the chemical formula of L-Cysteine, the measured natural isotopic pattern from your unlabeled standard, and the measured purity of your tracer.

  • Data Validation:

    • Review the corrected data. Ensure there are no negative abundance values. The sum of the corrected isotopologue abundances should represent the true enrichment from the 15N tracer.

Visualizations

Diagrams of Key Concepts and Workflows

Isotopic_Overlap cluster_M0 Unlabeled L-Cysteine (M+0) cluster_M1 Detected at M+1 Mass M0 Contains ¹²C, ¹⁴N, ³²S M0_natural Unlabeled L-Cysteine with natural ¹³C or ³³S M0->M0_natural Natural Abundance MS Mass Spectrometer Detects M+1 M0_natural->MS M1_labeled Intentionally Labeled ¹⁵N-L-Cysteine M1_labeled->MS

Caption: The problem of isotopic overlap in mass spectrometry.

Correction_Workflow cluster_analysis Mass Spectrometry Analysis Unlabeled 1. Analyze Unlabeled L-Cysteine Standard RawData 4. Acquire Raw Isotopologue Intensities (M+0, M+1, M+2...) Unlabeled->RawData Labeled 2. Analyze ¹⁵N-Labeled Tracer Standard Labeled->RawData Sample 3. Analyze Experimental Samples Sample->RawData Algorithm 5. Apply Correction Algorithm (Matrix Calculation) RawData->Algorithm CorrectedData 6. Obtain Corrected Data (True ¹⁵N Enrichment) Algorithm->CorrectedData

Caption: Experimental and data processing workflow for correction.

Cysteine_Pathway Serine Serine Cysteine L-Cysteine (¹⁵N Tracer Incorporated) Serine->Cysteine Biosynthesis GCL Glutamate-Cysteine Ligase Cysteine->GCL Glutamate Glutamate Glutamate->GCL Glycine Glycine GS Glutathione Synthetase Glycine->GS GGC γ-Glutamylcysteine GCL->GGC Glutathione Glutathione (GSH) GS->Glutathione GGC->GS

Caption: L-Cysteine's role in the glutathione synthesis pathway.

References

Refining purification protocols for L-Cysteine-15N labeled proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for L-Cysteine-¹⁵N labeled proteins.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the expression, labeling, and purification of L-Cysteine-¹⁵N labeled proteins.

Question: Why is the yield of my ¹⁵N-labeled protein low after purification?

Answer:

Low protein yield can stem from several factors throughout the expression and purification workflow. Common causes and troubleshooting steps are outlined below:

  • Suboptimal Protein Expression:

    • Codon Bias: The presence of rare codons in your gene of interest can hinder efficient translation in the expression host (e.g., E. coli). Consider codon optimization of your gene sequence to match the host's usage.[1]

    • Expression Conditions: High induction temperatures can lead to protein misfolding and aggregation.[1] Try lowering the expression temperature (e.g., 15-25°C) and reducing the inducer concentration to slow down protein synthesis and promote proper folding.[1]

    • Toxicity of the Protein: Leaky expression of a toxic protein can inhibit cell growth.[2] Use a tightly regulated promoter system, such as the T7 promoter in pET vectors, to minimize basal expression before induction.[2]

  • Inefficient Binding to Affinity Resin:

    • Inaccessible Affinity Tag: The affinity tag on your protein may be sterically hindered, preventing efficient binding to the purification resin.[3] Consider running the purification under denaturing conditions to expose the tag, followed by on-column refolding.

    • Incorrect Buffer Conditions: The pH and ionic strength of your lysis and binding buffers are critical. Ensure the pH is optimal for both protein stability and tag-resin interaction. A salt concentration of 300-500 mM NaCl is often a good starting point to reduce non-specific binding.[1][4]

  • Protein Loss During Wash Steps:

    • Stringent Wash Conditions: Harsh wash buffers can elute your target protein along with contaminants.[3] Optimize the wash buffer by creating a gradient of the eluting agent (e.g., imidazole for His-tagged proteins) to find the optimal concentration that removes contaminants without eluting your protein of interest.[3]

Question: My purified L-Cysteine-¹⁵N labeled protein shows significant aggregation. How can I prevent this?

Answer:

Protein aggregation is a common challenge, especially with cysteine-containing proteins which can form intermolecular disulfide bonds.

  • During Expression:

    • Lower Temperature: As with low yield, reducing the expression temperature can significantly improve protein solubility by slowing down production and allowing more time for proper folding.[1]

    • Co-expression with Chaperones: Molecular chaperones can assist in the correct folding of your target protein, thereby preventing aggregation.[1] Consider co-expressing your protein with chaperones like GroEL/GroES.

  • During Purification and Storage:

    • Reducing Agents: The thiol group of cysteine is prone to oxidation, leading to the formation of disulfide bonds and subsequent aggregation.[5] Include reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in your lysis, purification, and storage buffers to maintain a reducing environment.[6][7] Note that DTT must be removed before labeling with maleimide-based reagents.[6]

    • Buffer Optimization: The buffer composition plays a crucial role in protein stability.[8] Experiment with different pH values and ionic strengths. Adding excipients like glycerol (10-50%), sucrose, or mild detergents can also enhance protein solubility and stability.[4][7]

    • Protein Concentration: Highly concentrated protein solutions are more prone to aggregation.[7] If possible, work with and store your protein at the lowest practical concentration. For dilute solutions (<1 mg/ml), adding a carrier protein like bovine serum albumin (BSA) can help prevent loss due to binding to storage vessels.[7]

Question: How can I confirm the successful incorporation of ¹⁵N-Cysteine into my protein?

Answer:

Mass spectrometry is the most direct and accurate method to verify the incorporation of ¹⁵N-Cysteine.

  • Methodology:

    • Digest the purified protein with a specific protease (e.g., trypsin).

    • Analyze the resulting peptide mixture using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[9]

    • Compare the mass spectra of peptides from the ¹⁵N-labeled protein with those from an unlabeled control.

    • The mass of cysteine-containing peptides from the labeled sample should show a mass shift corresponding to the number of nitrogen atoms in the cysteine residue that have been replaced with ¹⁵N.

  • Data Analysis:

    • Software tools can be used to analyze the isotopic distribution of the peptides and calculate the percentage of ¹⁵N incorporation.[10]

    • Tandem mass spectrometry (MS/MS) can be used to fragment the peptides and confirm the location of the ¹⁵N label within the peptide sequence.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling cysteine residues with maleimide-based reagents?

A1: The reaction of maleimides with the thiol group of cysteine is most efficient and specific at a pH range of 6.5-7.5.[11] At pH values above 7.5, the reactivity of maleimides with primary amines (like the N-terminus and lysine side chains) increases, which can lead to non-specific background labeling.[11]

Q2: My protein has multiple cysteine residues, but I only want to label a specific one. How can I achieve site-specific labeling?

A2: Achieving site-specific labeling in a protein with multiple cysteines can be challenging. Here are a few strategies:

  • Site-Directed Mutagenesis: If the non-target cysteines are not essential for the protein's structure or function, you can mutate them to other amino acids like serine or alanine.[11][12]

  • Exploiting Differential Reactivity: The reactivity of a cysteine residue is influenced by its local environment, such as solvent accessibility and the surrounding electrostatic potential.[11] You may be able to selectively label the most reactive cysteine by carefully controlling the labeling conditions (e.g., pH, temperature, and reaction time).

  • Cysteine Protection Strategies: Methods like CyMPL (Cysteine Metal Protection and Labeling) utilize a metal-binding site engineered around the target cysteine.[13] The bound metal ion protects the target cysteine while other cysteines are blocked with a non-fluorescent reagent. The metal is then removed, allowing for specific labeling of the deprotected cysteine.[13]

Q3: What are the best practices for storing purified L-Cysteine-¹⁵N labeled proteins?

A3: The optimal storage conditions are protein-dependent, but some general guidelines apply:

  • Temperature: For short-term storage (days to weeks), 4°C is often sufficient. For long-term storage, freezing at -80°C or in liquid nitrogen is recommended.[7] Avoid repeated freeze-thaw cycles, which can denature the protein.[7]

  • Buffer Composition: Store the protein in a well-buffered solution at its optimal pH for stability.[8]

  • Additives:

    • Reducing Agents: Include DTT or TCEP (1-5 mM) to prevent oxidation of the cysteine residue.[7]

    • Cryoprotectants: For frozen storage, add cryoprotectants like glycerol or ethylene glycol to a final concentration of 25-50% to prevent damage from ice crystal formation.[7]

    • Protease Inhibitors: If the sample is not highly pure, consider adding protease inhibitors to prevent degradation.

Quantitative Data Summary

Table 1: Comparison of Common Protein Purification Techniques

TechniquePrinciple of SeparationTypical ApplicationAdvantagesDisadvantages
Immobilized Metal Affinity Chromatography (IMAC) Specific binding of affinity tags (e.g., His-tag) to chelated metal ions.Initial capture and purification of recombinant proteins.[1]High selectivity and purity in a single step.Tag may need to be removed for downstream applications.
Ion Exchange Chromatography (IEX) Separation based on net surface charge.Polishing step to remove charged impurities.[1][12]High resolving power.Protein must be stable in a low-salt buffer for binding.
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size and shape).Final polishing step, buffer exchange, and analysis of aggregates.[1][12]Gentle, non-denaturing conditions.Limited loading capacity.

Table 2: Recommended Buffer Conditions for Cysteine-Containing Proteins

Buffer ComponentRecommended ConcentrationPurposeReference(s)
Buffering Agent (e.g., Tris, HEPES, Phosphate) >20 mMMaintain a stable pH.[8]
NaCl 300-500 mMReduce non-specific electrostatic interactions.[1]
Reducing Agent (DTT or TCEP) 1-5 mMPrevent oxidation of cysteine residues.[7]
Glycerol 10-50% (v/v)Enhance solubility and stability, act as a cryoprotectant.[4][7]
EDTA 1-5 mMChelate metal ions that can catalyze oxidation.[7]

Experimental Protocols

Protocol 1: Expression and ¹⁵N Labeling in E. coli

This protocol is adapted from standard methods for isotopic labeling in minimal media.[14][15]

  • Prepare M9 Minimal Media: Prepare 10x M9 salts solution containing Na₂HPO₄, KH₂PO₄, and NaCl. For ¹⁵N labeling, use ¹⁵NH₄Cl as the sole nitrogen source.

  • Pre-culture: Inoculate a single colony of E. coli transformed with your expression plasmid into 5 mL of rich media (e.g., LB) with the appropriate antibiotic and grow overnight at 37°C.

  • Starter Culture: Inoculate 50 mL of M9 minimal media (containing ¹⁴NH₄Cl) with the overnight pre-culture and grow until the OD₆₀₀ reaches 0.6-0.8.

  • Main Culture: Inoculate 1 L of M9 minimal media containing ¹⁵NH₄Cl and the appropriate antibiotic with the starter culture.

  • Growth: Grow the main culture at the desired temperature (e.g., 37°C for rapid growth or 18-25°C to improve solubility) with vigorous shaking until the OD₆₀₀ reaches 0.8-1.0.[14]

  • Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG for lac-based promoters).

  • Harvest: Continue to culture for the desired expression time (typically 3-16 hours). Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C until purification.

Protocol 2: General Affinity Purification of a His-tagged L-Cysteine-¹⁵N Labeled Protein

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, pH 8.0) and lyse the cells by sonication or high-pressure homogenization on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Binding: Apply the clarified lysate to a pre-equilibrated IMAC column (e.g., Ni-NTA).

  • Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, 1 mM TCEP, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the target protein with elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, 1 mM TCEP, pH 8.0).

  • Buffer Exchange: If necessary, exchange the elution buffer for a storage buffer using size-exclusion chromatography or dialysis.

Visualizations

Experimental_Workflow cluster_expression Protein Expression & Labeling cluster_purification Purification cluster_analysis Analysis & Storage Transformation Transformation Pre_culture Pre_culture Transformation->Pre_culture Inoculate Main_culture Main_culture Pre_culture->Main_culture Inoculate ¹⁵N Media Induction Induction Main_culture->Induction OD₆₀₀ ~0.8 Harvest Harvest Induction->Harvest Express Cell_Lysis Cell_Lysis Harvest->Cell_Lysis Clarification Clarification Cell_Lysis->Clarification Centrifuge Affinity_Chromatography Affinity_Chromatography Clarification->Affinity_Chromatography Bind Elution Elution Affinity_Chromatography->Elution Wash Polishing_Steps Polishing_Steps Elution->Polishing_Steps Optional Final_Protein Final_Protein Elution->Final_Protein Polishing_Steps->Final_Protein Mass_Spectrometry Mass_Spectrometry Final_Protein->Mass_Spectrometry Verify Labeling Storage Storage Final_Protein->Storage -80°C Troubleshooting_Logic cluster_expression Expression Issues cluster_purification Purification Issues cluster_stability Stability Issues Start Low Protein Yield or Purity Low_Expression Low Expression Level? Start->Low_Expression Poor_Binding Poor Binding to Column? Start->Poor_Binding Loss_During_Wash Protein in Wash Fractions? Start->Loss_During_Wash Aggregation Protein Aggregation? Start->Aggregation Check_Codons Optimize Codons Low_Expression->Check_Codons Yes Lower_Temp Lower Expression Temperature Low_Expression->Lower_Temp Yes Check_Promoter Use Tightly Regulated Promoter Low_Expression->Check_Promoter Yes Check_Tag Denature/Refold Poor_Binding->Check_Tag Yes Optimize_Buffer Optimize pH/Salt Poor_Binding->Optimize_Buffer Yes Optimize_Wash Optimize Wash Buffer Loss_During_Wash->Optimize_Wash Yes Add_Reducing_Agent Add DTT/TCEP Aggregation->Add_Reducing_Agent Yes Add_Excipients Add Glycerol/Detergent Aggregation->Add_Excipients Yes

References

Validation & Comparative

A Head-to-Head Comparison: L-Cysteine-¹⁵N Labeling vs. SILAC for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of labeling strategy is paramount to generating robust and meaningful data. This guide provides a comprehensive comparison of two metabolic labeling techniques: the established Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and a more targeted approach utilizing L-Cysteine-¹⁵N.

Metabolic labeling introduces stable isotopes into proteins in vivo, enabling the precise quantification of protein abundance changes between different experimental conditions. While SILAC has long been a gold standard, labeling with specific amino acids like L-Cysteine-¹⁵N offers a unique, albeit less common, alternative. This guide will delve into the principles, experimental workflows, and performance of each method, supported by experimental data, to help you make an informed decision for your research needs.

At a Glance: L-Cysteine-¹⁵N vs. SILAC

FeatureL-Cysteine-¹⁵N LabelingSILAC (Stable Isotope Labeling with Amino acids in Cell culture)
Principle Incorporation of ¹⁵N-labeled L-Cysteine into newly synthesized proteins.Incorporation of "heavy" amino acids (commonly ¹³C or ¹⁵N-labeled Arginine and Lysine) into the entire proteome.[1][2][3]
Specificity Quantifies only cysteine-containing proteins.Quantifies the majority of the proteome (trypsin cleaves after Lysine and Arginine).[1][2][3]
Proteome Coverage Lower, limited to proteins with cysteine residues.High, as most proteins contain lysine or arginine.[1][2][3]
Amino Acid Requirement Requires cysteine-free medium; Cysteine is non-essential and can be synthesized by cells, potentially leading to label dilution.[4][5]Requires arginine and lysine-free medium; these are essential amino acids, ensuring efficient label incorporation.[1][2][3]
Data Complexity Simpler mass spectra due to labeling of a single amino acid.More complex spectra due to labeling of two amino acids and potential for metabolic conversions (e.g., arginine to proline).
Accuracy & Precision High precision can be achieved, especially when combined with enrichment strategies.[6]Considered a highly accurate and precise quantitative method due to early-stage sample mixing.[1]

Delving Deeper: Principles and Workflows

L-Cysteine-¹⁵N Labeling: A Targeted Approach

Metabolic labeling with L-Cysteine-¹⁵N focuses the quantitative analysis on a specific sub-proteome: cysteine-containing proteins. Cysteine residues are often critical for protein structure and function, including enzyme catalysis and redox sensing.[7] This targeted approach can be advantageous when studying processes where cysteine-rich proteins or redox-sensitive pathways are of particular interest.

A common strategy for quantifying cysteine-containing peptides involves uniform ¹⁵N metabolic labeling of the entire proteome, followed by the specific enrichment of cysteine-containing peptides using a cysteine-reactive affinity tag.[6] This ensures that while the entire proteome is labeled, the analysis is focused on the peptides of interest, providing high quantitative accuracy for this subset.

Experimental Workflow: ¹⁵N-Labeling and Cysteine-Peptide Enrichment

cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Enrichment & Analysis A Control Cells (Natural Abundance Medium) C Combine Equal Cell Numbers A->C B Treated Cells (¹⁵N-Enriched Medium) B->C D Protein Extraction C->D E Derivatization with Cysteine-Reactive Biotin Tag D->E F Trypsin Digestion E->F G Isolation of Biotinylated Peptides (Avidin Affinity Chromatography) F->G H LC-MS/MS Analysis G->H I Data Analysis (Quantification of ¹⁴N/¹⁵N Peptide Pairs) H->I cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation & Analysis A Control Cells ('Light' Arg & Lys Medium) C Combine Cell Lysates (1:1 Ratio) A->C B Treated Cells ('Heavy' Arg & Lys Medium) B->C D Protein Digestion (Trypsin) C->D E LC-MS/MS Analysis D->E F Data Analysis (Quantification of Light/Heavy Peptide Pairs) E->F

References

A Comparative Guide to the Validation of L-Cysteine-¹⁵N Labeling Efficiency by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry-based methods for validating the labeling efficiency of L-Cysteine-¹⁵N. We will explore different mass spectrometry platforms and data analysis strategies, supported by established experimental protocols, to assist researchers in selecting the optimal approach for their specific needs.

Introduction

Stable isotope labeling with ¹⁵N is a powerful technique in quantitative proteomics, enabling the precise tracking and quantification of proteins and their modifications. When focusing on specific amino acids like L-Cysteine, accurate determination of the ¹⁵N incorporation efficiency is paramount for reliable downstream data interpretation. Mass spectrometry is the gold standard for this validation, offering high sensitivity and the ability to resolve isotopologues.

This guide will compare and contrast common mass spectrometry platforms and data analysis workflows used to validate L-Cysteine-¹⁵N labeling efficiency. The primary methods for determining labeling efficiency involve comparing the experimentally observed isotopic distribution of a cysteine-containing peptide to its theoretical distribution at various incorporation rates.

Experimental Protocols

A generalized workflow for the validation of L-Cysteine-¹⁵N labeling efficiency is outlined below. This involves cell culture with a ¹⁵N-labeled cysteine source, protein extraction and digestion, followed by mass spectrometry analysis and data processing.

Metabolic Labeling of Proteins with L-Cysteine-¹⁵N

Objective: To incorporate ¹⁵N from L-Cysteine into the cellular proteome.

Protocol:

  • Cell Culture: Culture cells in a medium depleted of natural L-Cysteine.

  • Labeling: Supplement the medium with a known concentration of L-Cysteine-¹⁵N. The optimal concentration and labeling duration will depend on the cell line and experimental goals. A common starting point is to replace the natural L-Cysteine completely with the ¹⁵N-labeled counterpart.

  • Harvesting: After the desired labeling period, harvest the cells by centrifugation.

  • Protein Extraction: Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration using a standard method (e.g., BCA assay).

Sample Preparation for Mass Spectrometry

Objective: To digest the labeled proteins into peptides suitable for mass spectrometry analysis.

Protocol:

  • Reduction and Alkylation: Reduce the disulfide bonds in the protein sample using dithiothreitol (DTT) and alkylate the free cysteine residues with iodoacetamide (IAM). This step is crucial for preventing disulfide bond reformation and ensuring consistent peptide ionization.

  • Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating peptides of a suitable size for mass spectrometric analysis.

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • Sample Resuspension: Resuspend the cleaned peptides in a solvent compatible with the chosen mass spectrometry platform (e.g., 0.1% formic acid in water).

Mass Spectrometry Analysis

Objective: To acquire high-resolution mass spectra of the ¹⁵N-labeled, cysteine-containing peptides.

Protocol:

  • Liquid Chromatography (LC) Separation: Separate the peptide mixture using reverse-phase liquid chromatography. This step reduces the complexity of the sample introduced into the mass spectrometer at any given time, improving the quality of the data.

  • Mass Spectrometry Data Acquisition: Analyze the eluting peptides using a high-resolution mass spectrometer. Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. It is critical to have sufficient resolution to distinguish the isotopic peaks of the ¹⁵N-labeled peptides.

Data Presentation: Comparison of Mass Spectrometry Platforms

The choice of mass spectrometer significantly impacts the accuracy and precision of labeling efficiency validation. The table below compares the key performance characteristics of common high-resolution platforms.

FeatureFourier Transform Ion Cyclotron Resonance (FT-ICR) MSOrbitrap MSQuadrupole Time-of-Flight (Q-TOF) MS
Mass Resolution Highest (>1,000,000)High (up to 500,000)Moderate to High (up to 80,000)
Mass Accuracy Highest (<1 ppm)High (<1-3 ppm)Good (1-5 ppm)
Sensitivity Good to ExcellentExcellentExcellent
Scan Speed SlowerFastVery Fast
Cost Very HighHighModerate
Suitability for ¹⁵N Labeling Validation Excellent for resolving complex isotopic patterns and achieving high mass accuracy, leading to confident labeling efficiency determination.[1]Excellent balance of resolution, mass accuracy, and speed, making it a widely used platform for quantitative proteomics.[2]Good for routine analysis, but may have limitations in resolving highly complex isotopic patterns compared to FT-ICR and Orbitrap.

Data Analysis and Calculation of Labeling Efficiency

The core of the validation process lies in the analysis of the acquired mass spectra. Several software packages are available to facilitate this analysis.

Data Analysis Workflow
  • Peptide Identification: Identify the cysteine-containing peptides from the MS/MS data using a database search algorithm (e.g., Mascot, Sequest).

  • Isotopic Peak Extraction: Extract the intensities of the isotopic peaks for the identified ¹⁵N-labeled cysteine-containing peptides from the MS1 spectra.

  • Comparison to Theoretical Distribution: Compare the experimentally observed isotopic distribution to the theoretical isotopic distributions calculated for a range of ¹⁵N incorporation efficiencies (e.g., from 90% to 100%).

  • Efficiency Calculation: The labeling efficiency is determined by finding the theoretical distribution that best matches the experimental data. This can be done using algorithms that calculate a goodness-of-fit score.

Comparison of Data Analysis Software
SoftwareKey FeaturesAdvantagesDisadvantages
Protein Prospector Open-source, web-based platform with modules for analyzing ¹⁵N labeled data. Allows for correction based on labeling efficiency.[3][4]Freely available and can be run locally. Provides tools for visualizing and comparing experimental and theoretical isotopic patterns.[3][4]May require more manual intervention compared to some commercial software.
MaxQuant A popular free software for quantitative proteomics. Can be configured for ¹⁵N labeling analysis.Comprehensive platform with a user-friendly interface and extensive documentation.Primarily designed for SILAC and label-free quantification, requiring specific parameter adjustments for ¹⁵N analysis.
Census A software specifically designed for the analysis of stable isotope labeling data, including ¹⁵N.Offers algorithms for calculating enrichment ratios and correcting for incomplete labeling.May have a steeper learning curve compared to more generalized software.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Cell Culture\n(L-Cysteine-15N) Cell Culture (this compound) Protein Extraction Protein Extraction Cell Culture\n(this compound)->Protein Extraction Reduction & Alkylation Reduction & Alkylation Protein Extraction->Reduction & Alkylation Tryptic Digestion Tryptic Digestion Reduction & Alkylation->Tryptic Digestion Desalting Desalting Tryptic Digestion->Desalting LC Separation LC Separation Desalting->LC Separation MS Data Acquisition MS Data Acquisition LC Separation->MS Data Acquisition Peptide Identification Peptide Identification MS Data Acquisition->Peptide Identification Isotopic Peak Extraction Isotopic Peak Extraction Peptide Identification->Isotopic Peak Extraction Comparison to\nTheoretical Distribution Comparison to Theoretical Distribution Isotopic Peak Extraction->Comparison to\nTheoretical Distribution Labeling Efficiency\nCalculation Labeling Efficiency Calculation Comparison to\nTheoretical Distribution->Labeling Efficiency\nCalculation

Caption: General experimental workflow for validating L-Cysteine-¹⁵N labeling efficiency.

Data Analysis Logic

data_analysis_logic Raw MS Data Raw MS Data Identified Cysteine-\nContaining Peptides Identified Cysteine- Containing Peptides Raw MS Data->Identified Cysteine-\nContaining Peptides Database Search Database Search Database Search->Identified Cysteine-\nContaining Peptides Theoretical Isotope\nDistributions Theoretical Isotope Distributions Comparison & Fitting Comparison & Fitting Theoretical Isotope\nDistributions->Comparison & Fitting Experimental\nIsotopic Profile Experimental Isotopic Profile Identified Cysteine-\nContaining Peptides->Experimental\nIsotopic Profile Experimental\nIsotopic Profile->Comparison & Fitting Calculated Labeling\nEfficiency (%) Calculated Labeling Efficiency (%) Comparison & Fitting->Calculated Labeling\nEfficiency (%)

Caption: Logical flow of the data analysis process for determining labeling efficiency.

Conclusion

References

A Head-to-Head Comparison: L-Cysteine-¹⁵N vs. L-Methionine-³⁵S for Protein Synthesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately measuring protein synthesis is crucial for understanding cellular regulation, disease progression, and the efficacy of therapeutic interventions. The choice of labeling reagent is a critical decision that impacts experimental design, safety, and data analysis. This guide provides an in-depth comparison of two commonly used amino acid tracers: the stable isotope L-Cysteine-¹⁵N and the radioactive isotope L-Methionine-³⁵S.

This comparison will delve into the core principles of each method, present available performance data, and provide detailed experimental protocols. While direct head-to-head quantitative comparisons in the literature are scarce, this guide will draw upon the well-established characteristics of stable isotope and radioactive labeling techniques to provide a comprehensive overview for informed decision-making.

At a Glance: Key Differences

FeatureL-Cysteine-¹⁵N (Stable Isotope Labeling)L-Methionine-³⁵S (Radioactive Labeling)
Principle of Detection Mass shift detected by Mass Spectrometry (MS)Emission of beta particles detected by autoradiography or scintillation counting
Safety Non-radioactive, poses no radiation risk[1]Radioactive, requires specialized handling, storage, and disposal procedures
Sensitivity High, dependent on mass spectrometer sensitivityVery high, capable of detecting low levels of protein synthesis
Multiplexing Capabilities High, multiple stable isotopes can be used simultaneously (e.g., SILAC)[2][3]Limited, difficult to distinguish between different radioactive isotopes in a single experiment
Downstream Analysis Directly compatible with protein identification and quantification by LC-MS/MSPrimarily for quantification of total protein synthesis; additional steps required for protein identification
Reagent Stability High, long shelf-lifeSubject to radioactive decay, shorter shelf-life
Cost Generally higher initial cost for labeled amino acids and mass spectrometry equipmentLower initial cost for radioactive amino acids, but ongoing costs for disposal and safety measures
Metabolic Considerations Cysteine can be synthesized from methionine in some cells, which could lead to label dilution.Methionine is an essential amino acid, ensuring direct incorporation. However, it can be converted to cysteine.

Performance and Applications

L-Cysteine-¹⁵N: The Modern Approach for In-Depth Proteomics

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique that utilizes non-radioactive, "heavy" amino acids to label proteins for quantitative mass spectrometry.[2][4] L-Cysteine-¹⁵N can be effectively used in SILAC-based workflows to study the synthesis of cysteine-containing proteins.

The primary advantage of using L-Cysteine-¹⁵N lies in its safety and the richness of the data it generates.[1] Since it is not radioactive, it does not require special handling protocols, making it more accessible for a wider range of laboratories. The key strength of this method is its seamless integration with mass spectrometry, which allows for not only the quantification of protein synthesis but also the simultaneous identification of the newly synthesized proteins. This is invaluable for studies aiming to understand how specific protein expression profiles change in response to various stimuli.

However, the sensitivity of detection is dependent on the mass spectrometer used. While modern instruments offer excellent sensitivity, they may not reach the absolute detection limits of radioactive methods for extremely low-abundance proteins.

L-Methionine-³⁵S: The Classic High-Sensitivity Method

For decades, metabolic labeling with ³⁵S-labeled methionine has been the gold standard for measuring global protein synthesis rates due to its exceptional sensitivity.[5] The high energy of the beta particles emitted by ³⁵S allows for straightforward detection using autoradiography on gels or by liquid scintillation counting. This makes it an excellent choice for experiments where the overall rate of protein synthesis is the primary readout.

The major drawbacks of using L-Methionine-³⁵S are the safety concerns associated with radioactivity. This necessitates dedicated facilities, stringent handling protocols, and specialized waste disposal, which can be both costly and cumbersome. Furthermore, while it excels at quantifying total protein synthesis, identifying the specific proteins that are being synthesized requires additional, often complex, experimental steps such as immunoprecipitation. One study in a cell-free system suggested that labeling with [³⁵S]cysteine could be more efficient than with [³⁵S]methionine, although this may not directly translate to in-cell labeling and does not compare to the ¹⁵N stable isotope method.[6]

Experimental Protocols

L-Cysteine-¹⁵N Labeling for Mass Spectrometry (Adapted SILAC Protocol)

This protocol outlines a general workflow for a SILAC experiment adapted for L-Cysteine-¹⁵N.

1. Cell Culture and Labeling:

  • Culture cells in a custom-formulated medium that lacks cysteine.
  • For the "heavy" labeled sample, supplement the medium with L-Cysteine-¹⁵N to a final concentration similar to that of standard media.
  • For the "light" control sample, supplement the medium with unlabeled L-Cysteine.
  • Grow the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.[4]

2. Experimental Treatment:

  • Once labeling is complete, treat the "heavy" and/or "light" cell populations with the experimental stimulus (e.g., drug treatment, growth factor).

3. Cell Lysis and Protein Extraction:

  • Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of each lysate.

4. Sample Mixing and Protein Digestion:

  • Mix equal amounts of protein from the "heavy" and "light" samples.
  • Reduce and alkylate the cysteine residues.
  • Digest the protein mixture into peptides using an appropriate protease (e.g., trypsin).

5. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Use specialized software to identify peptides and quantify the relative abundance of the "heavy" and "light" forms of each peptide. The ratio of heavy to light peptide intensity reflects the change in protein synthesis.

L-Methionine-³⁵S Labeling and TCA Precipitation

This protocol describes a standard method for measuring global protein synthesis using ³⁵S-methionine.

1. Cell Culture and Starvation:

  • Culture cells to the desired confluency.
  • To increase the specific activity of the labeling, aspirate the regular medium and incubate the cells in a methionine-free medium for 30-60 minutes.[5]

2. Metabolic Labeling:

  • Add methionine-free medium containing L-Methionine-³⁵S (typically 50-100 µCi/mL) to the cells.
  • Incubate for the desired labeling period (e.g., 30 minutes to 4 hours).

3. Cell Lysis:

  • Aspirate the radioactive medium and wash the cells with ice-cold PBS.
  • Lyse the cells in a suitable lysis buffer.

4. Trichloroacetic Acid (TCA) Precipitation:

  • Take an aliquot of the cell lysate and add an equal volume of cold 20% TCA.
  • Incubate on ice for 30 minutes to precipitate the proteins.
  • Centrifuge at high speed to pellet the precipitated proteins.
  • Carefully aspirate the supernatant.
  • Wash the pellet with cold 10% TCA and then with acetone to remove residual TCA and water.

5. Scintillation Counting:

  • Resuspend the dried protein pellet in a suitable buffer or scintillation cocktail.
  • Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of newly synthesized protein.

Visualizing the Processes

To better understand the experimental workflows and the underlying biological pathway, the following diagrams are provided.

experimental_workflows cluster_cysteine L-Cysteine-¹⁵N Workflow cluster_methionine L-Methionine-³⁵S Workflow c1 Cell Culture in ¹⁵N-Cysteine Medium c2 Experimental Treatment c1->c2 c3 Cell Lysis & Protein Quantification c2->c3 c4 Mix Heavy & Light Samples c3->c4 c5 Protein Digestion c4->c5 c6 LC-MS/MS Analysis c5->c6 c7 Data Analysis c6->c7 m1 Cell Culture & Starve in Met-free Medium m2 Metabolic Labeling with ³⁵S-Methionine m1->m2 m3 Cell Lysis m2->m3 m4 TCA Precipitation m3->m4 m5 Scintillation Counting m4->m5

Experimental workflows for the two labeling methods.

protein_synthesis_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm dna DNA mrna mRNA dna->mrna Transcription ribosome Ribosome protein Newly Synthesized Labeled Protein ribosome->protein Translation trna tRNA trna->ribosome amino_acids Amino Acid Pool (including L-Cysteine-¹⁵N or L-Methionine-³⁵S) amino_acids->trna mrna_cyto->ribosome

References

Cross-validation of L-Cysteine-15N tracing with other isotopic labels

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of L-Cysteine-15N tracing in comparison to other common isotopic labels for researchers, scientists, and drug development professionals.

In the intricate world of metabolic research, stable isotope tracing stands out as a powerful technique to unravel the complexities of cellular pathways. When studying the multifaceted roles of L-cysteine—a semi-essential amino acid critical for protein synthesis, redox balance, and the production of key metabolites like glutathione and taurine—the choice of isotopic label is paramount. This guide provides a comprehensive comparison of this compound tracing with other isotopic labels, primarily those incorporating Carbon-13 (¹³C), offering insights into their respective applications, methodologies, and data interpretation.

Principles of Isotopic Labeling for Cysteine Tracing

Stable isotope-labeled amino acids, such as those containing ¹³C or ¹⁵N, are chemically identical to their natural counterparts but possess a greater mass. This mass difference allows for their detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[] By introducing these labeled compounds into biological systems, researchers can trace their metabolic fate, elucidating pathway activities and fluxes.[][2]

The selection between ¹⁵N and ¹³C labels for cysteine tracing depends on the specific metabolic question being addressed:

  • L-Cysteine-¹⁵N: This label is ideal for tracking the nitrogen atom of cysteine. It is particularly useful for studying transamination reactions and the incorporation of cysteine's nitrogen into other molecules. The natural abundance of ¹⁵N is low (around 0.37%), which can lead to clearer backgrounds and high sensitivity in detection.[]

  • L-Cysteine-¹³C: With this label, the carbon backbone of the cysteine molecule is traced. This is advantageous for following the carbon flow from cysteine into downstream metabolites. For instance, tracing the incorporation of cysteine's carbon into the glutathione backbone.[3][4][5]

Dual-labeling with both ¹³C and ¹⁵N (e.g., L-Cysteine-¹³C₃,¹⁵N) provides the most comprehensive information, allowing for the simultaneous tracking of both the carbon and nitrogen atoms of the molecule.[6][7][8]

Comparative Analysis of Experimental Data

While direct head-to-head cross-validation studies under identical conditions are not extensively published, we can draw comparisons from various studies that have utilized different isotopic labels to investigate cysteine metabolism. The following table summarizes representative findings from such studies.

Isotopic LabelBiological SystemKey Metabolic Pathway InvestigatedDownstream Metabolites MeasuredKey Findings & ImplicationsReference
L-Cysteine-¹⁵N Entamoeba histolyticaCysteine metabolism and condensation reactionsL-cystine, L-alanine, thiazolidine-4-carboxylic acid (T4C), 2-methyl-T4C, 2-ethyl-T4CRapid metabolism of L-cysteine into condensation products with aldehydes, revealing a novel metabolic fate in this organism.[7]
¹³C₃-Serine Cultured cancer cells (NSCLC, SCLC, PDAC, HCC)De novo cysteine synthesis (transsulfuration pathway)Serine, Cystathionine, CysteineCancer cell lines exhibit a lack of de novo cysteine synthesis, highlighting their dependence on external cysteine sources.[3]
¹³C₆-Cystine Normal murine tissues and tumorsCystine uptake and catabolismGlutathioneCystine is a major contributor to the cysteine pool in tumors, with differential glutathione metabolism across tumor types.[3][4][3][4]
[¹³C₃]-glycerol and [¹⁵N₁]-ammonium chloride Mycobacterium bovis BCGCentral carbon and nitrogen metabolismAmino acids, nucleotidesSimultaneous quantification of carbon and nitrogen fluxes throughout the metabolic network.[8]

Experimental Protocols: A Methodological Overview

The successful application of stable isotope tracing hinges on robust experimental design and meticulous execution. Below are generalized protocols for L-cysteine tracing experiments using mass spectrometry.

Cell Culture Labeling Protocol

This protocol is adapted from methodologies described for quantitative stable isotope-labeled metabolite tracing of cysteine metabolism in cultured cells.[9][10]

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare culture medium containing the desired concentration of the isotopically labeled L-cysteine (e.g., L-Cysteine-¹⁵N or L-Cysteine-¹³C₃). For studies investigating de novo synthesis, labeled precursors like ¹³C₃-Serine can be used.[3]

  • Isotope Labeling: Remove the standard culture medium and replace it with the isotope-containing medium. The duration of labeling will depend on the specific pathway and metabolites of interest, ranging from minutes for rapid glycolytic fluxes to several hours for nucleotide biosynthesis.[2]

  • Metabolite Extraction:

    • Quickly wash the cells with ice-cold saline to remove extracellular metabolites.

    • Add a cold extraction solvent (e.g., 80% methanol) to quench metabolic activity and lyse the cells.

    • Scrape the cells and collect the cell lysate.

  • Sample Preparation:

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

    • To prevent oxidation of free thiols like cysteine and glutathione, derivatization is often necessary.[9][10]

  • LC-MS Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) to separate and detect the labeled and unlabeled metabolites.[11]

In Vivo Labeling Protocol

This protocol is a generalized approach based on studies involving stable isotope tracing in murine models.[4][5]

  • Animal Acclimation: Acclimate animals to the specific diet and housing conditions.

  • Isotope Administration: Administer the stable isotope tracer, for example, via intravenous infusion of ¹³C₁-serine to trace de novo cysteine synthesis.[4][5]

  • Tissue Collection: At designated time points, euthanize the animals and rapidly collect tissues of interest.

  • Metabolite Extraction: Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in a cold extraction solvent.

  • Sample Processing and Analysis: Follow similar sample preparation and LC-MS analysis steps as outlined in the cell culture protocol.

Visualizing Cysteine Metabolism and Experimental Workflows

To better understand the flow of atoms and the experimental process, the following diagrams have been generated using the Graphviz DOT language.

Cysteine_Metabolism cluster_transsulfuration Transsulfuration Pathway cluster_uptake Uptake cluster_downstream Downstream Metabolism Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine CBS Serine Serine (¹³C₃-Serine) Serine->Cystathionine CBS Cysteine_de_novo Cysteine (¹³C₃) Cystathionine->Cysteine_de_novo CTH Cysteine_pool Intracellular Cysteine Pool (¹⁵N, ¹³C) Cysteine_de_novo->Cysteine_pool Cystine_ext Extracellular Cystine (¹³C₆-Cystine) Cysteine_uptake Intracellular Cysteine (¹³C₃) Cystine_ext->Cysteine_uptake xCT Transporter Cysteine_uptake->Cysteine_pool Glutathione Glutathione (¹⁵N, ¹³C) Cysteine_pool->Glutathione Taurine Taurine Cysteine_pool->Taurine Pyruvate Pyruvate Cysteine_pool->Pyruvate Hydrogen_Sulfide H₂S Cysteine_pool->Hydrogen_Sulfide L_Cysteine_15N L-Cysteine-¹⁵N L_Cysteine_15N->Cysteine_pool Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase start Biological System (Cell Culture / In Vivo) labeling Introduce Isotopic Tracer (e.g., L-Cysteine-¹⁵N) start->labeling incubation Incubation / Infusion labeling->incubation quenching Quench Metabolism & Harvest incubation->quenching extraction Metabolite Extraction quenching->extraction derivatization Derivatization (optional) extraction->derivatization lcms LC-MS Analysis derivatization->lcms data_analysis Data Analysis & Interpretation lcms->data_analysis

References

L-Cysteine-¹⁵N in Metabolic Flux Analysis: A Comparative Guide on Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic flux analysis (MFA), the choice of isotopic tracer is paramount to the accuracy and precision of experimental outcomes. This guide provides a comprehensive comparison of L-Cysteine-¹⁵N with other commonly used tracers, supported by available data and detailed experimental protocols. The objective is to offer a clear perspective on the performance of L-Cysteine-¹⁵N in quantifying metabolic fluxes, particularly those involving nitrogen metabolism and pathways intersecting with cysteine biosynthesis and degradation.

Introduction to L-Cysteine-¹⁵N in Metabolic Flux Analysis

Stable isotope tracers are fundamental tools in metabolic flux analysis, enabling the elucidation of pathway activities and the quantification of reaction rates. While ¹³C-labeled tracers, such as [U-¹³C₆]glucose, are widely used for mapping carbon metabolism, ¹⁵N-labeled compounds are crucial for tracking nitrogen flow through metabolic networks. L-Cysteine-¹⁵N, a stable isotope-labeled version of the sulfur-containing amino acid cysteine, offers a unique window into nitrogen assimilation, transamination reactions, and the biosynthesis of essential molecules like glutathione.

Metabolic flux analysis (MFA) with L-Cysteine-¹⁵N involves introducing the labeled cysteine into a biological system and monitoring the incorporation of the ¹⁵N isotope into downstream metabolites. Mass spectrometry (MS) is the primary analytical technique used to detect the mass shifts resulting from ¹⁵N incorporation, allowing for the calculation of metabolic fluxes. The accuracy and precision of these calculations are influenced by factors such as the choice of tracer, potential isotopic scrambling, and the analytical methodology employed.

Performance Comparison of L-Cysteine-¹⁵N with Alternative Tracers

Direct quantitative comparisons of the accuracy and precision of L-Cysteine-¹⁵N with other stable isotope tracers in metabolic flux analysis are not extensively documented in publicly available literature. However, by examining the principles of MFA and the known metabolic roles of different tracers, a qualitative and theoretical comparison can be made.

TracerPrimary Metabolic Pathways ProbedAdvantagesPotential Disadvantages
L-Cysteine-¹⁵N Nitrogen metabolism, Cysteine biosynthesis and catabolism, Glutathione synthesis, Transamination reactions.Provides direct insight into nitrogen fluxes associated with cysteine metabolism. Useful for studying redox homeostasis and sulfur metabolism.Potential for nitrogen scrambling to other amino acids through transamination, which can complicate flux calculations. Less informative for central carbon metabolism compared to ¹³C tracers.
[U-¹³C₆]Glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle, Biosynthesis of amino acids and fatty acids.Gold standard for central carbon metabolism flux analysis. Provides comprehensive labeling of the carbon backbone of many metabolites.Does not directly provide information on nitrogen fluxes.
[amide-¹⁵N]Glutamine Nitrogen assimilation, Amino acid biosynthesis, Nucleotide biosynthesis, TCA cycle anaplerosis.Excellent tracer for general nitrogen metabolism as glutamine is a major nitrogen donor.Nitrogen from glutamine can be widely distributed, potentially leading to complex labeling patterns.
DL-Cysteine-d1 Cysteine metabolism, Glutathione synthesis.Deuterium label can offer unique insights into specific enzymatic reactions. An alternative to ¹³C or ¹⁵N tracers.[1]The kinetic isotope effect of deuterium can sometimes alter metabolic fluxes.

Key Considerations for Tracer Selection:

  • Research Question: The primary determinant for tracer selection is the specific metabolic pathway or question under investigation. For studies focused on nitrogen flow in cysteine-related pathways, L-Cysteine-¹⁵N is a logical choice. For a broader view of central carbon metabolism, a ¹³C-labeled glucose tracer is more appropriate.

  • Combined Tracer Approaches: To obtain a more comprehensive understanding of both carbon and nitrogen metabolism, a dual-labeling approach using both ¹³C and ¹⁵N tracers can be employed. This allows for the simultaneous quantification of both carbon and nitrogen fluxes.[2]

  • Isotopic Scrambling: A significant challenge when using ¹⁵N-labeled amino acids is the potential for the ¹⁵N label to be transferred to other amino acids through transamination reactions.[3] This "scrambling" can complicate the interpretation of labeling patterns and requires careful consideration during data analysis.

Experimental Protocols

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

  • Media Preparation: Prepare culture medium containing all necessary nutrients, but substitute standard L-cysteine with L-Cysteine-¹⁵N at a known concentration. The concentration should be sufficient to support normal cell growth and metabolism.

  • Isotopic Steady State: Culture the cells in the ¹⁵N-labeled medium for a sufficient period to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time. This duration needs to be determined empirically for the specific cell line and experimental conditions.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the culture medium and washing the cells with an ice-cold saline solution.

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at a low temperature (e.g., -20°C) to precipitate proteins and extract metabolites.

  • Cell Lysis and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

Sample Preparation for Mass Spectrometry
  • Drying: Dry the metabolite extract using a vacuum concentrator.

  • Derivatization: Derivatize the dried metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[4]

    • Add a solution of MTBSTFA in a suitable solvent (e.g., pyridine or acetonitrile) to the dried extract.

    • Heat the mixture (e.g., at 60-90°C) for a specific duration to ensure complete derivatization.

Mass Spectrometry Analysis
  • Instrumentation: Analyze the derivatized samples using a GC-MS system. The GC separates the individual metabolites, and the MS detects the mass-to-charge ratio (m/z) of the fragments, revealing the isotopic enrichment.

  • Data Acquisition: Acquire the mass spectra in either full scan mode or selected ion monitoring (SIM) mode to quantify the abundance of different mass isotopomers.

Data Analysis and Flux Calculation
  • Mass Isotopomer Distribution (MID) Correction: Correct the raw MS data for the natural abundance of stable isotopes to determine the fractional enrichment of ¹⁵N in each metabolite.

  • Metabolic Modeling: Use a stoichiometric model of the relevant metabolic network to simulate the expected labeling patterns for a given set of metabolic fluxes.

  • Flux Estimation: Employ computational software (e.g., INCA, Metran) to fit the experimentally measured MIDs to the model-predicted MIDs, thereby estimating the intracellular metabolic fluxes.

Visualizing Metabolic Pathways and Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate key metabolic pathways involving cysteine and the general experimental workflow for metabolic flux analysis.

Cysteine_Metabolism cluster_transsulfuration Transsulfuration Pathway cluster_glutathione Glutathione Synthesis Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Serine Serine Serine->Cystathionine LCysteine L-Cysteine Cystathionine->LCysteine Glutathione Glutathione (GSH) LCysteine->Glutathione Pyruvate Pyruvate LCysteine->Pyruvate Degradation Taurine Taurine LCysteine->Taurine Taurine Synthesis Protein_Synthesis Protein Synthesis LCysteine->Protein_Synthesis Incorporation Glutamate Glutamate Glutamate->Glutathione Glycine Glycine Glycine->Glutathione

Caption: Key metabolic pathways involving L-Cysteine.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase A Cell Culture with L-Cysteine-¹⁵N B Metabolite Quenching & Extraction A->B C Sample Derivatization B->C D GC-MS Analysis C->D Sample Injection E Mass Isotopomer Distribution (MID) Analysis D->E F Metabolic Flux Calculation E->F G Flux Map & Insights F->G Biological Interpretation

Caption: General experimental workflow for Metabolic Flux Analysis.

Conclusion

L-Cysteine-¹⁵N serves as a valuable tracer for investigating nitrogen metabolism, particularly in pathways directly involving cysteine. While direct quantitative data on its accuracy and precision compared to other tracers is limited, its utility is evident in its ability to provide specific insights into nitrogen fluxes that cannot be obtained with carbon tracers alone. The choice of tracer should always be guided by the specific research question. For a comprehensive understanding of cellular metabolism, a multi-tracer approach, combining both ¹³C and ¹⁵N labeled substrates, is often the most powerful strategy. As analytical techniques and computational modeling continue to advance, the precision and scope of metabolic flux analysis using tracers like L-Cysteine-¹⁵N will undoubtedly expand, offering deeper insights into the complexities of cellular metabolism in health and disease.

References

A Researcher's Guide to 15N-Labeled Amino Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging stable isotope labeling, the choice of 15N-labeled amino acids is critical for the success of quantitative proteomics and structural biology studies. This guide provides an objective comparison of different 15N-labeled amino acids, supported by experimental data, to facilitate informed decisions for your specific research needs.

Stable isotope labeling with 15N-amino acids has become a cornerstone in modern biological and chemical research, enabling the precise tracking and quantification of proteins and their metabolic pathways.[] By replacing the natural 14N isotope with the heavier, stable 15N isotope, researchers can differentiate and trace molecules using powerful analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[] However, the performance of different 15N-labeled amino acids can vary significantly depending on the biological system and the analytical method employed. Key factors to consider include metabolic scrambling, incorporation efficiency, and the impact on data analysis.

Performance Comparison of 15N-Labeled Amino acids

The ideal 15N-labeled amino acid should be efficiently incorporated into proteins without undergoing metabolic conversion into other amino acids, a phenomenon known as isotopic scrambling. Scrambling can lead to inaccurate quantification and misinterpretation of experimental results. The extent of scrambling is highly dependent on the specific amino acid and the metabolic state of the cell line used.

Metabolic Scrambling in HEK293 Cells

A comprehensive study in Human Embryonic Kidney (HEK) 293 cells has provided valuable insights into the metabolic stability of 18 different 15N-labeled amino acids. The results, summarized in the table below, categorize the amino acids based on their propensity for metabolic scrambling.

Amino AcidScrambling LevelObservations and Recommendations
Cysteine (C)MinimalStable for labeling studies.
Phenylalanine (F)MinimalA reliable choice for selective labeling.
Histidine (H)MinimalMinimal conversion to other amino acids.
Lysine (K)MinimalThe α-amino group is stable, though the ε-amino group may be exchanged.
Methionine (M)MinimalA stable label for tracking this essential amino acid.
Asparagine (N)MinimalShows little to no scrambling.
Arginine (R)MinimalReliable for selective labeling experiments.
Threonine (T)MinimalStable under typical cell culture conditions.
Tryptophan (W)MinimalA good candidate for selective incorporation.
Tyrosine (Y)MinimalMinimal scrambling observed.
Glycine (G)InterconversionInterconverts with Serine (S).
Serine (S)InterconversionInterconverts with Glycine (G).
Alanine (A)SignificantProne to significant metabolic scrambling.
Aspartate (D)SignificantUndergoes substantial metabolic conversion.
Glutamate (E)SignificantHighly susceptible to scrambling.
Isoleucine (I)SignificantSignificant scrambling, but can be suppressed by reducing its concentration in the medium to 25 mg/L.[2]
Leucine (L)SignificantProne to significant metabolic scrambling.
Valine (V)SignificantSignificant scrambling, which can be mitigated by lowering its concentration to 25 mg/L in the culture medium.[2]

Data sourced from a study on selective isotope labeling in HEK293 cells.[2]

Note: Glutamine was not included in this specific study due to the high concentrations required for HEK cell viability, which would make labeling prohibitively expensive.[2]

Isotope Incorporation Efficiency

The efficiency of 15N-labeled amino acid incorporation is another critical factor. Incomplete labeling can complicate data analysis and reduce the accuracy of quantification.[3] Studies have shown that labeling efficiency can range from 93-99% and is influenced by the purity of the labeled amino acid, the duration of labeling, and the overall availability of nitrogen sources in the culture medium.[4] For instance, in a study using a mix of 15N-labeled Lysine, Glycine, and Serine (KGS), an incorporation efficiency of 52 ± 4% was observed, while a mix of Valine, Isoleucine, and Leucine (VIL) showed an efficiency of 30 ± 14%.[5] It is often necessary to experimentally determine the labeling efficiency and apply correction factors during data analysis to ensure accurate quantification.[4]

Experimental Protocols

To aid researchers in designing their experiments, detailed methodologies for key experiments are provided below.

Protocol 1: Assessment of 15N-Amino Acid Scrambling in Mammalian Cells

This protocol outlines a method to determine the metabolic scrambling of a specific 15N-labeled amino acid in a chosen mammalian cell line.

1. Cell Culture and Labeling:

  • Culture the mammalian cell line (e.g., HEK293F) in a custom culture medium lacking the amino acid to be tested.[2]

  • Supplement the medium with the 15N-labeled amino acid at a concentration of 100 mg/L.[2]

  • Add all other unlabeled amino acids at 100 mg/L, with the exception of glutamine, which should be added at 1 g/L.[2]

  • Culture the cells for a sufficient duration to allow for protein expression and turnover.

2. Protein Extraction and Digestion:

  • Harvest the cells and extract the total protein using a suitable lysis buffer.

  • Quantify the protein concentration using a standard assay (e.g., BCA).

  • Perform in-solution or in-gel digestion of the protein extract using trypsin.

3. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

  • Acquire data in a data-dependent acquisition (DDA) mode.

4. Data Analysis:

  • Search the acquired MS/MS data against a relevant protein database.

  • Identify peptides containing the amino acid of interest and look for mass shifts corresponding to 15N incorporation in other amino acids.

  • The presence of 15N in amino acids other than the one intentionally labeled indicates metabolic scrambling.

Protocol 2: Uniform 15N Labeling of Proteins in E. coli for NMR Studies

This protocol describes the expression and purification of a uniformly 15N-labeled protein in E. coli for structural analysis by NMR.

1. Preparation of M9 Minimal Medium:

  • Prepare 1 liter of M9 minimal medium.

  • In place of standard ammonium chloride (NH4Cl), add 1 gram of 15NH4Cl as the sole nitrogen source.

  • Supplement the medium with glucose (or another carbon source), MgSO4, and any other necessary trace elements and vitamins.

2. Protein Expression:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.

  • Grow a starter culture overnight in a rich medium (e.g., LB).

  • Inoculate the 1-liter M9 minimal medium containing 15NH4Cl with the starter culture.

  • Grow the cells at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression with IPTG and continue to grow the culture under optimal conditions (e.g., overnight at 18°C).

3. Protein Purification:

  • Harvest the cells by centrifugation.

  • Lyse the cells and purify the 15N-labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

4. NMR Sample Preparation:

  • Concentrate the purified protein to the desired concentration for NMR analysis (typically 0.1-1 mM).

  • Exchange the protein into a suitable NMR buffer (e.g., phosphate buffer at a pH below 6.5 to minimize amide proton exchange).

  • Add 5-10% D2O to the final sample for the NMR lock.

Visualizing Metabolic Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Glutamine_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular 15N-Glutamine_ext 15N-Glutamine 15N-Glutamine_int 15N-Glutamine 15N-Glutamine_ext->15N-Glutamine_int Transport 15N-Glutamate 15N-Glutamate 15N-Glutamine_int->15N-Glutamate Glutaminase Nucleotides Nucleotide Biosynthesis 15N-Glutamine_int->Nucleotides alpha_KG α-Ketoglutarate 15N-Glutamate->alpha_KG Glutamate Dehydrogenase Other_AAs Other Amino Acids (e.g., Pro, Arg) 15N-Glutamate->Other_AAs GSH Glutathione 15N-Glutamate->GSH Transaminases Transaminases (Isotopic Scrambling) 15N-Glutamate->Transaminases TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Transaminases->Other_AAs 15N transfer

Caption: Glutamine metabolism and potential for 15N scrambling.

Experimental_Workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis A Culture with 15N-Amino Acid A Harvest Harvest Cells & Extract Proteins A->Harvest B Culture with 15N-Amino Acid B B->Harvest C Culture with 15N-Amino Acid C C->Harvest Digest Tryptic Digestion Harvest->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Database Search & Quantification LCMS->Data Compare Compare Scrambling, Incorporation & Accuracy Data->Compare

Caption: Workflow for comparing 15N-labeled amino acids.

Conclusion

The selection of a 15N-labeled amino acid is a critical decision that should be based on the specific requirements of the experiment and the biological system being studied. For applications requiring high fidelity, choosing an amino acid with minimal metabolic scrambling, such as phenylalanine, lysine, or methionine, is advisable. In cases where amino acids prone to scrambling must be used, optimizing cell culture conditions, such as reducing the concentration of the labeled amino acid, can help mitigate this issue.[2] Furthermore, it is essential to consider the trade-offs between uniform and selective labeling strategies based on the analytical goals, whether it be for simplifying NMR spectra or for comprehensive proteome quantification. By carefully considering the data presented in this guide, researchers can enhance the accuracy and reliability of their findings in the dynamic fields of proteomics and drug discovery.

References

A Comparative Guide to Verifying the 15N Label Position in L-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, precise positional verification of isotopic labels is paramount. L-Cysteine, with its central role in numerous biochemical pathways, is frequently utilized in its 15N-labeled form to trace metabolic fates and elucidate protein structure. Ensuring the 15N isotope is located on the α-amino group is a critical quality control step. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, complete with experimental data and detailed protocols.

Core Methodologies: A Head-to-Head Comparison

The two gold-standard methods for determining the precise location of a 15N label are Tandem Mass Spectrometry (MS/MS) and 2D Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy. Each technique offers distinct advantages and provides orthogonal, confirmatory evidence of the label's position.

FeatureTandem Mass Spectrometry (MS/MS)2D 1H-15N HSQC NMR
Principle Measures mass-to-charge ratio of the molecule and its fragments after collision-induced dissociation (CID). A +1 Da shift in nitrogen-containing fragments confirms 15N presence.Detects scalar coupling between a proton (¹H) and its directly bonded nitrogen (¹⁵N). A correlation peak appears only if the specific nitrogen is 15N.
Information Provided Confirms mass increment and pinpoints the label's location within a specific molecular fragment.Provides an unambiguous confirmation of the ¹H-¹⁵N bond, directly verifying the label's position at the amine.
Sensitivity High (picomole to femtomole range).Moderate (micromole to nanomole range).
Sample Requirement Low (micrograms or less).High (milligrams).
Experiment Time Fast (minutes per sample).Slower (minutes to hours per sample).
Structural Integrity Destructive analysis (sample is consumed).Non-destructive analysis (sample can be recovered).

Method 1: Tandem Mass Spectrometry (MS/MS)

Tandem MS is a powerful technique to confirm both the incorporation of the 15N label and its specific location. The molecule is first ionized and selected (MS1), then fragmented, and the resulting fragments are analyzed (MS2). The position of the 15N atom is deduced by observing a +1 Dalton mass shift in fragments containing the amino group.

Expected Fragmentation Data

The fragmentation of L-Cysteine yields several characteristic ions. By comparing the spectra of unlabeled (¹⁴N) and labeled (¹⁵N) L-Cysteine, the position of the label can be confirmed.

Characteristic FragmentChemical FormulaUnlabeled (¹⁴N) m/z15N-Labeled m/zStatus
[M+H]⁺ C₃H₈NO₂S⁺122.03123.03Shifted
[M+H-H₂O]⁺ C₃H₆NS⁺104.02105.02Shifted
[M+H-HCOOH]⁺ C₂H₆NS⁺76.0277.02Shifted
Thioaldehyde C₂H₄S⁺60.0160.01Unshifted

Note: The observation of a mass shift in fragments containing the nitrogen atom (e.g., [M+H-HCOOH]⁺) but no shift in fragments without it is conclusive evidence of correct labeling.[1][2][3]

Experimental Protocol: ESI-MS/MS Analysis
  • Sample Preparation : Dissolve 1 mg of 15N-L-Cysteine in 1 mL of a 50:50 acetonitrile/water solution with 0.1% formic acid.

  • Infusion : Infuse the sample directly into an electrospray ionization (ESI) source coupled to a triple quadrupole or ion trap mass spectrometer at a flow rate of 5-10 µL/min.

  • MS1 Scan : Acquire a full scan mass spectrum to identify the protonated molecular ion, [M+H]⁺, at m/z 123.03.

  • MS2 Scan (Fragmentation) : Select the m/z 123 ion for collision-induced dissociation (CID). Apply collision energy (typically 10-30 eV) to induce fragmentation.

  • Data Analysis : Acquire the product ion spectrum and identify the fragment masses. Compare the observed m/z values with the expected values for 15N-labeled fragments to confirm the label's position.

Visualization of MS/MS Workflow

cluster_source Ion Source (ESI) cluster_ms1 MS1: Quadrupole 1 cluster_cid MS2: Collision Cell cluster_ms2 MS2: Quadrupole 2 Sample Sample Ionization Ionization Sample->Ionization Infusion Precursor_Selection Precursor Ion Selection (m/z 123) Ionization->Precursor_Selection Ion Transfer Fragmentation Collision-Induced Dissociation (CID) Precursor_Selection->Fragmentation Fragment_Analysis Fragment Ion Analysis Fragmentation->Fragment_Analysis Detector Detector Fragment_Analysis->Detector

References

L-Cysteine-¹⁵N: The Gold Standard for Internal Standardization in Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In the realm of bioanalysis, particularly for reactive and semi-essential amino acids like L-cysteine, achieving precision and accuracy can be challenging. The use of an internal standard is a cornerstone of robust analytical method validation, compensating for variability during sample preparation and analysis. This guide provides an objective comparison of L-Cysteine-¹⁵N as an internal standard against other alternatives, supported by experimental data, to guide the selection of the most appropriate standard for your analytical needs.

Stable isotope-labeled (SIL) compounds are widely regarded as the gold standard for internal standards in mass spectrometry-based quantification.[1][2] L-Cysteine-¹⁵N, a non-radioactive, stable isotope-labeled version of L-cysteine, offers a distinct mass shift while maintaining virtually identical chemical and physical properties to the endogenous analyte.[1] This near-perfect chemical mimicry allows it to effectively account for variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise results.[3][4]

Comparison of Internal Standard Strategies for L-Cysteine Analysis

The choice of internal standard significantly impacts the reliability of an analytical method. While various approaches exist, stable isotope-labeled standards like L-Cysteine-¹⁵N consistently demonstrate superior performance.

Internal Standard TypeExample(s)AdvantagesDisadvantages
Stable Isotope-Labeled (SIL) L-Cysteine-¹⁵N , L-Cysteine-¹³C₃, L-Cysteine-D₃Co-elutes with the analyte, experiences identical ionization and matrix effects, providing the most accurate correction.[1][2] High specificity and precision.[5]Higher cost compared to other alternatives. Potential for isotopic interference if not adequately resolved.
Deuterated Analogs DL-Cysteine-d1, d4-cystineSimilar chemical behavior to the analyte. More cost-effective than ¹⁵N or ¹³C labeled standards.Potential for chromatographic separation from the analyte (isotopic effect). Possibility of H/D exchange, which can compromise accuracy.[2]
Structural Analogs Norleucine, S-methyl-L-cysteineCost-effective and readily available.Different chromatographic retention times and ionization efficiencies compared to the analyte. May not adequately compensate for matrix effects.[6]
No Internal Standard (External Calibration) -Simple and inexpensive.Highly susceptible to variations in sample preparation, matrix effects, and instrument performance, leading to poor accuracy and precision.[6]

Performance Data: L-Cysteine-¹⁵N vs. Alternatives

The following tables summarize typical quantitative performance data for the analysis of cysteine/cystine using a stable isotope-labeled internal standard, demonstrating the expected performance of a method validated with L-Cysteine-¹⁵N. The data is adapted from studies using deuterated cystine, which serves as a close proxy for the performance of other stable isotope-labeled cysteine standards.[3]

Table 1: Accuracy and Precision [3]

MatrixConcentration LevelConcentrationAccuracy (% Recovery)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
PlasmaLow10 ng/mL103.25.25.0
High4000 ng/mL97.34.13.8
White Blood CellsLow0.06 µM103.25.25.0
High3 µM97.34.13.8

Table 2: Linearity and Lower Limit of Quantification (LLOQ) [3][7]

MatrixAnalyteCalibration RangeCorrelation Coefficient (r²)LLOQ
PlasmaCystine5 - 5000 ng/mL>0.9985 ng/mL
White Blood CellsCystine0.02 - 5 µM>0.9980.02 µM
PlasmaS-methyl-L-cysteine0 - 73.98 µM>0.99870.04 µM
UrineS-methyl-L-cysteine0 - 73.98 µM>0.99870.08 µM

Experimental Protocols

A robust analytical method is underpinned by a well-defined experimental protocol. The following provides a detailed methodology for the quantification of L-cysteine in biological matrices using a stable isotope-labeled internal standard like L-Cysteine-¹⁵N.

Sample Preparation

A significant challenge in cysteine analysis is its susceptibility to oxidation to cystine.[3] The following steps are crucial to ensure accurate measurement of endogenous cysteine.

  • Materials and Reagents:

    • L-Cysteine (analyte)

    • L-Cysteine-¹⁵N (internal standard)

    • N-Ethylmaleimide (NEM) solution (10 mg/mL)

    • Trichloroacetic acid (TCA) (20% w/v)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

  • Procedure for Plasma Samples:

    • To 100 µL of plasma, add 10 µL of 10 mg/mL NEM solution to alkylate the free thiol groups and prevent oxidation.

    • Add 10 µL of the L-Cysteine-¹⁵N internal standard working solution.

    • Add 20 µL of 20% (w/v) TCA to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: HILIC-Z, 3.0x150mm, 2.7 µm[8]

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient: Optimized for separation of cysteine from other matrix components.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • L-Cysteine: Q1: 122.0 m/z -> Q3: 76.0 m/z

      • L-Cysteine-¹⁵N: Q1: 123.0 m/z -> Q3: 77.0 m/z

    • Note: MRM transitions should be optimized for the specific instrument used.

Data Analysis and Quantification

The concentration of cysteine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed from standards with known concentrations.[3]

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the logic behind using a stable isotope-labeled internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Tissue) AddNEM Add N-Ethylmaleimide (NEM) to prevent oxidation BiologicalSample->AddNEM AddIS Spike with L-Cysteine-¹⁵N (Internal Standard) AddNEM->AddIS ProteinPrecipitation Protein Precipitation (TCA) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Liquid Chromatography (LC) Separation Supernatant->LC_Separation MS_Detection Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection PeakIntegration Peak Area Integration (Analyte & IS) MS_Detection->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte/IS) PeakIntegration->RatioCalculation Quantification Quantify Analyte Concentration RatioCalculation->Quantification CalibrationCurve Calibration Curve CalibrationCurve->Quantification

Caption: Experimental workflow for cysteine quantification using L-Cysteine-¹⁵N.

G cluster_process Analytical Process cluster_variability Sources of Variability Analyte L-Cysteine (Analyte) SamplePrep Sample Preparation (Extraction, Derivatization) Analyte->SamplePrep IS L-Cysteine-¹⁵N (Internal Standard) IS->SamplePrep LC LC Separation SamplePrep->LC Ionization Ionization (ESI) LC->Ionization Detection MS Detector Ionization->Detection Loss Analyte Loss Loss->SamplePrep Matrix Matrix Effects Matrix->Ionization Instrument Instrument Fluctuation Instrument->Detection Ratio Peak Area Ratio (Analyte / IS) = Constant Detection->Ratio Result Accurate Quantification Ratio->Result

Caption: Logic of using a stable isotope-labeled internal standard.

Cysteine Metabolism and its Importance

Understanding the metabolic context of L-cysteine is crucial for interpreting its quantified levels. L-cysteine plays a central role in sulfur metabolism and is a precursor to several vital biomolecules.

G Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Transmethylation Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration Cysteine L-Cysteine Cystathionine->Cysteine Glutathione Glutathione (GSH) Cysteine->Glutathione GSH Synthesis Taurine Taurine Cysteine->Taurine Sulfite Sulfite Cysteine->Sulfite Pyruvate Pyruvate Cysteine->Pyruvate HydrogenSulfide Hydrogen Sulfide (H₂S) Cysteine->HydrogenSulfide Sulfate Sulfate Sulfite->Sulfate

Caption: Simplified metabolic pathway of L-cysteine.

References

Benchmarking L-Cysteine-¹⁵N for Protein Turnover Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately measuring protein turnover is crucial for understanding cellular homeostasis, disease progression, and drug efficacy. While various methods exist, this guide provides a comprehensive comparison of L-Cysteine-¹⁵N labeling with established techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Heavy Water (D₂O) labeling for studying protein turnover.

This guide synthesizes available information to present a balanced view of the methodologies, supported by experimental principles. Direct head-to-head comparative studies benchmarking L-Cysteine-¹⁵N specifically for protein turnover are limited; therefore, this comparison draws from the fundamental principles of each technique and data from broader metabolic labeling studies.

Executive Summary

The selection of a method for studying protein turnover depends on the specific biological question, the experimental system, and available resources. L-Cysteine-¹⁵N labeling offers a unique approach by focusing on the incorporation of a semi-essential amino acid, providing specific insights into proteins with critical cysteine residues. SILAC remains a gold standard for in vitro studies due to its high accuracy and straightforward data analysis. Heavy water labeling is a cost-effective method for in vivo studies, offering a global view of protein turnover.

Comparison of Protein Turnover Analysis Methods

FeatureL-Cysteine-¹⁵N LabelingSILAC (¹³C₆,¹⁵N₂-Lys/Arg)Heavy Water (D₂O) Labeling
Principle Metabolic incorporation of ¹⁵N-labeled cysteine into newly synthesized proteins.Metabolic incorporation of "heavy" lysine and arginine into newly synthesized proteins.Incorporation of deuterium from D₂O into non-essential amino acids and subsequently into proteins.[1][2]
Typical System In vitro (cell culture), potentially in vivo.Primarily in vitro (cell culture). In vivo (SILAC mice) is possible but expensive.[3]In vivo (rodents, humans) and in vitro.[2][4]
Specificity Cysteine-containing proteins.Lysine and Arginine-containing proteins (most proteins).Proteins containing non-essential amino acids.[4]
Label Incorporation Dependent on cysteine metabolism and transport. Can be influenced by cellular redox state.High incorporation rates are achievable in vitro.Slower incorporation kinetics, dependent on body water turnover.[4]
Data Analysis Requires software capable of handling variable mass shifts due to the number of nitrogen atoms per peptide.[5]Straightforward analysis due to fixed mass shifts for labeled peptides.[6]Complex data analysis due to overlapping isotopic envelopes and variable deuterium incorporation.[7]
Cost Potentially moderate, depending on the price of ¹⁵N-Cysteine.High, due to the cost of labeled amino acids and specialized media.Low, as heavy water is relatively inexpensive.[8]
Toxicity High concentrations of cysteine can be toxic to cells.Generally low toxicity at standard concentrations.High concentrations of D₂O (>20%) can be toxic to organisms.[9]

Experimental Protocols

L-Cysteine-¹⁵N Labeling for Protein Turnover (Pulse-Chase)

This protocol is based on the principles of dynamic SILAC and adapted for L-Cysteine-¹⁵N labeling.

  • Cell Culture: Culture cells in standard DMEM/RPMI medium.

  • Pulse Phase: Replace the standard medium with a custom medium containing L-Cysteine-¹⁵N at a concentration similar to that of cysteine in the standard medium. The duration of the pulse depends on the expected turnover rate of the protein of interest (typically 2-24 hours).

  • Chase Phase: After the pulse period, wash the cells twice with phosphate-buffered saline (PBS) and replace the heavy medium with the standard "light" medium containing an excess of unlabeled L-Cysteine.

  • Time Points: Collect cell pellets at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Preparation for Mass Spectrometry:

    • Lyse cells in a suitable buffer with protease inhibitors.

    • Quantify protein concentration (e.g., BCA assay).

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (IAM).

    • Digest proteins into peptides using trypsin.

    • Desalt the peptide mixture using C18 solid-phase extraction.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.

  • Data Analysis: Use proteomics software capable of identifying and quantifying ¹⁵N-labeled peptides with variable mass shifts. Calculate the heavy-to-light (H/L) ratio for each cysteine-containing peptide at each time point. The degradation rate constant (k_deg) is determined by fitting the decay of the H/L ratio over time to a first-order exponential decay curve. The protein half-life (t₁/₂) is then calculated using the formula: t₁/₂ = ln(2) / k_deg.

Dynamic SILAC (¹³C₆,¹⁵N₂-Lys/Arg) Protocol
  • Cell Culture: Grow cells for at least five doublings in "light" (unlabeled), "medium" (e.g., ⁴H₂-Lys, ¹³C₆-Arg), or "heavy" (e.g., ¹³C₆,¹⁵N₂-Lys, ¹³C₆,¹⁵N₄-Arg) SILAC medium to ensure full incorporation.[6]

  • Pulse-Chase: To initiate the turnover experiment, switch the cells from one isotopic medium to another. For example, switch from "light" to "heavy" medium.

  • Time Points: Harvest cells at different time points after the medium switch.

  • Sample Preparation: Combine equal numbers of cells from the different time points (if using a multiplexed approach) or from the "light" and "heavy" populations for each time point. Lyse the cells, digest the proteins, and desalt the peptides as described for the L-Cysteine-¹⁵N protocol.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS.

  • Data Analysis: Quantify the relative intensities of the "light," "medium," and "heavy" peptide pairs. The change in these ratios over time is used to model protein synthesis and degradation rates.[6]

Heavy Water (D₂O) Labeling Protocol (In Vivo)
  • Label Administration: Provide animals with drinking water enriched with a low percentage of D₂O (typically 4-8%).[2]

  • Time Course: Collect tissues or biofluids at various time points during the D₂O administration.

  • Sample Preparation: Extract proteins from the collected samples, digest them into peptides, and desalt the peptides.

  • LC-MS/MS Analysis: Analyze the peptide samples by high-resolution mass spectrometry.

  • Data Analysis: The incorporation of deuterium leads to a shift in the isotopic envelope of peptides. Specialized software is required to deconvolve the complex spectra and calculate the rate of deuterium incorporation, which reflects the protein synthesis rate.[7]

Visualizing the Workflows

G cluster_cysteine L-Cysteine-¹⁵N Labeling Workflow cluster_silac Dynamic SILAC Workflow cluster_d2o Heavy Water (D₂O) Labeling Workflow (In Vivo) C1 Cell Culture C2 Pulse with ¹⁵N-Cysteine Medium C1->C2 C3 Chase with Light Medium C2->C3 C4 Collect Time Points C3->C4 C5 Sample Prep & Digestion C4->C5 C6 LC-MS/MS Analysis C5->C6 C7 Data Analysis (H/L Ratios) C6->C7 S1 Cell Culture in Light Medium S2 Switch to Heavy Medium S1->S2 S3 Collect Time Points S2->S3 S4 Combine Light & Heavy Samples S3->S4 S5 Sample Prep & Digestion S4->S5 S6 LC-MS/MS Analysis S5->S6 S7 Data Analysis (H/L Ratios) S6->S7 D1 Administer D₂O to Animal D2 Collect Tissues at Time Points D1->D2 D3 Protein Extraction & Digestion D2->D3 D4 LC-MS/MS Analysis D3->D4 D5 Data Analysis (Isotope Envelope) D4->D5

Caption: Experimental workflows for protein turnover analysis.

Signaling Pathway Example: p53 Regulation

Protein turnover is a key mechanism for regulating signaling pathways. For example, the tumor suppressor protein p53 is kept at low levels in healthy cells through continuous degradation mediated by the E3 ubiquitin ligase MDM2. Upon cellular stress, this degradation is inhibited, leading to p53 accumulation and activation of downstream pathways. Studying the turnover of p53 and MDM2 using these labeling techniques can provide insights into the dynamics of this critical cancer-related pathway.

p53_pathway Stress Cellular Stress p53 p53 Stress->p53 stabilizes MDM2 MDM2 p53->MDM2 activates transcription Degradation Proteasomal Degradation p53->Degradation Response Cell Cycle Arrest, Apoptosis p53->Response MDM2->p53 ubiquitinates for degradation

Caption: Simplified p53-MDM2 signaling pathway.

Advantages and Disadvantages

L-Cysteine-¹⁵N Labeling
  • Advantages:

    • Provides specific information about the turnover of cysteine-containing proteins, which are often involved in critical functions like redox signaling and enzymatic activity.

    • Can be more cost-effective than full SILAC labeling if only cysteine turnover is of interest.

    • The use of ¹⁵N, a stable isotope with low natural abundance, ensures low background noise.

  • Disadvantages:

    • Does not provide information on proteins that lack cysteine residues.

    • Cysteine is a semi-essential amino acid, and its metabolism can be complex, potentially complicating the interpretation of labeling kinetics.

    • High concentrations of cysteine can be toxic to cells, requiring careful optimization of labeling conditions.

SILAC (¹³C₆,¹⁵N₂-Lys/Arg)
  • Advantages:

    • Considered the gold standard for quantitative proteomics in cell culture, providing high accuracy and precision.[6]

    • Labels the vast majority of proteins, as lysine and arginine are abundant amino acids.

    • Straightforward data analysis due to the fixed mass difference between light and heavy peptides.[6]

  • Disadvantages:

    • High cost of labeled amino acids and specialized media.

    • Not easily applicable to in vivo studies in larger organisms, although SILAC mice are available at a high cost.

    • Requires cells that can be cultured for multiple generations to achieve complete labeling.

Heavy Water (D₂O) Labeling
  • Advantages:

    • Cost-effective and easy to administer in vivo.[8]

    • Labels a broad range of proteins by incorporating deuterium into non-essential amino acids.[2]

    • Suitable for long-term studies of slowly turning over proteins.[4]

  • Disadvantages:

    • Complex mass spectra with overlapping isotopic patterns make data analysis challenging.[7]

    • The rate of deuterium incorporation can be slow and variable between different amino acids and tissues.

    • High concentrations of D₂O can be toxic.[9]

Conclusion

The choice of method for studying protein turnover is a critical decision that will impact the scope and resolution of the experimental findings. L-Cysteine-¹⁵N labeling emerges as a valuable, targeted approach for investigating the dynamics of cysteine-containing proteins, offering a complementary method to the broader strokes of traditional SILAC and the in vivo applicability of heavy water labeling. For researchers focused on the roles of cysteine in protein function and regulation, this method holds significant promise. However, for a global, proteome-wide analysis of protein turnover in vitro, SILAC remains the preferred method due to its high coverage and analytical simplicity. For in vivo studies, particularly in whole organisms, heavy water labeling provides a cost-effective and powerful tool, despite its more complex data analysis requirements. Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate method to answer their specific biological questions.

References

A Comparative Guide to the Reproducibility of L-Cysteine-¹⁵N Labeling in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reproducibility of L-Cysteine-¹⁵N metabolic labeling across different experimental setups. While direct comparative studies are limited, this document synthesizes available data to offer insights into expected labeling efficiency, sources of variability, and best practices for achieving high reproducibility in quantitative proteomics experiments.

Introduction to L-Cysteine-¹⁵N Labeling

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative mass spectrometry-based proteomics. By incorporating stable isotope-labeled amino acids into proteins in vivo, SILAC allows for the accurate relative quantification of protein abundance between different cell populations. L-Cysteine, a semi-essential amino acid, is of particular interest for labeling studies due to its critical role in protein structure and function, including the formation of disulfide bonds and its involvement in various post-translational modifications. Labeling with ¹⁵N-Cysteine provides a distinct mass shift that can be readily detected by mass spectrometry, enabling the tracking and quantification of cysteine-containing peptides.

Factors Influencing Reproducibility

The reproducibility of L-Cysteine-¹⁵N labeling is influenced by several factors throughout the experimental workflow. Understanding and controlling these variables is crucial for obtaining high-quality, reliable data.

Key Factors Affecting Reproducibility:

  • Cell Line and Metabolism: Different cell lines exhibit varying growth rates and amino acid metabolism, which can affect the rate and efficiency of ¹⁵N-Cysteine incorporation.

  • Cell Culture Conditions: The composition of the culture medium, particularly the concentration of cysteine and other amino acids, significantly impacts labeling. High concentrations of unlabeled cysteine can compete with the labeled form, reducing incorporation efficiency.

  • Labeling Strategy: The duration of labeling is critical. For steady-state labeling, a sufficient number of cell divisions (typically 5-6) is required to achieve near-complete incorporation (>95%).

  • Sample Preparation: Consistency in cell harvesting, protein extraction, and digestion is essential to minimize technical variability.

  • Mass Spectrometry Analysis: The choice of mass spectrometry platform and data acquisition method (e.g., Data-Dependent vs. Data-Independent Acquisition) can influence quantitative accuracy and precision.

Expected Performance and Quantitative Data

ParameterExpected Value/RangeNotes
Labeling Efficiency > 95%Achievable after 5-6 cell doublings in optimized media.
Quantitative Precision (CV) 10-20%The coefficient of variation for protein ratios across a proteome.
Quantitative Accuracy HighSILAC is considered a highly accurate method due to early sample mixing.

A study combining ¹⁵N-metabolic labeling with a cysteine-reactive tag in mouse B16 melanoma cells demonstrated the expected 1:1 labeling ratio for isotopically distinct peptide pairs, indicating high precision is achievable[1].

Experimental Workflow and Protocols

Achieving reproducible L-Cysteine-¹⁵N labeling requires a meticulously planned and executed experimental workflow. The following diagram and protocol outline the key steps.

ExperimentalWorkflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis A Adapt cells to Cysteine-free medium B Culture in 'Light' (¹⁴N-Cys) and 'Heavy' (¹⁵N-Cys) media A->B C Monitor cell growth and viability B->C D Achieve >95% incorporation (approx. 5-6 doublings) C->D E Harvest 'Light' and 'Heavy' cell populations D->E F Mix populations at a 1:1 ratio E->F G Cell lysis and protein extraction F->G H Protein digestion (e.g., with Trypsin) G->H I LC-MS/MS analysis H->I J Peptide identification and quantification I->J K Calculate Heavy/Light ratios J->K L Statistical analysis and data interpretation K->L

Figure 1: Experimental workflow for L-Cysteine-¹⁵N labeling.
Detailed Experimental Protocol

This protocol provides a general framework for L-Cysteine-¹⁵N metabolic labeling. Optimization for specific cell lines and experimental conditions is recommended.

1. Cell Culture and Adaptation:

  • Materials:

    • Cell line of interest (e.g., HeLa, HEK293)

    • Cysteine-free cell culture medium (e.g., DMEM, RPMI-1640)

    • Dialyzed fetal bovine serum (dFBS)

    • L-Cysteine-¹⁴N (unlabeled)

    • L-Cysteine-¹⁵N (labeled)

    • Standard cell culture reagents (e.g., penicillin-streptomycin, L-glutamine)

  • Procedure:

    • Gradually adapt cells to the cysteine-free base medium supplemented with dialyzed FBS and unlabeled L-Cysteine to ensure normal growth and morphology.

    • Prepare two types of labeling media:

      • "Light" medium: Cysteine-free base medium supplemented with unlabeled L-Cysteine-¹⁴N at the standard concentration.

      • "Heavy" medium: Cysteine-free base medium supplemented with L-Cysteine-¹⁵N at the same concentration as the "light" medium.

    • Culture two separate populations of cells in the "light" and "heavy" media for at least 5-6 cell divisions to achieve >95% incorporation of the respective cysteine isotope. Monitor cell proliferation and viability to ensure the labeling has no adverse effects.

2. Sample Harvesting and Mixing:

  • Harvest the "light" and "heavy" cell populations separately.

  • Count the cells from each population and mix them at a 1:1 ratio. This early mixing is crucial for minimizing experimental variability.

3. Protein Extraction and Digestion:

  • Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Quantify the total protein concentration using a standard assay (e.g., BCA assay).

  • Perform in-solution or in-gel digestion of the protein extract using a protease such as trypsin.

4. LC-MS/MS Analysis and Data Processing:

  • Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Use appropriate software (e.g., MaxQuant, Proteome Discoverer) for protein identification and quantification. The software should be configured to recognize the mass shift introduced by the ¹⁵N-cysteine label.

  • Calculate the heavy-to-light (H/L) ratios for the identified peptides and proteins to determine their relative abundance.

Signaling Pathway Visualization

L-Cysteine metabolism is integral to cellular redox homeostasis, particularly through its role as a precursor for glutathione (GSH) synthesis. The following diagram illustrates this key pathway.

Cysteine_Metabolism cluster_pathway Glutathione Synthesis Pathway Cys L-Cysteine-¹⁵N (from medium) GCL Glutamate-cysteine ligase (GCL) Cys->GCL Glu Glutamate Glu->GCL Gly Glycine GS Glutathione synthetase (GS) Gly->GS gamma_GC γ-glutamylcysteine-¹⁵N GCL->gamma_GC GSH Glutathione (GSH)-¹⁵N GS->GSH gamma_GC->GS Redox Redox Homeostasis GSH->Redox

Figure 2: L-Cysteine-¹⁵N incorporation into the glutathione synthesis pathway.

Conclusion

While direct comparative data on the reproducibility of L-Cysteine-¹⁵N labeling is not abundant, the principles of the well-established SILAC methodology suggest that high reproducibility can be achieved. By carefully controlling experimental parameters such as cell line selection, culture conditions, and labeling duration, researchers can expect to achieve high labeling efficiency and precise protein quantification. The provided protocols and workflows serve as a guide to aid in the design of robust and reproducible L-Cysteine-¹⁵N labeling experiments for advanced proteomic analysis.

References

Safety Operating Guide

Proper Disposal Procedures for L-Cysteine-15N

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of L-Cysteine-15N, a stable isotope-labeled amino acid, is crucial for maintaining laboratory safety and ensuring environmental compliance. Although not radioactive, this compound is a chemical substance and must be handled and disposed of with care, adhering to all applicable regulations.[1] The disposal protocols for isotopically labeled cysteine are analogous to those for the unlabeled compound, as the primary chemical hazards are not altered by the isotopic labeling.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] If there is a risk of generating dust, a particulate respirator may be necessary.[2][3] L-Cysteine may be harmful if inhaled, swallowed, or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory tract.[1][2][4]

Hazard and Property Summary

For quick reference, the key physical, chemical, and hazard information for L-Cysteine is summarized below.

PropertyValue
Physical State Solid (White Powder)[2]
Melting Point 220 °C (decomposes)[3]
Solubility in Water 280 g/L (at 25°C)[5]
Primary Hazards May be harmful if swallowed, inhaled, or absorbed through the skin.[1] Causes skin, eye, and respiratory system irritation.[1][2]
Combustibility May form combustible dust concentrations in air.[1][6]
Hazardous Decomposition Upon combustion, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[2][5]
Storage Store in a cool, dry, and well-ventilated area in tightly sealed containers.[3][5] Air sensitive.[5]

Step-by-Step Disposal Protocol

Adherence to local, state, and federal regulations is mandatory for all chemical waste disposal.[1][6] The following steps provide a general guideline for the proper disposal of this compound.

1. Unused or Expired this compound (Solid Form):

  • Step 1: Container Preparation: Ensure the original container is securely sealed. If the original container is damaged, place it inside a larger, compatible, and properly labeled secondary container.[2]

  • Step 2: Labeling: Clearly label the container as "Hazardous Waste" and include the chemical name "this compound".

  • Step 3: Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.[1][6] Do not mix with other waste streams unless explicitly permitted by the disposal company.

2. Contaminated Labware and Materials:

  • Step 1: Segregation: Separate contaminated disposable labware (e.g., weigh boats, gloves, paper towels) from non-hazardous trash.

  • Step 2: Containment: Place heavily contaminated items in a sealed and labeled bag or container for hazardous waste.[2]

  • Step 3: Sharps Disposal: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container for hazardous waste.[2]

  • Step 4: Professional Disposal: Dispose of the contained waste through a licensed hazardous waste management service.

3. Spill Cleanup:

  • Minor Spills:

    • Step 1: Restrict Access: Prevent others from entering the area.

    • Step 2: Use Dry Cleanup: To avoid generating dust, gently sweep or scoop the material into a suitable container for hazardous waste.[2]

    • Step 3: Decontaminate Area: Clean the spill area with a damp cloth or paper towel.

    • Step 4: Dispose of Cleanup Materials: Dispose of all cleaning materials as hazardous waste.[2]

  • Major Spills:

    • Step 1: Evacuate: Evacuate the area immediately and alert emergency responders.[2]

    • Step 2: Avoid Contact: Avoid all personal contact with the spilled material, including inhalation of any dust.[2]

    • Step 3: Professional Cleanup: Only trained personnel with appropriate PPE should manage the cleanup of a major spill.

Experimental Protocols

The primary recommended disposal method for this compound is through a licensed professional waste disposal service.[1] Chemical treatment or neutralization protocols for this compound in a standard laboratory setting are not advised without a thorough, substance-specific risk assessment and validation, as improper treatment can lead to the release of hazardous byproducts. The responsibility for proper waste characterization and disposal lies with the waste generator.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow This compound Disposal Decision Workflow cluster_waste Waste Identification cluster_form Determine Waste Form cluster_action Action cluster_disposal Final Disposal Waste This compound Waste Generated Solid Unused/Expired Solid Waste->Solid Contaminated Contaminated Materials (Gloves, Labware, etc.) Waste->Contaminated Spill Spill Residue Waste->Spill PackageSolid Securely package and label as Hazardous Waste Solid->PackageSolid PackageContaminated Segregate and package in labeled hazardous waste bags/containers Contaminated->PackageContaminated CleanupSpill Clean spill using appropriate procedure (dry method) Spill->CleanupSpill Disposal Contact Licensed Hazardous Waste Disposal Service PackageSolid->Disposal PackageContaminated->Disposal PackageSpill Package cleanup materials as Hazardous Waste CleanupSpill->PackageSpill PackageSpill->Disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for L-Cysteine-¹⁵N Handling

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, operational, and disposal protocols for the handling of L-Cysteine-¹⁵N in a laboratory setting. The following procedures are designed to ensure the safety of researchers and maintain the integrity of experimental materials.

Personal Protective Equipment (PPE)

While L-Cysteine is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination. The following PPE is required when handling L-Cysteine-¹⁵N:

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses or GogglesANSI Z87.1 approvedProtects eyes from potential splashes and airborne particles.[1]
Hand Protection Nitrile GlovesStandard laboratory gradePrevents skin contact and contamination of the sample.
Body Protection Laboratory CoatStandard lengthProtects skin and clothing from spills.
Respiratory Protection Dust Mask (e.g., N95)Recommended when handling powderMinimizes inhalation of fine particles.[2]
Foot Protection Closed-Toe ShoesRequired in laboratoryProtects feet from spills and falling objects.[3]

Handling and Operational Protocol

L-Cysteine-¹⁵N is a stable, non-radioactive isotopically labeled amino acid.[4] The primary considerations for its handling are to prevent contamination of the laboratory with the isotope and to protect the integrity of the sample.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Prepare designated work area A->B C Retrieve L-Cysteine-¹⁵N from storage B->C D Weigh desired amount in a fume hood or designated area C->D E Dissolve or incorporate into experimental system D->E F Clean work area with appropriate solvent E->F G Segregate and dispose of contaminated waste F->G H Remove and dispose of PPE G->H I Wash hands thoroughly H->I

Workflow for handling L-Cysteine-¹⁵N.

Step-by-Step Procedure:

  • Preparation:

    • Put on all required PPE as outlined in the table above.

    • Designate a specific area for handling L-Cysteine-¹⁵N to prevent the spread of the isotope.

    • Retrieve the L-Cysteine-¹⁵N container from its storage location, typically a dry, cool, and well-ventilated place.[5]

  • Handling:

    • If working with the powdered form, handle it in a fume hood or a designated area to avoid creating and inhaling dust.[6]

    • Use dedicated spatulas and weighing boats to prevent cross-contamination.

    • Accurately weigh the desired amount of L-Cysteine-¹⁵N.

    • Proceed with the experimental protocol, such as dissolving the compound in a solvent or adding it to a cell culture medium.

  • Spill Management:

    • In case of a spill, make the area wet to prevent dust generation.[7]

    • Sweep the spilled material into a designated, sealed container for disposal.[5]

    • Clean the affected area thoroughly with an appropriate solvent.

Disposal Plan

While L-Cysteine is not classified as hazardous waste, waste containing L-Cysteine-¹⁵N should be handled with care to avoid isotopic contamination of the general lab waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated items such as gloves, weighing boats, and paper towels should be collected in a clearly labeled, sealed bag or container.
Liquid Waste Aqueous solutions containing L-Cysteine-¹⁵N should be collected in a designated, labeled waste container.
Final Disposal Dispose of all waste in accordance with institutional and local regulations for chemical waste. Do not mix with other waste streams unless explicitly permitted.

First Aid Measures

In the event of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[5]
Skin Contact Wash off immediately with plenty of water. Remove any contaminated clothing. If skin irritation occurs, seek medical attention.[5]
Inhalation Move to fresh air. If you experience any respiratory symptoms, seek medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek medical attention if symptoms occur.[5]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。